Technical Documentation Center

Boc-D-Thr-OH.DCHA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-D-Thr-OH.DCHA

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Boc-D-Thr-OH.DCHA: Properties, Applications, and Protocols for Peptide Synthesis

Abstract: This technical guide provides an in-depth analysis of N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt (Boc-D-Thr-OH.DCHA), a pivotal reagent in synthetic peptide chemistry. We will explore its fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt (Boc-D-Thr-OH.DCHA), a pivotal reagent in synthetic peptide chemistry. We will explore its fundamental physicochemical properties, dissect the strategic importance of its dual-component nature—the acid-labile Boc protecting group and the stability-enhancing dicyclohexylammonium salt—and provide detailed, field-tested protocols for its application. This document is intended for researchers, chemists, and professionals in drug development who utilize Boc-based solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this essential building block.

Core Chemical Identity

Boc-D-Thr-OH.DCHA is a derivative of the amino acid D-threonine, specifically designed for use in Boc-strategy peptide synthesis. Its structure consists of the N-terminally protected amino acid, Boc-D-threonine, forming an ionic bond with the organic base dicyclohexylamine (DCHA).

  • Chemical Name: N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt

  • Common Synonyms: Boc-D-Thr-OH DCHA

  • CAS Number: 78981-84-7[]

  • Molecular Formula: C₉H₁₇NO₅ · C₁₂H₂₃N[]

Caption: Ionic association of Boc-D-Threonine and Dicyclohexylamine.

Physicochemical Properties

The physical characteristics of Boc-D-Thr-OH.DCHA are critical for its storage, handling, and reactivity. The formation of the DCHA salt significantly improves the handling properties of the parent Boc-D-Thr-OH, which can be difficult to crystallize.

PropertyValueSource(s)
Molecular Weight 400.6 g/mol []
Appearance White to off-white or slight yellow crystalline powder[2]
Solubility Soluble in Dimethylformamide (DMF); Insoluble in water.[2][3]
Storage Temperature Recommended 2-8°C, cool and dry conditions.[4][5]
Purity Typically ≥98% by TLC[2][6]

Strategic Role in Peptide Synthesis

The utility of Boc-D-Thr-OH.DCHA is rooted in a deliberate chemical design that addresses two core challenges in peptide synthesis: selective N-terminal protection and the practical handling of synthetic intermediates.

The Nα-Boc Protecting Group: An Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is a cornerstone of one of the two major orthogonal strategies in solid-phase peptide synthesis (SPPS).[3] Its primary function is to temporarily block the N-terminal amine of the threonine residue, preventing it from reacting out of sequence.

  • Mechanism of Action: The Boc group is stable under the basic and nucleophilic conditions required for peptide bond formation.[][8] This allows for the selective deprotection of other functional groups on the peptide chain if necessary (orthogonality).

  • Deprotection: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[] The byproducts of this reaction are gaseous isobutylene and carbon dioxide, which are easily removed, simplifying the workflow.[] This acid-lability defines the "Boc strategy" of SPPS.

The Dicyclohexylamine (DCHA) Salt: Engineering Stability and Handling

While the Boc-protected amino acid is the reactive component, its formulation as a DCHA salt is a critical manufacturing and handling consideration. Many N-Boc protected amino acids are oils or amorphous solids that are challenging to purify and weigh accurately.

  • Causality: The addition of the bulky, basic dicyclohexylamine neutralizes the acidic carboxyl group of Boc-D-Thr-OH. This acid-base reaction promotes the formation of a stable, crystalline salt.[10]

  • Proven Insight: The conversion to a crystalline DCHA salt is a self-validating purification step. The process of crystallization inherently selects for the correct molecule, excluding impurities and resulting in a product with higher purity and a longer shelf-life. This makes it an indispensable feature for ensuring reproducibility in GMP and research-grade peptide synthesis.[10] Before the coupling reaction, the free carboxylic acid must be regenerated from the salt, a step that is typically performed in situ.

The Unprotected Hydroxyl Side Chain

This particular reagent features a free, unprotected hydroxyl group on the threonine side chain. In many synthetic contexts, especially for shorter peptides, this is acceptable. However, for longer, more complex syntheses, the hydroxyl group presents a potential site for unwanted side reactions, such as O-acylation, during subsequent coupling steps.

  • Expert Consideration: The decision to use an unprotected threonine derivative is sequence and reagent-dependent. Coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) have been shown to successfully couple unprotected hydroxy-amino acids with minimal side reactions in certain contexts.[11] However, for critical syntheses or sequences prone to side reactions, a side-chain protected derivative, such as Boc-D-Thr(Bzl)-OH, should be considered to ensure the integrity of the final peptide.[12]

Experimental Protocols and Workflows

The following protocol details a standard cycle for the incorporation of Boc-D-Thr-OH.DCHA into a growing peptide chain on a solid support resin (e.g., Merrifield resin).

Protocol: Single Coupling Cycle in Boc-SPPS

This protocol assumes a peptide synthesis reaction vessel and a starting resin with a previously deprotected N-terminal amine.

Materials:

  • Peptide-resin (on Merrifield or PAM resin)

  • Boc-D-Thr-OH.DCHA

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain the acid solution.

    • Causality: The first short treatment removes residual water and prepares the resin, while the second, longer treatment ensures complete cleavage of the N-terminal Boc group from the preceding amino acid residue.

  • Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

    • Wash with DCM (3x).

    • Wash with Isopropanol (1x).

    • Wash with DCM (3x). Drain completely.

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DCM to the resin.

    • Agitate for 2-5 minutes. Repeat once.

    • Wash with DCM (5x) to remove all traces of DIPEA.

    • Trustworthiness: Complete removal of the base is critical. Residual DIPEA can neutralize the activated amino acid in the next step, inhibiting the coupling reaction.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Thr-OH.DCHA (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add the activating agent, for example, DCC (1 equivalent relative to the amino acid), dissolved in DCM.

    • Allow to pre-activate for 10-15 minutes at 0°C.

    • Expertise: Pre-activation is crucial. It allows the formation of the reactive O-acylisourea intermediate from the regenerated free acid before its introduction to the resin, minimizing side reactions.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the reaction vessel containing the neutralized resin.

    • Agitate for 2-4 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the resin with DMF (3x).

    • Wash the resin with DCM (3x).

  • Reaction Monitoring (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies an incomplete reaction, and a second coupling may be required.

SPPS_Workflow start Start: Peptide-Resin (N-terminal Boc protected) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Step 2: Acid Wash (DCM, IPA) deprotection->wash1 neutralization Step 3: Neutralization (DIPEA in DCM) wash1->neutralization wash2 Step 4: Base Wash (DCM) neutralization->wash2 coupling Step 5: Coupling (Add pre-activated Boc-D-Thr-OH) wash2->coupling wash3 Step 6: Final Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test end_cycle End of Cycle: Peptide-Resin + 1 Residue (N-terminal Boc protected) kaiser_test->coupling Positive (Incomplete) Recouple kaiser_test->end_cycle Negative (Complete)

Caption: Workflow for a single amino acid incorporation cycle in Boc-SPPS.

Safety and Handling

Proper handling of Boc-D-Thr-OH.DCHA is essential for laboratory safety and maintaining the integrity of the reagent.

Precaution CategorySpecific RecommendationsSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a standard laboratory coat.[13]
Engineering Controls Handle in a well-ventilated area. For weighing and transfers that may generate dust, use a chemical fume hood.[14]
Handling Avoid inhalation of dust. Avoid contact with skin and eyes.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C.[15][14][16]
Hazard Summary Classified as a combustible solid. May cause skin, eye, and respiratory irritation upon exposure.[2][17]

Conclusion

Boc-D-Thr-OH.DCHA is a highly refined and essential building block for Boc-strategy solid-phase peptide synthesis. Its design thoughtfully addresses both the chemical requirements of orthogonal protection and the practical demands of handling and purification. The acid-labile Boc group provides robust N-terminal protection, while the formation of the dicyclohexylamine salt confers superior crystallinity, stability, and purity. An understanding of its properties, the rationale behind its structure, and the appropriate handling protocols are paramount for any researcher aiming to achieve reliable and reproducible results in the synthesis of complex peptides.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Ser-OH.DCHA.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis and Purification of Boc-Ser-OH.DCHA: A Technical Guide.
  • Thieme. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • LookChem. (n.d.). Cas 102185-45-5,BOC-D-MEPHE-OH DCHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-His(Boc)-OH DCHA. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Melting point standard 47-49°C | 119-61-9. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 201472-66-4,BOC-DAB(BOC)-OH DCHA. Retrieved from [Link]

  • BioCrick. (n.d.). Product Datasheet. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-3-Thi-OH DCHA [83825-42-7]. Retrieved from [Link]

  • Springer. (1994). Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts. Amino Acids, 6(1), 97-105.
  • ResearchGate. (n.d.). Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. Retrieved from [Link]

  • Benchchem. (n.d.). Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis.
  • Chem-Impex. (n.d.). Fmoc-D-Dbu(Boc)-OH. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-O-allyloxycarbonyl-L-threonine dicyclohexylammonium salt. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]

Sources

Exploratory

Boc-D-Thr-OH.DCHA molecular weight and formula

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Boc-D-Thr-OH·DCHA Executive Summary Boc-D-Thr-OH·DCHA is the dicyclohexylamine (DCHA) salt of N-α-t-Butoxycarbonyl-D-threonine. While the D-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Boc-D-Thr-OH·DCHA

Executive Summary Boc-D-Thr-OH·DCHA is the dicyclohexylamine (DCHA) salt of N-α-t-Butoxycarbonyl-D-threonine. While the D-enantiomer of threonine is critical for imparting proteolytic resistance to peptidomimetics, the free acid form is often an amorphous oil or a low-melting solid that is difficult to handle and purify. The formation of the DCHA salt converts this precursor into a stable, crystalline solid, facilitating accurate weighing and storage.

However, DCHA is a secondary amine and a nucleophile. It must be quantitatively removed prior to peptide coupling to prevent the formation of difficult-to-separate byproducts (e.g., DCHA-amides). This guide details the molecular specifications, the rationale for salt formation, and the mandatory desalting protocol required before synthetic application.

Part 1: Molecular Identity & Stoichiometry

The compound exists as a 1:1 ionic salt complex between the carboxylic acid of the protected amino acid and the secondary amine of dicyclohexylamine.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Compound Name Boc-D-Thr-OH·DCHAN-α-t-Boc-D-threonine dicyclohexylammonium salt
Molecular Formula

Sum of Acid (

) + Base (

)
Molecular Weight 400.56 g/mol Free Acid: 219.23
CAS Number (Salt) 78981-84-7 Specific to the D-isomer DCHA salt [1]
CAS Number (Free Acid) 55674-67-4The active species after desalting [2]
Appearance White to off-white crystalline powderHygroscopic; store desiccated at +2°C to +8°C
Solubility Soluble in MeOH, DCM, EtOAcInsoluble in

and Diethyl Ether
Structural Visualization

The following diagram illustrates the ionic interaction stabilizing the complex.

Boc-D-Thr-OH_DCHA_Structure BocThr Boc-D-Thr-OH (Free Acid) C9H17NO5 MW: 219.23 Salt Boc-D-Thr-OH·DCHA (Crystalline Salt) C21H40N2O5 MW: 400.56 BocThr->Salt Ionic Bonding (Carboxylate) DCHA Dicyclohexylamine (DCHA) C12H23N MW: 181.32 DCHA->Salt Protonation (Ammonium)

Figure 1: Stoichiometric formation of the salt complex. The lipophilic DCHA moiety drives crystallinity.

Part 2: The Role of DCHA in Synthesis[1]

Why use the salt form?

  • Purification: The free acid of Boc-D-Thr-OH is prone to retaining solvent and impurities. The DCHA salt crystallizes readily, allowing impurities to be excluded from the lattice structure during manufacturing.

  • Stability: The salt form is less hygroscopic and less prone to auto-degradation (e.g., Boc removal via autocatalysis) compared to the free acid oil.

The Synthetic Risk: If Boc-D-Thr-OH·DCHA is used directly in a coupling reaction (e.g., with EDC/NHS or HATU), the DCHA (a secondary amine) will compete with the amino component of the peptide chain. This results in the formation of DCHA-capped active esters or amides, terminating the reaction and reducing yield.

Critical Rule: You must convert the salt back to the free acid immediately prior to use.

Part 3: Protocol – Quantitative Desalting

This protocol uses a biphasic extraction to protonate the DCHA (rendering it water-soluble) while keeping the Boc-D-Thr-OH protonated (organic-soluble).

Reagents Required:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • 0.5 M Potassium Bisulfate (

    
    ) or 10% Citric Acid
    
    • Note: Avoid strong mineral acids (HCl) to prevent premature Boc deprotection.

  • Brine (Saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Suspension: Suspend the calculated mass of Boc-D-Thr-OH·DCHA in Ethyl Acetate (approx. 10 mL per gram of salt).

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of 0.5 M

    
    .
    
  • Extraction (Cycle 1): Shake vigorously for 2 minutes. Allow phases to separate.

    • Chemistry: DCHA becomes

      
       (Water soluble). Boc-D-Thr-OH remains protonated (EtOAc soluble).
      
  • Separation: Drain the aqueous layer (bottom) and discard.

  • Extraction (Cycle 2 & 3): Repeat the

    
     wash two more times to ensure quantitative removal of DCHA.
    
  • Neutralization: Wash the organic layer once with Brine to remove residual acid and water.

  • Drying: Collect the organic layer over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotavap) at < 40°C.

    • Result: Boc-D-Thr-OH (Free Acid) as a viscous colorless oil or foam.

Workflow Visualization

Desalting_Protocol Start Start: Weigh Salt (Boc-D-Thr-OH·DCHA) Dissolve Dissolve in EtOAc Start->Dissolve Wash1 Wash 3x with 0.5M KHSO4 Dissolve->Wash1 Split Phase Separation Wash1->Split AqLayer Aqueous Layer (Contains DCHA-H+) Split->AqLayer Discard OrgLayer Organic Layer (Contains Boc-D-Thr-OH) Split->OrgLayer Keep Brine Wash with Brine (Remove residual acid) OrgLayer->Brine Dry Dry over Na2SO4 & Evaporate Brine->Dry Final Yield: Free Acid (Ready for Coupling) Dry->Final

Figure 2: Workflow for the conversion of DCHA salt to free acid compatible with SPPS.

Part 4: Quality Control & Analytical Verification

Before committing the desalted material to a synthesis, verify the removal of DCHA.[1][2][3]

Thin Layer Chromatography (TLC):

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin stain.

  • Interpretation:

    • Boc-D-Thr-OH: Visible under UV (weak) or

      
      , negative to Ninhydrin (blocked amine).
      
    • DCHA Residue: Strong positive (Dark Blue/Purple) spot with Ninhydrin near the baseline or slightly higher depending on pH.

    • Goal: No Ninhydrin-positive spots should remain in the organic extract [3].

1H-NMR Validation: Check for the disappearance of the DCHA multiplets.

  • DCHA Signals: Multiplets in the 1.0–2.0 ppm range (cyclohexyl protons) and a distinct multiplet near 2.9–3.0 ppm (N-CH protons).

  • Boc-D-Thr Signals: A sharp singlet at ~1.45 ppm (9H, t-Butyl) and the characteristic threonine

    
    -proton multiplet.
    

References

Sources

Foundational

The Dicyclohexylammonium (DCHA) Architecture in Boc-Chemistry: Stabilization, Purification, and Activation

The following technical guide details the role, mechanism, and handling of dicyclohexylammonium (DCHA) salts in Boc-chemistry. [1] Executive Summary In peptide synthesis and medicinal chemistry, tert-Butyloxycarbonyl (Bo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and handling of dicyclohexylammonium (DCHA) salts in Boc-chemistry.

[1]

Executive Summary

In peptide synthesis and medicinal chemistry, tert-Butyloxycarbonyl (Boc) protected amino acids are fundamental building blocks.[] However, in their free acid form, many Boc-amino acids exist as viscous, non-crystalline oils or amorphous foams that are hygroscopic and chemically unstable over time.

To circumvent these physical limitations, manufacturers convert these free acids into Dicyclohexylammonium (DCHA) salts . This acid-base neutralization transforms an unstable oil into a robust, crystalline solid. This guide analyzes the physicochemical rationale for this transformation, the purification mechanism it enables, and the mandatory desalting protocols required to reactivate the amino acid for synthesis.

The Physicochemical Imperative: Why DCHA?

The conversion of a Boc-amino acid to its DCHA salt is not merely for packaging; it is a strategic chemical stabilization method.

Crystallinity vs. Amorphous Oils

Most Boc-amino acids possess low lattice energy in their free acid state, leading to oily or waxy physical states. This makes accurate weighing difficult and large-scale storage impossible due to "creeping" (oils moving up container walls).

  • The DCHA Solution: Dicyclohexylamine (

    
    ) is a bulky, lipophilic secondary amine. When it forms a salt with a Boc-amino acid, the resulting ionic lattice is highly ordered and stable, raising the melting point significantly.
    
Chemical Stability and Shelf-Life

Boc groups are acid-labile. Free Boc-amino acids can undergo autocatalytic decomposition where the acidic proton of the carboxyl group (


) locally promotes the cleavage of the Boc group, releasing isobutylene and 

.
  • Mechanism: By neutralizing the carboxylic acid with DCHA, the proton is sequestered in the ammonium form (

    
    ). This removes the acidic trigger, rendering the compound stable for years at room temperature.
    
Comparative Data: Free Acid vs. DCHA Salt

The table below illustrates the dramatic shift in physical properties conferred by the DCHA counterion.

Amino Acid DerivativeState (Free Acid)State (DCHA Salt)Melting Point (DCHA Salt)
Boc-Phe-OH Oily / Low melting solidCrystalline Needles221–223°C
Boc-Met-OH Viscous OilCrystalline Solid137–139°C
Boc-Leu-OH Hygroscopic FoamCrystalline Solid~132°C
Boc-Ser(Bzl)-OH OilCrystalline Solid135–136°C

The Purification Mechanism[4][5][6][7]

The formation of the DCHA salt is a purification step in itself, often termed "salt resolution."

Rejection of Impurities

During the synthesis of Boc-amino acids, byproducts such as unreacted amino acids, isobutylene oligomers, or truncated protection species may be present.

  • Selective Crystallization: The Boc-AA-OH·DCHA salt crystallizes preferentially from non-polar solvents (e.g., Ether, Hexane/Ethyl Acetate).

  • Mother Liquor Rejection: Impurities that do not form stable salts with DCHA, or whose salts are more soluble, remain in the mother liquor. Filtration yields a product with >99% purity.

Visualization of the Purification Logic

PurificationLogic Crude Crude Boc-AA-OH (Oily, Impure) DCHA_Add Addition of Dicyclohexylamine (in Et2O or EtOAc) Crude->DCHA_Add Crystallization Crystallization Process (Cooling / Anti-solvent) DCHA_Add->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Filter Cake: Pure Boc-AA-OH·DCHA Filtration->Solid Retained Liquid Mother Liquor: Contains Impurities & Byproducts Filtration->Liquid Discarded

Figure 1: The purification workflow utilizing DCHA salt formation to reject synthetic impurities.

Critical Protocol: Desalting (Reverting to Free Acid)

WARNING: Boc-AA-OH·DCHA salts cannot generally be used directly in peptide coupling reactions.

  • The Risk: Dicyclohexylamine is a secondary amine. If present during the activation step (e.g., with DIC/HOBt or HATU), the DCHA will compete with the resin-bound amine, reacting with the activated amino acid to form a Dicyclohexylamide byproduct . This terminates the chain and wastes the expensive building block.

Therefore, the salt must be converted back to the free acid immediately prior to use.

The KHSO₄ / H₃PO₄ Method (Standard)

Strong acids like HCl are avoided because DCHA·HCl is sparingly soluble in water and precipitates, making phase separation difficult. We use Potassium Bisulfate (


) or Phosphoric Acid (

) to keep the DCHA salt water-soluble.
Reagents
  • Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Phase: 0.5M or 1.0M

    
     (aq) OR 10% 
    
    
    
    .
  • Wash: Saturated NaCl (Brine).[2]

Step-by-Step Protocol
  • Dissolution: Suspend the Boc-AA-OH·DCHA salt in the organic solvent (EtOAc is preferred for lipophilic amino acids; DCM for others). Use approx. 10 mL solvent per gram of salt.[3]

  • Protonation (Extraction): Transfer to a separatory funnel. Add an equal volume of ice-cold 0.5M

    
    . Shake vigorously for 1–2 minutes.
    
    • Mechanism:[4][5][]

      
      
      
  • Separation: Allow layers to separate. The DCHA is now protonated and resides in the aqueous layer. Collect the organic layer.[5]

  • Repeat Wash: Repeat the acid wash 2 more times to ensure complete removal of DCHA.

  • Neutralization: Wash the organic layer once with water, then once with brine.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[2]
  • Isolation: Filter and evaporate the solvent under reduced pressure. The resulting oil or foam is the pure, free Boc-amino acid, ready for immediate coupling.

Desalting Workflow Diagram

Desalting Salt Boc-AA-OH·DCHA (Solid) Mix Dissolve in EtOAc + Add KHSO4 (aq) Salt->Mix SepFunnel Phase Separation Mix->SepFunnel OrgLayer Organic Layer (Boc-AA-OH Free Acid) SepFunnel->OrgLayer Extract AqLayer Aqueous Layer (DCHA·HSO4) SepFunnel->AqLayer Discard Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Product Ready-to-Use Boc-AA-OH Dry->Product

Figure 2: The biphasic extraction protocol for removing DCHA prior to synthesis.

Technical Nuances & Troubleshooting

Why not use HCl?

While chemically sound for protonation, Hydrochloric Acid (HCl) forms Dicyclohexylammonium Chloride (


). This salt is poorly soluble in water and often precipitates at the interface of the organic/aqueous layers, creating a "rag layer" or emulsion that prevents clean separation. 

forms highly soluble salts, ensuring a clean biphasic split.
Storage of Free Acids

Once desalted, the free Boc-amino acid should be used immediately (within 24 hours). If storage is necessary, it must be kept at -20°C under nitrogen to prevent autocatalytic degradation.

Direct Coupling (The "Lazy" Method)

Some protocols suggest using the salt directly with HBTU/DIEA. This is strongly discouraged for high-value synthesis.

  • Reason: Even if HBTU activates the acid faster than the DCHA reacts, the presence of free secondary amine (liberated by DIEA) creates a competitive pathway. The resulting Dicyclohexylamide is a stable, unreactive termination of that molecule.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Support Guide. Link

  • BenchChem. (2025).[2] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Technical Guide. Link

  • Peptide.com. (2024). Converting Boc-Amino Acid DCHA Salts to Free Acids. Technical Bulletin 1137. Link

  • Sigma-Aldrich. (2023). Boc-Phe-OH Dicyclohexylammonium Salt Product Specification. Link

  • ChemPep. (2024). Boc Solid Phase Peptide Synthesis: Standard Protocols. Link

Sources

Exploratory

Boc-D-Thr-OH·DCHA: Technical Specifications, Handling, and Salt-Free Acid Conversion

The following technical guide details the specifications, handling, and application of Boc-D-Thr-OH·DCHA , specifically addressing the critical requirement of converting the stable salt form into the reactive free acid f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specifications, handling, and application of Boc-D-Thr-OH·DCHA , specifically addressing the critical requirement of converting the stable salt form into the reactive free acid for peptide synthesis.

Boc-D-Thr-OH[1][2][3][4][5][6]·DCHA: Technical Specifications, Handling, and Salt-Free Acid Conversion

Content Type: Technical Guide & Whitepaper Subject: N-alpha-t-Butoxycarbonyl-D-threonine Dicyclohexylammonium Salt Intended Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Scientific Context

Boc-D-Thr-OH·DCHA is the dicyclohexylamine (DCHA) salt of N-alpha-(tert-butoxycarbonyl)-D-threonine.[1] While the free acid form of Boc-protected threonine (and many other amino acids) is often an unstable oil or an amorphous solid that is difficult to handle and purify, the DCHA salt forms a stable, crystalline solid.[1] This crystallinity allows for higher purity (via recrystallization) and extended shelf-life.[1]

However, the DCHA counter-ion is a secondary amine that must be removed prior to standard peptide coupling reactions. Failure to remove DCHA results in competitive coupling, altered stoichiometry, and potential side reactions. This guide provides the verified CAS identity, supplier landscape, and the mandatory protocol for liberating the free acid.

Chemical Identity & Specifications

Core Data
PropertySpecification
Chemical Name Boc-D-Thr-OH Dicyclohexylammonium salt
Synonyms Boc-D-Threonine DCHA salt; N-Boc-D-Thr-OH.DCHA
CAS Number (Salt) 78981-84-7
CAS Number (Free Acid) 55674-67-4 (Parent acid after desalting)
Molecular Formula

Molecular Weight 400.56 g/mol (Salt) (219.24 Free Acid + 181.32 DCHA)
Stereochemistry D-Isomer (2R, 3S configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.[1][][3][4]
Structural Visualization

The following diagram illustrates the ionic interaction between the Boc-protected D-Threonine carboxylate and the Dicyclohexylammonium cation.[1]

G cluster_0 Boc-D-Thr-OH (Anion) cluster_1 DCHA (Cation) Boc Boc Group (t-Butoxycarbonyl) Thr D-Threonine Backbone (Carboxylate Anion -COO⁻) Boc->Thr Protected Amine SideChain Side Chain (-CH(OH)CH3) Thr->SideChain DCHA_Node Dicyclohexylammonium (NH₂⁺) Thr->DCHA_Node Ionic Bond (Salt Bridge) caption Figure 1: Ionic association of Boc-D-Thr-OH and DCHA conferring crystallinity.

[2]

Critical Protocol: Liberation of Free Acid

Warning: Do not use the DCHA salt directly in coupling reactions involving carbodiimides (DCC, DIC, EDC) or uronium/phosphonium salts (HATU, HBTU, PyBOP). The DCHA amine will compete with the amino acid, leading to DCHA-capped peptides and low yields.[1]

Reagents Required[6][10][11]
  • Solvent: Ethyl Acetate (EtOAc)[1]

  • Acid Wash: 0.5 M or 1.0 M Potassium Hydrogen Sulfate (

    
    ) OR  10% Citric Acid.[1]
    
    • Note: Avoid strong mineral acids like HCl, which may prematurely cleave the Boc group.

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).[1]
Step-by-Step Workflow
  • Suspension: Suspend the calculated amount of Boc-D-Thr-OH·DCHA in Ethyl Acetate (approx. 10 mL per gram of salt).[1]

  • Dissolution & Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M

    
     (aq).[1] Shake vigorously.
    
    • Mechanism: The acid protonates the DCHA to form DCHA·HSO4, which is highly water-soluble.[1] The Boc-D-Thr-OH becomes the free carboxylic acid, which is hydrophobic and remains in the EtOAc layer.[1]

  • Phase Separation: Allow layers to separate. Drain the aqueous layer (contains DCHA).[1]

  • Repeat Wash: Wash the organic layer 2 more times with fresh acidic solution to ensure complete removal of DCHA.[1]

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.[1]

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 15-30 minutes.
    
  • Isolation: Filter off the drying agent and evaporate the Ethyl Acetate under reduced pressure (rotary evaporator).

  • Result: You will obtain Boc-D-Thr-OH (Free Acid) as a viscous oil or foamy solid.[1] Use immediately for coupling.

Workflow Start Start: Boc-D-Thr-OH·DCHA (Solid Salt) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with 0.5M KHSO4 (aq) (Separatory Funnel) Dissolve->Wash Separate Phase Separation Wash->Separate OrgPhase Organic Phase (Contains Boc-D-Thr-OH Free Acid) Separate->OrgPhase Retain AqPhase Aqueous Phase (Contains DCHA·Salt + KHSO4) Separate->AqPhase Discard Dry Dry Organic Phase (MgSO4) & Evaporate OrgPhase->Dry Final End Product: Boc-D-Thr-OH (Free Acid) Ready for Coupling Dry->Final caption Figure 2: Extraction workflow for removing DCHA counter-ion.

Supplier Landscape & Procurement

When sourcing this material, ensure you distinguish between the Free Acid (often sold by major catalog suppliers) and the DCHA Salt (often sold by building block specialists).

Validated Suppliers (DCHA Salt Specific)
  • BOC Sciences: Lists specifically as Boc-D-Thr-OH DCHA (CAS 78981-84-7).[1][5][]

  • GL Biochem (Shanghai): A primary manufacturer for many peptide reagents; typically stocks DCHA salts for stability.[1]

  • OChem Inc: Lists under Catalog 073A228 (CAS 78981-84-7).[1]

Major Catalog Suppliers (Likely Free Acid)[2]
  • Merck/Sigma-Aldrich (Novabiochem): Typically lists Boc-D-Thr-OH (CAS 55674-67-4).[1] If you buy this, it is likely already the free acid and does not require the extraction step above. Always check the Certificate of Analysis (CoA) for "DCHA content" or salt stoichiometry.[1]

  • Bachem: Similar to Sigma, often supplies the free acid or specific salts upon custom request.

Procurement Tip: If the product is labeled "Boc-D-Thr-OH" without mentioning DCHA, check the Molecular Weight.[1]

  • MW ~219 g/mol = Free Acid (Ready to use).[1]

  • MW ~400 g/mol = DCHA Salt (Requires extraction).[1]

References

  • OChem Incorporation. Product Catalog: Boc-D-Thr-OH DCHA. Retrieved from [Link]

  • Sigma-Aldrich (Novabiochem). Boc-D-Thr-OH Free Acid Specifications (CAS 55674-67-4).[1] Retrieved from ]">https://www.sigmaaldrich.com

Sources

Foundational

Technical Guide: Solubility Profile and Handling of Boc-D-Thr-OH·DCHA

This guide details the solubility profile, handling protocols, and technical implications of Boc-D-Thr-OH·DCHA (N-α-t-Boc-D-threonine dicyclohexylamine salt).[1] It is designed for researchers requiring high-purity input...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, handling protocols, and technical implications of Boc-D-Thr-OH·DCHA (N-α-t-Boc-D-threonine dicyclohexylamine salt).[1] It is designed for researchers requiring high-purity inputs for solid-phase peptide synthesis (SPPS) or solution-phase chemistry.[1][2]

Introduction: The Role of the DCHA Salt

Boc-D-Thr-OH·DCHA is the dicyclohexylamine (DCHA) salt form of Boc-protected D-threonine.[1][2] While the free acid form of Boc-amino acids is often an oil or an amorphous solid that is difficult to handle and purify, the DCHA salt forms a stable, crystalline lattice.[3]

Why use the DCHA salt?

  • Crystallinity: It allows for purification via recrystallization, ensuring higher enantiomeric purity (>99%) compared to the free acid.

  • Stability: The salt form is less prone to degradation and moisture absorption during long-term storage.[2]

The Critical Trade-off: While the DCHA salt is excellent for storage, the dicyclohexylamine counter-ion is a secondary amine. If not removed prior to activation, it can compete with the amino component during coupling or interfere with activated esters, leading to side reactions. Therefore, understanding its solubility is the key to both storage (maintaining the salt) and activation (removing the salt).[2]

Solubility Profile

The solubility of Boc-D-Thr-OH·DCHA is dictated by the ionic interaction between the carboxylate and the dicyclohexylammonium cation, as well as the polarity of the threonine side chain (-OH).

Quantitative & Qualitative Solubility Matrix
Solvent ClassSolventSolubility StatusTechnical Insight
Amides DMF (Dimethylformamide)Highly Soluble Preferred solvent for stock solutions.[1][2][4] Dissolves readily (>100 mg/mL) due to high dielectric constant disrupting the ionic lattice.
Amides NMP (N-methyl-2-pyrrolidone)Highly Soluble Excellent alternative to DMF for peptide synthesis applications.[1][2]
Chlorinated DCM (Dichloromethane)Soluble Good solubility.[2] Often used for the initial dissolution before acid washing (desalting).[2]
Alcohols Methanol / Ethanol Soluble Soluble, but avoid using alcohols if immediate activation is planned (potential for esterification side reactions).[2]
Esters Ethyl Acetate (EtOAc) Sparingly Soluble / Suspension Critical: DCHA salts often form a suspension in cold EtOAc.[2] This property is exploited in the desalting protocol to partition the free acid into the organic layer as the salt breaks.
Ethers Diethyl Ether / MTBE Insoluble Used as "anti-solvents" to precipitate the salt during purification/recrystallization.[2]
Hydrocarbons Hexane / Heptane Insoluble Strictly non-solvent.[2] Used to wash away non-polar impurities.[2]
Aqueous Water Sparingly Soluble The lipophilic DCHA and Boc groups prevent significant water solubility, although the free -OH on Threonine increases hydrophilicity slightly compared to other amino acids.[2]

Technical Protocol: Liberation of the Free Acid (Desalting)

Context: Before using Boc-D-Thr-OH in a coupling reaction, you must convert the DCHA salt back to the free acid. Attempting to couple the salt directly is a frequent cause of low yields and by-product formation.[2]

The "Suspension-Partition" Method This protocol relies on the biphasic distribution where the protonated DCHA (DCHA[1][2]·H⁺) moves to the aqueous phase, and the lipophilic Boc-D-Thr-OH moves to the organic phase.[1][2]

Reagents Required[4][5][6][8][9][10][11]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is safer, but DCM dissolves the salt faster.

  • Acid Wash: 0.5 M or 10% Potassium Hydrogen Sulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄).[2]

    • Warning: Do not use HCl.[2] The Boc group is acid-labile; strong mineral acids like HCl can prematurely deprotect the amine.[2] KHSO₄ is mild and safe.[2]

Step-by-Step Methodology
  • Suspension/Dissolution:

    • Place the Boc-D-Thr-OH·DCHA salt in a separatory funnel.[3][5]

    • Add Ethyl Acetate (approx. 10 mL per gram of salt).[2] If the salt does not dissolve immediately, it will dissolve as the acid is added.

  • Acidification (The Exchange):

    • Add the acidic solution (KHSO₄ or H₃PO₄) in excess (approx.[2] 1.5 equivalents relative to the salt).

    • Shake vigorously for 2–3 minutes.

    • Mechanism:[1] The acid protonates the DCHA to form DCHA·H⁺ (water-soluble) and protonates the carboxylate to form Boc-D-Thr-OH (organic-soluble).[1][2]

  • Phase Separation:

    • Allow layers to separate.[2][3] The organic layer (top for EtOAc, bottom for DCM) now contains your product.

    • Drain and discard the aqueous layer (contains DCHA salts).[2]

  • Washing:

    • Wash the organic layer 2 more times with the acid solution to ensure complete removal of DCHA.

    • Wash 1 time with Saturated NaCl (Brine) to remove trapped water.

  • Drying & Isolation:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[2][3][6]

    • Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Result: You will obtain Boc-D-Thr-OH as a clear oil or white foam, ready for immediate coupling.[1]

Workflow Visualization

The following diagram illustrates the logic flow for handling Boc-D-Thr-OH·DCHA, from storage to synthesis.[3]

DesaltingProtocol Start Boc-D-Thr-OH·DCHA (Crystalline Solid) Solvent Suspend in Ethyl Acetate (or Dissolve in DCM) Start->Solvent AcidWash Add 10% KHSO4 or H3PO4 (Protonation Step) Solvent->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains DCHA·H+) Separation->Aqueous Discard Organic Organic Layer (Contains Boc-D-Thr-OH) Separation->Organic Washes Wash: 2x Acid, 1x Brine Dry over MgSO4 Organic->Washes Evap Evaporate Solvent Washes->Evap Final Pure Boc-D-Thr-OH (Ready for Coupling) Evap->Final

Caption: Workflow for converting the stable DCHA salt into the reactive free acid form suitable for peptide coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an Oil The free acid of Boc-D-Thr-OH is naturally amorphous/oily.[1][2]This is normal. Do not attempt to crystallize. Use the oil directly in DMF for the coupling reaction.
Low Coupling Yield Residual DCHA interfering with activation.[2]Increase the number of acid washes during the desalting step (Step 4). Ensure pH of aqueous waste is < 3.[2][7]
Precipitate in DMF Salt not fully dissolved or high concentration.[2]Boc-D-Thr-OH[1][2]·DCHA should be "clearly soluble" in DMF at 0.5 M. If cloudy, ensure the solvent is dry and warm slightly (to 30°C).
Emulsion during Wash Threonine side chain (-OH) acting as surfactant.[2]Add more Brine to the aqueous phase to increase ionic strength and break the emulsion.

References

  • PubChem. Boc-Ser(tBu)-OH.DCHA Compound Summary (Analogous Solubility Data). Retrieved from [Link][2]

Sources

Exploratory

The Chiral Escape: Engineering D-Amino Acids for Peptide Therapeutics

Executive Summary: The Mirror Image Paradigm The fundamental limitation of peptide therapeutics has historically been their fragility. Native L-peptides are rapidly catabolized by endogenous proteases (e.g., trypsin, chy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mirror Image Paradigm

The fundamental limitation of peptide therapeutics has historically been their fragility. Native L-peptides are rapidly catabolized by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin), leading to plasma half-lives measured in minutes. The incorporation of D-amino acids (the stereoisomeric mirror images of natural L-amino acids) represents a "chiral escape" strategy.

By inverting the stereochemistry at the


-carbon, researchers can render the peptide backbone unrecognizable to proteolytic enzymes without necessarily sacrificing receptor affinity. This guide details the structural physics, engineering methodologies (Retro-Inverso and Mirror-Image Phage Display), and synthesis protocols required to leverage D-amino acids in modern drug development.

Structural Physics & Conformational Control

The Ramachandran Shift

The substitution of an L-amino acid with a D-amino acid is not merely a chemical swap; it is a topological inversion.

  • L-Amino Acids: Cluster in the upper-left (beta-sheet) and lower-left (alpha-helix) quadrants of the Ramachandran plot (

    
    ).
    
  • D-Amino Acids: Invert these values, energetically favoring the upper-right and lower-right quadrants (

    
    ).
    
Turn Induction and Helix Termination

D-amino acids are potent tools for controlling secondary structure:

  • 
    -Turn Stabilization:  In native proteins, Glycine is often found in the 
    
    
    
    or
    
    
    positions of
    
    
    -turns because it lacks a side chain, allowing high flexibility. However, Glycine is entropically costly (too flexible). A D-amino acid (specifically D-Proline or D-Alanine ) at these positions rigidly locks the peptide into a Type I' or Type II'
    
    
    -turn conformation, significantly reducing the entropic penalty of binding.
  • Helix Destabilization: Inserting a single D-amino acid into an all-L

    
    -helix introduces a "kink," effectively terminating the helix or inducing a hairpin loop.
    

Engineering Strategy A: The Retro-Inverso Design

The "Retro-Inverso" (RI) approach is a rational design strategy used to create peptidomimetics that mimic the side-chain topology of a parent L-peptide while utilizing a protease-resistant D-backbone.[1][2][3]

The Logic
  • Retro: Reverse the primary sequence (C-terminus

    
     N-terminus).
    
  • Inverso: Invert the chirality of every residue (L

    
     D).
    

Result: The side chains of the RI peptide assume a spatial orientation nearly identical to the parent L-peptide, but the backbone amide bonds are reversed (


 instead of 

). This maintains receptor binding while rendering the backbone invisible to proteases.
Visualization: Retro-Inverso Topology

RetroInverso cluster_0 Parent L-Peptide cluster_1 Retro-Inverso D-Peptide L1 N-Term (L-Residue 1) L2 L-Residue 2 L1->L2 D1 C-Term (D-Residue 1) L1->D1 Side Chain Overlay L3 C-Term (L-Residue 3) L2->L3 D2 D-Residue 2 L2->D2 D3 N-Term (D-Residue 3) L3->D3 D3->D2 D2->D1

Caption: Topological alignment of Parent L-Peptide vs. Retro-Inverso analog. Note the sequence reversal.

Engineering Strategy B: Mirror-Image Phage Display

Standard phage display is limited to L-peptides because the biological machinery (ribosomes) only processes L-amino acids. Mirror-Image Phage Display bypasses this by screening against the enantiomer of the target.

The Protocol Logic
  • Target Synthesis: Chemical synthesis of the target protein using D-amino acids (the "D-Target").

  • Screening: Use a standard L-peptide phage library to find binders to the D-Target.[4]

  • Symmetry Argument: By the law of chirality, if L-Peptide A binds to D-Target, then D-Peptide A will bind to L-Target (the natural protein).

  • Final Product: Chemical synthesis of the selected peptide using D-amino acids.

Workflow Visualization

MirrorPhage Target Step 1: Synthesize D-Target (D-Amino Acids) Panning Step 3: Biopanning (L-Phage binds D-Target) Target->Panning Library Step 2: Standard Phage Library (L-Peptides) Library->Panning Sequencing Step 4: DNA Sequencing (Identify L-Binder Sequence) Panning->Sequencing Select High Affinity Synthesis Step 5: Chemical Synthesis (Synthesize D-Peptide Binder) Sequencing->Synthesis Translate Sequence Therapy Final Drug: D-Peptide (Binds Natural L-Target) Synthesis->Therapy Chiral Inversion

Caption: Workflow for discovering D-peptide therapeutics using standard L-phage libraries.

Technical Protocol: Solid Phase Peptide Synthesis (SPPS) of D-Peptides

While D-amino acids are chemically similar to L-isomers, their incorporation requires specific attention to prevent racemization (conversion back to L-form or mixed stereochemistry) during coupling.

Critical Parameters
  • Coupling Reagents: Avoid strong bases. Use DIC/Oxyma Pure or HATU/DIEA (with controlled base equivalents).

  • Racemization Risk: Histidine (His) and Cysteine (Cys) are highly prone to racemization during coupling.[5][6]

  • Monitoring: Use chiral HPLC or Marfey’s reagent analysis to verify enantiomeric purity.

Step-by-Step Protocol (Fmoc Chemistry)
  • Resin Preparation:

    • Swell Rink Amide resin (0.5 mmol/g) in DMF for 20 min.

    • Deprotect Fmoc: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of D-Amino Acid:

    • Reagents: Dissolve Fmoc-D-AA-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF.

    • Activation: Pre-activate for 2 minutes before adding to resin to minimize exposure of the free amine to unactivated acid.

    • Reaction: Shake at room temperature for 45-60 minutes.

    • Note: For D-His(Trt)-OH , use DIC/6-Cl-HOBt without base to prevent imidazole-catalyzed racemization.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines, preventing deletion sequences.

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 2-3 hours. D-peptides are stable in TFA.

  • Purification:

    • RP-HPLC using C18 column.

    • Validation: Co-inject with the L-standard. The D-peptide should have an identical retention time on an achiral column but distinct retention on a chiral column (e.g., Chiralpak).

Therapeutic Landscape & Data

The following table summarizes key FDA-approved peptides and clinical candidates utilizing D-amino acids to enhance pharmacokinetics (PK).

Drug NameIndicationD-Amino Acid RoleHalf-Life (vs Native)
Octreotide AcromegalyD-Phe, D-Trp stabilize

-turn; mimics Somatostatin.
~100 min (vs <3 min for Somatostatin)
Icatibant Hereditary AngioedemaD-Arg, D-Tic, D-Phe prevent degradation by kininases.~6 hours
Degarelix Prostate CancerMultiple D-AAs (D-Phe, D-Ala) reduce histamine release & extend duration.~53 days (Depot)
Voclosporin Lupus NephritisSingle D-AA modification of Cyclosporine A.Improved potency & metabolic stability
Difelikefalin Pruritus (CKD)All D-amino acid (tetrapeptide) kappa-opioid agonist.High oral/IV stability; minimal CNS penetration

References

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research. [Link]

  • Schumacher, T. N., et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science. [Link]

  • Muttenthaler, M., et al. (2021).[7][8] Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]

  • FDA Access Data. (2021). Voclosporin Approval History. [Link][7][8]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][6][9][10] Chemical Reviews. [Link]

Sources

Foundational

Advanced Guide to Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Topic: Introduction to Boc-SPPS using protected amino acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary While Fmoc chemistry has be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Boc-SPPS using protected amino acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

While Fmoc chemistry has become the default for routine peptide synthesis due to its mild conditions, Boc-SPPS (tert-butyloxycarbonyl) remains the "gold standard" for difficult, aggregation-prone sequences and the synthesis of thioesters for Native Chemical Ligation (NCL). As a Senior Application Scientist, I have observed that the primary advantage of Boc chemistry lies in the use of Trifluoroacetic Acid (TFA) during every deprotection cycle. This repeated exposure to strong acid effectively disrupts the intermolecular hydrogen bonds (β-sheets) that cause aggregation and truncated sequences in Fmoc synthesis.

This guide moves beyond basic textbook definitions to provide a field-tested, mechanistic framework for executing high-fidelity Boc-SPPS.

Fundamental Principles & Orthogonality[1][3]

The "Quasi-Orthogonal" System

Unlike Fmoc chemistry, which relies on true orthogonality (base-labile N-protection vs. acid-labile side-chains), Boc chemistry utilizes a graduated acid lability system.

  • Temporary Protection (Nα): The Boc group is removed by moderately strong acid (TFA).[1][2]

  • Permanent Protection (Side-chains & Linker): Benzyl-based groups are stable to TFA but cleaved by superacids (HF, TFMSA).

Critical Insight: The success of a Boc synthesis hinges on the stability of the benzyl-ester linkage between the peptide and the resin. If this linkage is not sufficiently stable, you will lose peptide chains during the repeated TFA deprotection steps—a phenomenon known as "premature cleavage."

Resin Selection Strategy

Choosing the correct resin is the first critical decision point.[3]

Resin TypeLinker ChemistryApplicationStability Profile
Merrifield ChloromethylBasic peptide acidsLow. Significant loss of peptide during long syntheses (>20 residues) due to TFA lability.
PAM PhenylacetamidomethylPeptide acidsHigh. 100x more stable to TFA than Merrifield. The industry standard for long Boc sequences.
MBHA MethylbenzhydrylaminePeptide amidesHigh. Excellent stability; yields C-terminal amides upon HF cleavage.
BHA BenzhydrylaminePeptide amidesMedium. Less stable than MBHA; rarely used now due to variable cleavage yields.

Recommendation: For any sequence >10 residues, always use PAM resin over standard Merrifield resin to maximize yield [1].

Side-Chain Protection Strategy

Amino AcidProtecting GroupAbbreviationRationale & Mechanistic Insight
Lysine 2-Chlorobenzyloxycarbonyl2-Cl-Z The Cl- substituent stabilizes the urethane, preventing premature loss in TFA.
Arginine ToluenesulfonylTos Extremely stable to TFA. Prevents ornithine formation.
Asp/Glu Cyclohexyl esterOcHex Crucial: Prevents Aspartimide formation (ring closure) which is common with Benzyl (OBzl) esters.
Cysteine 4-MethylbenzylMeBzl Stable to TFA; requires high HF for removal. (Acetamidomethyl (Acm) is used if orthogonal protection is needed).
Histidine DinitrophenylDnp Special Case: Stable to HF. Must be removed by thiolysis (Thiophenol) before HF cleavage.
Ser/Thr BenzylBzl Standard ether protection.
Tyr 2-Bromobenzyloxycarbonyl2-Br-Z Prevents rearrangement to the 3-position of the phenol ring during cleavage.

The Synthetic Cycle: The "Heart" of the Process

The Boc cycle consists of three distinct chemical events. The efficiency of these steps determines the purity of the crude product.

Workflow Visualization

The following diagram illustrates the standard Boc cycle, highlighting the critical "Neutralization" step which is unique to this chemistry.

BocCycle cluster_legend Cycle Parameters Start Boc-Peptide-Resin Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Remove Boc Wash1 2. Wash (DCM) Deprotection->Wash1 Remove TFA Neutralization 3. Neutralization (5% DIEA/DCM) Wash1->Neutralization Protonated Amine (R-NH3+) -> Free Amine (R-NH2) Wash2 4. Wash (DCM/DMF) Neutralization->Wash2 Coupling 6. Coupling (Formation of Peptide Bond) Wash2->Coupling Activation 5. Activation (Boc-AA + HBTU/DIEA) Activation->Coupling In Situ Test 7. Kaiser Test (Ninhydrin) Coupling->Test Test->Start Pass (Blue-) Test->Coupling Fail (Blue+) Recouple info TFA breaks aggregation Neutralization is exothermic

Figure 1: The standard Boc-SPPS reaction cycle. Note the distinct neutralization step required to convert the TFA-salt of the amine to a free nucleophile.

Mechanistic Detail: In Situ Neutralization
  • Standard: TFA deprotection -> Wash -> DIEA Wash -> Wash -> Coupling.

  • In Situ: TFA deprotection -> Wash -> Add Boc-AA + HBTU + DIEA simultaneously.

  • Why? The time gap between neutralization and coupling in the standard protocol allows the peptide chain to re-aggregate. In situ neutralization couples the amino acid the instant the amine is free, kinetically outcompeting aggregation [5].

Cleavage and Deprotection: The HF Protocol

This is the most hazardous step in Boc chemistry but yields the cleanest peptides when done correctly.

Warning: Hydrogen Fluoride (HF) is bone-seeking and fatal upon significant contact. A dedicated Teflon/Kel-F apparatus is mandatory.[4][5]

The "Low-High" HF Strategy

To minimize side reactions (like the alkylation of Tyrosine by benzyl cations), use the Tam "Low-High" protocol [3]:

  • Low HF Step:

    • Reagents: HF : DMS : p-Cresol (25:65:10).

    • Mechanism: Removes most side-chain groups via an SN2 mechanism, which avoids generating carbocations. The peptide remains on the resin.[3]

  • High HF Step:

    • Reagents: HF : p-Cresol (90:10).

    • Mechanism: Cleaves the peptide from the resin and removes stubborn groups (Arg(Tos), Cys(MBzl)) via SN1.

Alternative: TFMSA (Trifluoromethanesulfonic Acid)

If an HF apparatus is unavailable, TFMSA is a liquid alternative.

  • Pros: Can be done in standard glassware.

  • Cons: Does not cleave Arg(Tos) efficiently; requires Arg(Mts) or Arg(Pbf). Less effective for sequences >20 AA [2].

Detailed Experimental Protocol (SOP)

Reagents:

  • Deprotection: 50% TFA in DCM (v/v).[4][6][7]

  • Neutralization: 10% DIEA in DCM (v/v).

  • Coupling: 0.5M HBTU in DMF; 1.0M DIEA in DMF.

Step-by-Step Cycle (Manual Synthesis):

  • Swelling: Swell resin (PAM or MBHA) in DCM for 30 mins.

  • Deprotection:

    • Add 50% TFA/DCM (approx 10 mL/g resin).[7] Shake for 2 mins. Drain.

    • Add fresh 50% TFA/DCM. Shake for 20 mins. Drain.

  • Washing:

    • Wash with DCM (3x 1 min).

    • Note: The resin now holds the peptide as a TFA salt (R-NH3+ TFA-).

  • Neutralization:

    • Add 10% DIEA/DCM. Shake for 2 mins. Drain.

    • Wash with DCM (3x 1 min).

    • Check: The resin should swell significantly as charge repulsion is removed.

  • Coupling:

    • Dissolve Boc-AA (3 eq) and HBTU (2.9 eq) in minimum DMF.

    • Add to resin.[2][8][6][7][9][10] Immediately add DIEA (6 eq).

    • Shake for 45–60 mins.

  • Monitoring:

    • Perform Kaiser Test.

    • Colorless/Yellow beads: Complete coupling. Proceed.

    • Blue beads: Incomplete. Recouple (Step 5).

Troubleshooting "Difficult" Sequences

Two primary side reactions plague Boc synthesis. Here is how to mitigate them:

Aspartimide Formation[8][9]
  • Mechanism: The nitrogen of the peptide backbone attacks the side-chain ester of Aspartic acid, forming a succinimide ring. This opens to form a mix of alpha and beta peptides.[9]

  • Trigger: Sequences like Asp-Gly, Asp-Ala, Asp-Ser.[9]

  • Solution: Use Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH. The bulky cyclohexyl group sterically hinders the ring closure [4].

Diketopiperazine (DKP) Formation[9]
  • Mechanism: Upon deprotection of the second amino acid (dipeptide stage), the free amine attacks the benzyl ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

  • Trigger: Proline or Glycine at the C-terminus (e.g., Pro-Pro-Resin).

  • Solution: Use in situ neutralization for the 3rd amino acid coupling. Do not let the dipeptide-resin sit in the neutralized state.

SideReactions cluster_prevention Prevention Strategy Asp Asp(OBzl)-Gly Sequence Base Base/TFA Treatment Asp->Base Imide Aspartimide Intermediate (Ring Formation) Base->Imide Backbone Attack Beta Beta-Asp Peptide (Byproduct) Imide->Beta Ring Open (Major) Alpha Alpha-Asp Peptide (Product) Imide->Alpha Ring Open (Minor) Prev Use Asp(OcHex) Steric Hindrance blocks attack Prev->Imide Blocks

Figure 2: Mechanism of Aspartimide formation, a common side reaction in Asp-Gly sequences, and its prevention via OcHex protection.

References

  • National Institutes of Health (NIH). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

Sources

Exploratory

Mechanism of Boc Protection in Peptide Synthesis: An In-Depth Technical Guide

Executive Summary The Strategic Utility of Boc Chemistry While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, tert-Butyloxycarbonyl (Boc) chemistry remains an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Utility of Boc Chemistry While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, tert-Butyloxycarbonyl (Boc) chemistry remains an indispensable tool for complex targets.[1][2][3] Its primary utility lies in the synthesis of "difficult sequences"—hydrophobic peptides prone to beta-sheet aggregation. The acidic deprotection conditions in Boc chemistry protonate the N-terminus, electrostatically disrupting inter-chain hydrogen bonds that cause aggregation, a phenomenon often fatal to Fmoc syntheses.

This guide details the mechanistic underpinnings, experimental protocols, and critical troubleshooting frameworks for Boc chemistry, designed for senior scientists requiring high-fidelity reproducibility.

Part 1: The Mechanistic Foundation

The robustness of Boc chemistry relies on the differential acid lability between the temporary N-terminal protection (Boc) and the permanent side-chain protection (Benzyl-based).

The Acidolytic Cleavage Mechanism

The removal of the Boc group is an acid-catalyzed elimination reaction, typically driven by Trifluoroacetic Acid (TFA). Unlike base-induced eliminations (E2), this proceeds via a specific pathway involving a carbocation intermediate.

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (TFA).[2]

  • Fragmentation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond. This releases the free carbamic acid and the tert-butyl cation (

    
    ).
    
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing CO

    
     and yielding the amine salt.[3]
    
  • Cation Fate: The generated

    
     is a potent electrophile. Without adequate scavenging, it will alkylate electron-rich side chains (Trp, Tyr, Met).
    
Visualization: Reaction Pathway

The following diagram illustrates the molecular flow from the protected state to the free amine salt.

BocMechanism Protected Boc-Peptide (Carbamate) Protonated Protonated Intermediate Protected->Protonated + H+ (TFA) Fragments Fragmentation Protonated->Fragments Cation tert-Butyl Cation (t-Bu+) Fragments->Cation Carbamic Carbamic Acid Fragments->Carbamic Scavenged Scavenged Adduct (Isobutylene/t-Bu-X) Cation->Scavenged + Scavenger AmineSalt Amine Salt (R-NH3+) Carbamic->AmineSalt - CO2 (Spontaneous)

Figure 1: The acid-catalyzed deprotection of the Boc group.[2][4][5][6] Note the generation of the reactive tert-butyl cation, necessitating scavenging strategies.[2][7]

Part 2: Strategic Application (Boc vs. Fmoc)

Choosing Boc over Fmoc is a decision based on peptide physicochemical properties, not just reagent availability.

FeatureBoc / Benzyl Strategy Fmoc / t-Bu Strategy Scientific Rationale
Deprotection 50% TFA in DCM20% Piperidine in DMFBoc deprotection creates a charged N-terminus (

), reducing aggregation via electrostatic repulsion.
Cleavage HF (High Vacuum) or TFMSATFA (95%)HF is hazardous but cleaves benzyl esters/ethers cleanly. Fmoc uses milder TFA but struggles with aggregation.
Orthogonality Acid / Acid (Differential)Base / Acid (True Orthogonal)Boc relies on kinetic differentiation (TFA removes Boc; HF removes Benzyl).
Best For Aggregation-prone, hydrophobic sequences; Thioesters.Routine synthesis; Acid-sensitive sequences.Boc is superior for "difficult" sequences where Fmoc synthesis terminates early due to steric shielding by aggregates.

Part 3: Experimental Protocols

The Synthesis Cycle

In Boc SPPS, the cycle is distinct because the deprotection leaves the amine as a TFA salt. It must be neutralized before coupling.

Workflow Diagram:

BocCycle Start Peptide-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM) Deprotect->Wash1 Neutralize 3. Neutralization (5-10% DIEA/DCM) Wash1->Neutralize Wash2 4. Wash (DCM/DMF) Neutralize->Wash2 Couple 5. Coupling (AA + Activator) Wash2->Couple Check Kaiser Test Couple->Check Check->Start Pass (Blue -> Yellow) Check->Couple Fail (Retain Blue)

Figure 2: The Standard Boc SPPS Cycle. Note the critical Neutralization step (Step 3) required to convert the amine salt to a nucleophilic free amine.

Standard Operating Procedure (Manual Synthesis)

Step 1: Deprotection

  • Reagent: 50% TFA in Dichloromethane (DCM).

  • Protocol: Treat resin for 2 minutes (flow wash), then 20 minutes (batch).

  • Mechanism: Removes Boc group; generates amine-TFA salt.[8]

Step 2: Neutralization (Critical)

  • Reagent: 5-10% Diisopropylethylamine (DIEA) in DCM.

  • Protocol: Treat resin for 2 x 2 minutes.

  • Why: The amine-TFA salt is non-nucleophilic. DIEA removes the proton, regenerating the free amine (

    
    ) for coupling. Failure here results in zero coupling.
    

Step 3: Coupling

  • Reagents: Boc-Amino Acid (3 eq), DIC (3 eq), HOBt (3 eq) in DMF/DCM.

  • Protocol: Shake for 1–2 hours. Monitor via Kaiser Test.[9]

Final Cleavage Cocktails

The final cleavage removes the peptide from the resin and strips benzyl-based side-chain protectors.

Method A: Hydrogen Fluoride (HF) - The Gold Standard

  • Equipment: Teflon HF apparatus (closed system).

  • Conditions: Anhydrous HF + Scavengers at 0°C for 60 mins.

  • Scavenger Cocktail:

    • Standard: Anisole (10%).

    • For Cys/Met: p-Cresol (5%) + p-Thiocresol (5%).

  • Safety: HF is osteotoxic and fatal upon contact. Requires specialized training and calcium gluconate antidote on hand.

Method B: TFMSA (Trifluoromethanesulfonic Acid) - The Alternative [10]

  • Utility: Uses standard glassware (no Teflon vacuum line needed).

  • Protocol (Low-High Method):

    • Low Acidity: TFMSA/TFA/DMS (1:10:3) - Removes most protecting groups; reduces Met(O).

    • High Acidity: TFMSA/TFA (1:10) - Cleaves peptide from resin.[10]

Part 4: Troubleshooting & Optimization

Scavenging the tert-Butyl Cation

In the repetitive TFA steps, the tert-butyl cation is generated. While the benzyl side-chains are stable to TFA, the cation can attack electron-rich rings.

  • Problem:

    
     alkylation of Tryptophan (indole) or Methionine (sulfur).
    
  • Solution: Add 0.5% Indole or DTT to the TFA deprotection solution.

Aspartimide Formation[12]
  • Mechanism: The benzyl ester on Aspartic acid is susceptible to nucleophilic attack by the backbone amide nitrogen, forming a cyclic imide (Aspartimide).

  • Risk Factor: High in Gly-Asp sequences.

  • Mitigation: Use steric hindrance.[3] Employ OcHex (Cyclohexyl) ester protection for Asp instead of OBzl (Benzyl). The bulky cyclohexyl group prevents ring closure.

Kaiser Test Interpretation
  • Blue Bead: Free amine present (Coupling incomplete).

  • Yellow/Colorless: No free amine (Coupling complete).

  • Red/Brown: Proline/Serine N-terminus (False negative/positive potential; verify with Chloranil test).

References

  • Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.

  • Merck/Sigma-Aldrich. (2024). Cleavage Protocols for Boc-SPPS. Technical Bulletin.

Sources

Foundational

Technical Guide: Storage, Stability, and Handling of Boc-D-Thr-OH·DCHA

Executive Summary Boc-D-Thr-OH[1]·DCHA (N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt) is a critical chiral building block used primarily in Solid Phase Peptide Synthesis (SPPS) and the development of peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Thr-OH[1]·DCHA (N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt) is a critical chiral building block used primarily in Solid Phase Peptide Synthesis (SPPS) and the development of peptidomimetic therapeutics.[1] While the tert-butoxycarbonyl (Boc) group provides acid-labile protection for the amine, the dicyclohexylamine (DCHA) salt is introduced to convert the often oily or amorphous free acid into a stable, crystalline solid.[1][2]

This guide addresses the specific technical challenges of this compound: maintaining enantiomeric purity, preventing premature Boc deprotection, and—most critically—the mandatory removal of the DCHA counter-ion prior to coupling reactions to prevent side reactions.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

Understanding the dual nature of this salt (Boc-amino acid anion + DCHA cation) is essential for proper handling.[1]

PropertySpecification / Detail
Chemical Name Boc-D-Threonine Dicyclohexylammonium Salt
Formula

(

)
Molecular Weight 400.55 g/mol (Free Acid: 219.23
Physical State White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DCM, DMF; Sparingly soluble in water; Insoluble in Ether/Hexane.[1][3]
Melting Point Typically 150–153°C (Decomposes)
Hygroscopicity Moderate.[1] Prone to clumping if exposed to ambient moisture.

Storage & Stability Protocols

The stability of Boc-D-Thr-OH[1]·DCHA relies on mitigating three degradation vectors: acid-catalyzed deprotection , moisture-induced hydrolysis , and thermal racemization .[1]

Environmental Control[1]
  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Mechanism:[4][5][6] Lower temperatures retard the spontaneous decarboxylation of the Boc group and prevent the "oiling out" of the salt which can occur at elevated temperatures .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Ensure the container is tightly sealed.[4][7][5]

  • Desiccation: The container must be stored in a secondary vessel containing desiccant (e.g., silica gel or

    
    ). Moisture absorption can disrupt the crystal lattice, leading to liquefaction.
    
Container Specifications
  • Primary: Amber glass or opaque HDPE bottles to block UV light (though less critical for Thr than Trp/Tyr, it is Good Laboratory Practice).

  • Seal: Parafilm wrap over the cap is mandatory for long-term storage to prevent moisture ingress.

Shelf Life[1]
  • Solid State: 2–3 years if stored at 2–8°C and kept dry.

  • Solution: Do not store in solution. Dissolve immediately before use. The DCHA salt in solution can slowly dissociate, and the free amine of DCHA is basic enough to promote slow racemization of the activated ester during coupling if not removed .

Critical Workflow: Desalting (DCHA Removal)[1]

WARNING: You cannot use Boc-D-Thr-OH[1]·DCHA directly in standard coupling reactions (e.g., EDC/HOBt, HATU). The DCHA counter-ion is a secondary amine that will compete with the amino component, leading to the formation of DCHA-capped byproducts and reducing yield.

The "Free Acid" Liberation Protocol

This protocol uses a biphasic extraction to protonate the DCHA (rendering it water-soluble) while keeping the Boc-D-Thr-OH protonated and organic-soluble.[1]

Reagents:

  • Ethyl Acetate (EtOAc)[1][8][9][10]

  • 0.5 M Potassium Bisulfate (

    
    ) or 10% Citric Acid.
    
    • Expert Insight: Avoid HCl. Strong mineral acids can prematurely cleave the Boc group (acidolysis).

      
       is acidic enough to protonate DCHA (
      
      
      
      ) but mild enough to leave Boc intact .[1]

Step-by-Step Methodology:

  • Dissolution: Suspend the Boc-D-Thr-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram).

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M

    
    .
    
  • Partitioning: Shake vigorously. The DCHA converts to DCHA[2][11

    
     and migrates to the aqueous phase. The Boc-D-Thr-OH (free acid) remains in the EtOAc layer.[1]
    
  • Washing: Drain the aqueous layer. Wash the organic layer 2 more times with

    
     to ensure complete DCHA removal.
    
  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped acid and water.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[8] Filter.
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: The product will likely be a viscous oil or a glass. This is the active "Free Acid" ready for coupling.

Visualization of Desalting Workflow

DesaltingProtocol Start Boc-D-Thr-OH·DCHA (Solid Salt) Dissolve Dissolve in Ethyl Acetate Start->Dissolve WashAcid Wash 3x with 0.5M KHSO4 (Protonates DCHA) Dissolve->WashAcid PhaseSep Phase Separation WashAcid->PhaseSep AqLayer Aqueous Layer (Contains DCHA·H+) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Boc-D-Thr-OH) PhaseSep->OrgLayer Keep WashBrine Wash with Brine Dry over MgSO4 OrgLayer->WashBrine Evap Evaporate Solvent (<40°C) WashBrine->Evap End Boc-D-Thr-OH Free Acid (Ready for Coupling) Evap->End

Figure 1: Biphasic extraction workflow for converting DCHA salt to reactive free acid.

Quality Control (QC) & Validation[1]

Before committing the material to a high-value synthesis, validate the integrity of the stored salt.

Purity Check (TLC)[1]
  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin (will be negative for Boc-protected, positive if deprotected).[1] Use UV (254 nm) or Iodine stain.

  • Criteria: Single spot. If a lower

    
     spot appears (free Threonine), the Boc group has degraded.
    
DCHA Content Verification

After desalting, it is crucial to verify DCHA removal if the subsequent reaction is sensitive to base.

  • Proton NMR: Check for the disappearance of the multiplet peaks associated with the cyclohexyl rings of DCHA (typically

    
     1.0–2.0 ppm region) relative to the Boc tert-butyl singlet (
    
    
    
    1.4 ppm).

Safety & Handling (HSE)

Toxicity of DCHA

While the salt is stable, Dicyclohexylamine (released during desalting or metabolism) is toxic and corrosive.

  • H-Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[1]

  • PPE: Nitrile gloves (double gloving recommended during desalting), safety goggles, and lab coat. Handle the extraction in a fume hood.

Dust Hazard

The crystalline salt can generate fine dust.

  • Control: Weigh in a closed balance or use a static eliminator. Avoid inhalation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Material is oily/sticky Moisture absorption (Hydrolysis).[1]Dry under high vacuum over

for 24h. If it remains oil, convert to free acid and use immediately.
Smell of amine DCHA dissociation or degradation.Perform TLC. If Boc is intact, recrystallize from EtOH/Ether or proceed to desalting immediately.
Coupling Yield Low Incomplete DCHA removal.Repeat

wash steps.[12] DCHA acts as a base and can racemize activated esters.
Precipitate in EtOAc Salt not dissolving fully.Add small amount of Methanol to aid solubility, or sonicate.

References

  • Sigma-Aldrich. Boc-Thr-OH[1]·DCHA Product Specification and Melting Point Data. Retrieved from [1]

  • Bachem. Technical Note: Conversion of a DCHA salt to the Free Acid. Retrieved from [1]

  • BenchChem. Application Note: Deprotection and Handling of Boc-Ser-OH.DCHA (Analogous Protocol). Retrieved from [1]

  • Peptide.com (AAPPTec). Technical Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. Retrieved from

  • Fisher Scientific. Amine Protection and Deprotection Guidelines. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Coupling Protocol for Boc-D-Thr-OH in SPPS

Executive Summary This guide details the high-fidelity incorporation of Boc-D-Thr-OH (and its standard derivative Boc-D-Thr(Bzl)-OH ) into peptide sequences using Boc/Benzyl Solid-Phase Peptide Synthesis (SPPS). While st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity incorporation of Boc-D-Thr-OH (and its standard derivative Boc-D-Thr(Bzl)-OH ) into peptide sequences using Boc/Benzyl Solid-Phase Peptide Synthesis (SPPS).

While standard L-Threonine coupling is routine, the D-isomer presents a heightened risk of racemization (epimerization to the L-form) during activation. Furthermore, the


-hydroxyl group of Threonine, if left unprotected, acts as a nucleophile, leading to O-acylation  (branching) and difficult-to-purify byproducts.

Key Recommendation: Unless specific downstream chemical ligation strategies require a free hydroxyl, Boc-D-Thr(Bzl)-OH is the requisite building block for standard SPPS to ensure linear sequence fidelity.

Critical Chemical Considerations

The Chirality Challenge (D- vs L-)

D-amino acids are frequently employed in peptidomimetics to induce specific secondary structures (e.g.,


-turns) or enhance proteolytic stability. However, D-isomers are susceptible to racemization  during the activation step.
  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon of the activated ester leads to an enol intermediate, destroying chirality.
    
  • Mitigation: Limit base exposure. Use HOBt (1-Hydroxybenzotriazole) or Oxyma as suppressors. Avoid prolonged pre-activation times.

The -Hydroxyl Challenge (Side Chain)

The secondary alcohol on the threonine side chain is a nucleophile.

  • Scenario A: Boc-D-Thr(Bzl)-OH (Standard): The Benzyl (Bzl) group protects the hydroxyl. It is stable to TFA (Boc removal) but cleaved by HF/TFMSA at the end of synthesis.[1] This is the Gold Standard for robust synthesis.

  • Scenario B: Boc-D-Thr-OH (Unprotected): Using the side-chain free version risks O-acylation . The activated carboxylate of the next incoming amino acid may attack the free

    
    -OH of the resin-bound Threonine, creating a branched ester peptide rather than extending the backbone.
    

Experimental Protocols

Materials & Reagents
ReagentGradePurpose
Boc-D-Thr(Bzl)-OH >99% eeProtected Building Block (Recommended)
Boc-D-Thr-OH >99% eeUnprotected Building Block (Use only if strictly required)
TFA Peptide GradeBoc Deprotection (N-terminal)
DIEA (Diisopropylethylamine)AnhydrousNeutralization / Base
HBTU or HATU High PurityFast Activation (Uronium/Aminium salts)
DIC (Diisopropylcarbodiimide)AnhydrousCarbodiimide Activation (Slower, lower racemization)
HOBt (Anhydrous)High PurityRacemization Suppressor
Protocol A: High-Efficiency Coupling (In-Situ Neutralization)

Best for: Long peptides, difficult sequences, and Boc-D-Thr(Bzl)-OH . Reference: Schnölzer, M., et al. (1992).

This protocol combines neutralization and coupling to maximize acylation rates and minimize aggregation.

  • Deprotection: Treat resin with 100% TFA (2 x 1 min flow wash). Note: Neat TFA is efficient, but 50% TFA/DCM is standard if resin is sensitive.

  • Flow Wash: Wash with DCM (rapid flow) to remove excess TFA.

  • Activation (Prepare immediately before use):

    • Dissolve Boc-D-Thr(Bzl)-OH (4.0 eq) in DMF (0.5 M concentration).

    • Add HBTU (3.9 eq) dissolved in DMF.

    • Add DIEA (6.0 eq). Critical: The excess DIEA neutralizes the protonated amine on the resin AND activates the amino acid.

  • Coupling: Add the activated mixture to the protonated resin immediately.

    • Reaction Time: 10–20 minutes.

    • Why? Fast coupling outcompetes racemization.

  • Drain & Wash: Drain and wash with DMF (3x) and DCM (3x).

  • QC: Perform Kaiser Test. If blue (positive), recouple using DIC/HOBt.

Protocol B: "Safe" Coupling for Unprotected Side Chains

Best for: Boc-D-Thr-OH (Free OH) or highly racemization-prone sequences.

If you must use the unprotected side chain, you must avoid excess base (DIEA) which promotes O-acylation. We use Carbodiimide chemistry here.[2]

  • Deprotection: 50% TFA in DCM (2 min pre-wash, 20 min reaction).[3]

  • Wash: DCM (3x), IPA (2x), DCM (3x).

  • Neutralization: 5% DIEA in DCM (2 x 2 min). Wash thoroughly with DCM (5x) to remove all traces of base.

  • Activation (No Base):

    • Dissolve Boc-D-Thr-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF/DCM.

    • Add DIC (3.0 eq). Allow to activate for 2–5 minutes.

  • Coupling: Add mixture to the neutralized resin.

    • Reaction Time: 60–120 minutes.[4]

    • Why? DIC/HOBt is acidic/neutral. It minimizes the risk of the free

      
      -OH attacking the activated ester.
      
  • Second Coupling (Optional): If Kaiser test is positive, repeat.

Visualization of Workflows

The Boc SPPS Cycle (In-Situ Neutralization)

BocSPPS cluster_Activation Activation Cocktail Start Resin-Peptide-NH-Boc TFA Deprotection (100% TFA or 50% TFA/DCM) Start->TFA Remove Boc Salt Resin-Peptide-NH3+ (TFA Salt) TFA->Salt Protonated Amine Coupling Coupling Step (Simultaneous Neutralization) Salt->Coupling Add Cocktail AA Boc-D-Thr(Bzl)-OH Mix Activated Ester + Excess Base AA->Mix HBTU HBTU/HATU HBTU->Mix DIEA DIEA (Base) DIEA->Mix Mix->Coupling Wash Wash (DMF/DCM) Coupling->Wash Result Resin-Peptide-D-Thr(Bzl)-Boc Wash->Result

Figure 1: High-Efficiency In-Situ Neutralization Cycle. Note that the neutralization of the resin-bound amine occurs simultaneously with the coupling event.[5]

Side Reaction Pathway: O-Acylation (Unprotected Thr)[8]

OAcylation Substrate Resin-Peptide-D-Thr-NH2 (Free Side Chain -OH) Choice Nucleophilic Attack Substrate->Choice NextAA Activated Next AA (R-CO-OBt) NextAA->Choice PathCorrect Alpha-Amine Attack (Correct Peptide Bond) Choice->PathCorrect Major Pathway PathError Beta-Hydroxyl Attack (O-Acylation / Branching) Choice->PathError Risk if Base Excess or Steric Hindrance

Figure 2: Mechanism of O-Acylation. When using unprotected Boc-D-Thr-OH, the side chain hydroxyl competes with the alpha-amine for the incoming amino acid.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Kaiser Test: Blue Incomplete CouplingRecouple using HATU/DIEA (if Bzl protected) or prolong DIC coupling.
HPLC: Doublet Peaks Racemization (D/L mix)Switch from HBTU to DIC/HOBt; reduce base concentration; lower temperature to 4°C.
Mass Spec: +Mass of AA O-Acylation (Branched)Confirm use of Boc-D-Thr(Bzl)-OH . If using unprotected, treat resin with Hydrazine (rare) or restart with protected AA.
Slow Coupling Steric HindranceD-Thr is

-branched. Increase coupling time (2x) or temperature (up to 50°C, but watch for racemization).

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Bachem. (2025). Boc-D-Thr(Bzl)-OH Product Specification and Handling.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of Bzl vs Free side chains).

Sources

Application

Application Note: Activation &amp; Coupling of Boc-D-Thr-OH using HBTU/HATU

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific challenges of activating Boc-D-Thr-OH —specifically the preservation of D-stereo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific challenges of activating Boc-D-Thr-OH —specifically the preservation of D-stereochemistry and the management of the unprotected hydroxyl side chain (if applicable) or the standard benzyl-protected variant.

Executive Summary

The activation of Boc-D-Thr-OH presents a dual challenge in solid-phase peptide synthesis (SPPS) and solution-phase chemistry:

  • Stereochemical Integrity: D-amino acids are susceptible to base-catalyzed epimerization (racemization) during activation, potentially reverting to the L-isomer or forming diastereomers.

  • Side-Chain Reactivity: The specific nomenclature "Boc-D-Thr-OH" often implies the use of the unprotected side-chain hydroxyl variant, though Boc-D-Thr(Bzl)-OH is the industry standard. Using the unprotected form with potent aminium salts (HBTU/HATU) carries a high risk of O-acylation (esterification of the side chain), leading to branched peptides or termination.

This guide prioritizes the use of HATU over HBTU for D-amino acids due to its superior rate kinetics and reduced racemization profile (neighboring group effect of the pyridine nitrogen). It provides protocols for both the standard (Protected) and the specialized (Unprotected) scenarios.

Mechanistic Insight & Critical Considerations

The Activation Pathway

HBTU and HATU function by converting the carboxylic acid into a highly reactive active ester (OBt or OAt, respectively). This process requires a tertiary base (DIEA or NMM) to deprotonate the carboxylic acid.

  • HBTU (Benzotriazole): Generates an OBt-ester.[1][2] Slower reaction rate; higher risk of racemization for sensitive residues (like D-Thr).

  • HATU (Azabenzotriazole): Generates an OAt-ester.[1] The N7 nitrogen in the triazole ring creates an intramolecular hydrogen bond with the incoming amine, accelerating the coupling rate by ~10-100x and significantly lowering the window for racemization.

The Risk of O-Acylation (Unprotected Side Chain)

If using Boc-D-Thr-OH (unprotected side chain), the hydroxyl group (-OH) is a nucleophile.

  • Scenario: If the coupling reagent is present in excess, or if the activation time is prolonged, the activated carboxyl group of another amino acid (or the Boc-D-Thr-OH itself in solution) can react with the Threonine -OH.

  • Result: Formation of a depsipeptide (ester linkage) instead of an amide bond, or branching of the peptide chain.

Visualization of Activation & Side Reactions

The following diagram maps the logical flow of activation and the critical "off-path" risks.

ActivationPathway Start Boc-D-Thr-OH (Carboxylic Acid) Deprotonated Carboxylate Anion (R-COO-) Start->Deprotonated Deprotonation Base Base (DIEA/NMM) Base->Deprotonated ActiveEster Active Ester (OAt / OBt) Deprotonated->ActiveEster Activation (Fast) Reagent HBTU / HATU Reagent->ActiveEster Guanidinylation Guanidinylation (N-Term Capping) Reagent->Guanidinylation Excess Reagent reacts with Amine Product Peptide Bond (Correct Product) ActiveEster->Product Nucleophilic Attack (Coupling) Racemization Racemization (D -> L Isomer) ActiveEster->Racemization Excess Base / Time OAcylation O-Acylation (Side Chain Ester) ActiveEster->OAcylation Unprotected -OH (Self-reaction) Amine Resin-Bound Amine (R-NH2) Amine->Product

Caption: Figure 1: Activation pathway of Boc-D-Thr-OH showing the critical bifurcation between successful coupling and side reactions (Racemization, O-Acylation).

Experimental Protocols

Materials & Stoichiometry Table

Solvent Choice: DMF is standard. Use NMP (N-methylpyrrolidone) for "difficult" sequences prone to aggregation. Base: DIEA (Diisopropylethylamine) is preferred over NMM for HATU couplings.

ComponentEquivalent (Eq)RoleNotes
Boc-D-Thr-OH 3.0 - 4.0Amino AcidExcess drives kinetics.
HATU 0.9 - 1.0 (relative to AA)ActivatorNEVER use excess HATU relative to AA (prevents guanidinylation).
DIEA 6.0 - 8.0Base2 equivalents per equivalent of AA/HATU pair.
Resin 1.0Solid SupportScale calculation basis.
Protocol A: Coupling of Boc-D-Thr(Bzl)-OH (Recommended)

Use this protocol if your Threonine side chain is Benzyl-protected. This is the gold standard for Boc chemistry.

Step 1: Pre-Activation (The "2-Minute Rule")

  • Dissolve Boc-D-Thr(Bzl)-OH (3.0 eq) in minimal dry DMF (approx. 0.1–0.2 M concentration).

  • Add HATU (2.9 eq). Note: Using slightly less HATU than AA ensures no unreacted uronium salt remains to cap the resin.

  • Add DIEA (6.0 eq).

  • Vortex immediately. The solution will turn yellow (HATU) or slightly orange.

  • Wait exactly 1–2 minutes.

    • Why? This allows the formation of the OAt-active ester but minimizes the time the sensitive D-isomer is exposed to base before coupling, reducing racemization risk.

Step 2: Coupling

  • Add the pre-activated solution to the resin-bound free amine (neutralized resin).

  • Agitate (shake/vortex) at room temperature.

    • Time: 20–45 minutes. HATU is extremely fast. Prolonged coupling (>1 hour) increases racemization risk without significantly improving yield.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), recouple using Protocol B conditions or check resin aggregation.

Protocol B: Coupling of Boc-D-Thr-OH (Unprotected Side Chain)

Use this protocol ONLY if side-chain protection is impossible. This requires strict kinetic control to prevent O-acylation.

Critical Modification: Do not pre-activate for long periods. We rely on the kinetic superiority of the resin-bound amine (NH2) over the Threonine hydroxyl (OH).

Step 1: In-Situ Activation

  • Dissolve Boc-D-Thr-OH (3.0 eq) in DMF.

  • Add the solution directly to the resin vessel containing the swollen resin.

  • Add HATU (2.9 eq) to the resin/AA slurry.

  • Add DIEA (6.0 eq) last.

Step 2: Rapid Coupling

  • Agitate vigorously immediately upon adding base.

  • Time Limit: 15–30 minutes maximum.

    • Mechanism:[1][3][4][5][6] The amine on the resin is a better nucleophile than the hydroxyl on the Threonine side chain. By keeping the coupling time short, you favor amide bond formation over ester formation.

  • Quench: Drain immediately and wash extensively with DMF to remove active species.

Step 3: Acetylation Cap (Optional but Recommended) If the coupling was incomplete, capping with Acetic Anhydride is risky here because it will acetylate the unprotected Threonine side chain.

  • Alternative: If recoupling is needed, use a fresh batch of reagents. Do not cap unless you intend to permanently block the side chain.

Troubleshooting & Optimization

Controlling Racemization (D-Isomer Purity)

If chiral analysis (e.g., CATA cleavage followed by GC/HPLC) shows >1% L-isomer:

  • Switch Solvent: Use DMF/DCM (1:1).[7] DCM lowers the dielectric constant, which can stabilize the active ester and reduce epimerization.

  • Reduce Base: Use Collidine (TMP) instead of DIEA. Collidine is a weaker, non-nucleophilic base that significantly reduces proton abstraction from the alpha-carbon.

    • Protocol: Use 3.0 eq Boc-D-Thr-OH / 3.0 eq HATU / 3.0 eq Collidine.

Preventing Guanidinylation

If mass spectrometry shows a +99 Da or +100 Da adduct (tetramethylguanidinium):

  • Cause: Excess HATU/HBTU reacted with the resin N-terminus.

  • Fix: Ensure the Amino Acid is always in slight excess (e.g., 1.1 eq AA to 1.0 eq HATU). Never add HATU directly to the resin without the amino acid present.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Foundational paper establishing HOAt/HATU superiority for stereochemical preserv
  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • BenchChem. (2025).[1][7][9] A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Link

    • Comparative data on reaction rates and epimerization risks.[1]

  • Sigma-Aldrich. (n.d.). Boc-D-Thr-OH Product Specification and Solubility Data. Link

    • Verified solubility d
  • Aapptec. (n.d.). Guanidinylation and Racemization in Peptide Synthesis. Link

    • Source for troubleshooting guanidinium adduct form

Sources

Method

Application Note: High-Fidelity Deprotection of Boc-D-Thr-OH in Peptide Synthesis

Executive Summary The use of D-amino acids like Boc-D-Thr-OH ( - -t-Butoxycarbonyl-D-threonine) is critical in the development of proteolysis-resistant peptide therapeutics and peptidomimetics. While the Fmoc strategy is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of D-amino acids like Boc-D-Thr-OH (


-

-t-Butoxycarbonyl-D-threonine) is critical in the development of proteolysis-resistant peptide therapeutics and peptidomimetics. While the Fmoc strategy is currently dominant, Boc chemistry remains the method of choice for synthesizing difficult sequences, thioesters, and bases-sensitive peptides.

This guide provides a rigorous technical framework for the acidolytic deprotection of Boc-D-Thr-OH using Trifluoroacetic Acid (TFA). Unlike generic protocols, this note addresses the specific stereochemical and side-chain challenges associated with Threonine, ensuring high purity and preventing common side reactions such as


-alkylation and acid-catalyzed racemization.

Mechanistic Foundation

Understanding the underlying chemistry is prerequisite to troubleshooting. The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction (


-like fragmentation).
The Acidolysis Pathway
  • Protonation: The carbonyl oxygen of the Boc urethane linkage is protonated by TFA.[1]

  • Fragmentation: The protonated intermediate collapses, releasing the stable

    
    -butyl cation and a carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine (as a trifluoroacetate salt) and

    
    .[2]
    
  • Cation Fate: The generated

    
    -butyl cation is a potent electrophile. Without adequate scavenging, it will alkylate nucleophilic side chains (e.g., Trp, Met, Tyr) or the free hydroxyl of Threonine (if unprotected).
    
Visualization: Reaction Mechanism

The following diagram illustrates the molecular flow and the critical role of scavengers.

Boc_Mechanism cluster_0 Reagents cluster_1 Intermediates cluster_2 Products Boc_Thr Boc-D-Thr-OH Protonated Protonated Intermediate Boc_Thr->Protonated Protonation TFA TFA (H+) TFA->Protonated Carbamic Carbamic Acid Protonated->Carbamic Fragmentation Cation t-Butyl Cation (Electrophile) Protonated->Cation Cleavage AmineSalt H-D-Thr-OH (TFA Salt) Carbamic->AmineSalt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination Scavenged Scavenged Adduct Cation->Scavenged + Scavenger (Crucial Step)

Caption: Figure 1. Acid-catalyzed cleavage of Boc group showing the generation of reactive t-butyl cations and the necessity of scavenging.[3]

Critical Considerations for D-Thr

Side-Chain Protection (The "Bzl" Standard)

In Boc SPPS, the hydroxyl group of Threonine is typically protected as a Benzyl ether (Bzl) to prevent acylation during coupling.

  • Boc-D-Thr(Bzl)-OH: The Bzl group is stable to the 50% TFA used for Boc removal. It requires strong acid (HF or TFMSA) for final removal.[3]

  • Unprotected D-Thr: If using unprotected Boc-D-Thr-OH (rare in SPPS, common in solution), the free -OH is a nucleophile. The

    
    -butyl cation generated during deprotection can attack this -OH, forming a 
    
    
    
    -butyl ether (O-tBu), which is difficult to remove. Strict scavenging is required.
Stereochemical Integrity

D-amino acids are prone to racemization primarily during activation and coupling (base-catalyzed), not deprotection (acid-catalyzed). However, the Neutralization step following TFA treatment is a risk factor.

  • Risk: Over-exposure to base (DIEA/TEA) after TFA removal can abstract the

    
    -proton.
    
  • Control: Perform "In-situ Neutralization" or minimize base contact time (see Protocol A).

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard polystyrene-based resin (e.g., Merrifield or PAM) and a repetitive synthesis cycle.

Reagents
  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) (v/v).[1]

  • Scavenger Additive (Optional but Recommended): 0.5% m-cresol or water (if sensitive residues like Met/Trp are present).

  • Neutralization Buffer: 5% Diisopropylethylamine (DIEA) in DCM.[1]

  • Wash Solvent: HPLC-grade DCM.

Step-by-Step Workflow
  • Resin Swelling:

    • Ensure the resin is fully swollen in DCM for 10 minutes prior to reaction to ensure pore accessibility.

  • Pre-Wash (Acid Equilibration):

    • Treat resin with 50% TFA/DCM for 2 minutes.

    • Purpose: Removes residual moisture and prevents dilution of the main reaction block.

  • Deprotection Reaction:

    • Add fresh 50% TFA/DCM .

    • Agitate for 20–30 minutes at room temperature.

    • Note: D-Thr does not require extended times; 30 minutes is sufficient.

  • Washing:

    • Drain and wash with DCM (

      
       min).
      
    • Critical: Efficient washing is vital to remove the

      
      -butyl trifluoroacetate byproduct.
      
  • Validation (Kaiser Test):

    • Perform a qualitative ninhydrin test.

    • Result: Resin beads should turn dark blue (positive for free amine).

  • Neutralization (The "Boc" Specific Step):

    • The amine is currently a TFA salt (

      
      ).[3] It will not couple.
      
    • Wash with 5% DIEA/DCM (

      
       min).
      
    • Caution: Do not extend this time to avoid racemization. Proceed immediately to coupling.

Workflow Visualization

SPPS_Workflow Start Boc-D-Thr-Resin TFA_Step 50% TFA / DCM (30 min) Start->TFA_Step Wash_1 DCM Wash (Remove Byproducts) TFA_Step->Wash_1 QC_Point QC: Kaiser Test (Blue = Pass) Wash_1->QC_Point QC_Point->TFA_Step Negative (Incomplete) Neutralize Neutralization (5% DIEA/DCM) QC_Point->Neutralize Positive Coupling Next Coupling Cycle Neutralize->Coupling

Caption: Figure 2. Standard Boc SPPS deprotection cycle emphasizing the critical neutralization step.

Protocol B: Solution Phase Deprotection

Used when synthesizing fragments or modifying the monomer before resin loading.

  • Dissolution: Dissolve Boc-D-Thr-OH (1 mmol) in DCM (5 mL).

  • Acid Addition: Add TFA (5 mL) dropwise at

    
    C.
    
    • Ratio: Final concentration should be ~50% v/v.

  • Reaction: Stir at

    
    C for 10 mins, then warm to Room Temperature (RT) for 45–60 mins.
    
  • Work-up (TFA Removal):

    • Concentrate in vacuo (Rotavap).[4]

    • Co-evaporation: Add Toluene or DCM and re-evaporate (

      
      ) to azeotrope off residual TFA. This is critical to prevent oil formation.
      
    • Precipitation: Add cold Diethyl Ether to precipitate the H-D-Thr-OH

      
       TFA salt. Filter and dry.[5]
      

Data Summary & Troubleshooting

Comparative Parameters
ParameterSolid Phase (SPPS)Solution Phase
TFA Conc. 50% in DCM50% (neat or DCM)
Time 2 + 30 min60 min
Scavenger Not usually needed for Thr(Bzl)Required if sensitive groups present
Workup Wash + Neutralize (DIEA)Evaporation + Precipitation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Deprotection (Kaiser test is light blue/colorless)Aggregation of peptide chain.Use "Magic Mixture" (TFA/DCM/DMSO) or repeat TFA treatment.
Alkylation of Side Chains (Mass spec +56 Da)

-Butyl cation attack.
Add scavengers: 2.5% TIS (Triisopropylsilane) or 2.5% Water to TFA cocktail.[6]
Racemization (D-Thr converting to L-Thr)Excessive base exposure.Reduce neutralization time; switch to in-situ neutralization protocols [1].
Trifluoroacetylation (Mass spec +96 Da)Reaction of free amine with activated TFA esters.Ensure thorough DCM washing before neutralization. Avoid prolonged storage of resin in DCM after TFA step.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] International Journal of Peptide and Protein Research, 12(5), 258–268.[7] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application

Synthesis of antimicrobial peptides using Boc-D-Thr-OH

Application Note: Enhancing Proteolytic Stability in Antimicrobial Peptides via Boc-SPPS with D-Threonine Executive Summary Objective: To synthesize antimicrobial peptides (AMPs) with enhanced serum half-life by incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Proteolytic Stability in Antimicrobial Peptides via Boc-SPPS with D-Threonine

Executive Summary

Objective: To synthesize antimicrobial peptides (AMPs) with enhanced serum half-life by incorporating the D-enantiomer of Threonine (Boc-D-Thr-OH) using Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

Rationale: AMPs are potent therapeutic candidates but suffer from rapid degradation by host proteases (e.g., trypsin, chymotrypsin). Substituting critical L-residues with D-amino acids (diastereomers) sterically hinders enzymatic cleavage. Boc-SPPS is selected over Fmoc-SPPS for this protocol because the repetitive acidic deprotection (TFA) disrupts the secondary structure aggregation (β-sheets) common in hydrophobic AMP sequences, resulting in higher crude purity for "difficult" peptides.

Strategic Rationale & Mechanism

The "Difficult Sequence" Advantage of Boc Chemistry

Antimicrobial peptides are typically amphipathic (possessing both cationic and hydrophobic faces). During synthesis, these sequences often aggregate on the resin via inter-chain hydrogen bonding, leading to incomplete coupling (deletion sequences).

  • Fmoc Limitation: In Fmoc synthesis, the peptide chain remains neutral during the basic deprotection steps, promoting aggregation.

  • Boc Solution: In Boc synthesis, the N-terminus is protonated (

    
    ) by TFA at every deprotection step. This electrostatic repulsion disrupts aggregation, keeping the peptide chain accessible for the next incoming amino acid.
    
The D-Threonine Stability Factor

Proteases like chymotrypsin cleave peptide bonds adjacent to bulky, hydrophobic, or specific hydroxyl-containing L-amino acids.

  • Mechanism: The active sites of these enzymes are chiral. By introducing Boc-D-Thr-OH , the spatial orientation of the side chain (

    
    ) is inverted. This prevents the enzyme's catalytic triad from properly engaging the scissile bond, effectively "armoring" the peptide against degradation without necessarily destroying its antimicrobial activity (which is often driven by global charge/hydrophobicity rather than specific chiral receptors).
    

Experimental Workflow Visualization

The following diagram outlines the critical decision points and flow for synthesizing AMPs using Boc-D-Thr-OH.

BocSynthesisFlow cluster_Cycle Boc Coupling Cycle (Repeated) Start Start: Resin Selection (MBHA for Amides) Swell Resin Swelling (DCM, 2h) Start->Swell Deprotect Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DCM) Wash1->Neutralize Couple Coupling (Boc-D-Thr(Bzl)-OH + HBTU) Neutralize->Couple Kaiser Kaiser Test (Ninhydrin) Couple->Kaiser Kaiser->Deprotect Blue (Positive) Incomplete Kaiser->Deprotect Colorless (Negative) Complete Cleavage HF Cleavage (Low-High Protocol) Kaiser->Cleavage Sequence Complete Purification HPLC Purification & Lyophilization Cleavage->Purification

Figure 1: Boc-SPPS workflow emphasizing the TFA deprotection and Neutralization steps critical for reducing aggregation in AMPs.

Materials & Reagents

Senior Scientist Note on Reagent Selection: While the core building block is Boc-D-Thr-OH , standard SPPS requires side-chain protection to prevent O-acylation (branching). You must use Boc-D-Thr(Bzl)-OH (Benzyl protection) for the solid phase steps. The Bzl group is stable to TFA but cleaved by HF.

ReagentGrade/SpecPurpose
Boc-D-Thr(Bzl)-OH >99% L-isomer freeChiral building block.
MBHA Resin 0.5–0.7 mmol/gYields C-terminal Amide (common for AMP activity).
TFA (Trifluoroacetic acid) Peptide GradeN-terminal deprotection.
DIEA (Diisopropylethylamine) AnhydrousNeutralization base.
HBTU Coupling ReagentFast, efficient activation.
HF (Hydrogen Fluoride) AnhydrousFinal cleavage (Requires specialized apparatus).
p-Cresol / p-Thiocresol ScavengersPrevents alkylation of Trp/Met during cleavage.

Detailed Protocol

Phase A: Resin Preparation
  • Selection: Use Methylbenzhydrylamine (MBHA) resin. AMPs often require a C-terminal amide for positive charge retention and receptor binding.

  • Swelling: Place resin in the reaction vessel. Swell in DCM (Dichloromethane) for 2 hours.

    • Why: Polystyrene beads collapse in dry states. Proper swelling exposes internal reactive sites.

Phase B: The Boc Coupling Cycle

Perform the following steps for each amino acid attachment.

  • Deprotection (The "Aggregation Breaker"):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Observation: The resin may shrink slightly. This is normal.

    • Wash: DCM (3 x 1 min).

  • Neutralization:

    • Treat with 10% DIEA in DCM (2 x 2 min).

    • Critical: This removes the proton from the N-terminus, making it nucleophilic (

      
      ) for coupling.
      
    • Wash: DCM (3 x 1 min).

  • Coupling (Incorporating Boc-D-Thr):

    • Dissolve Boc-D-Thr(Bzl)-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.

    • Add DIEA (6 eq) to activate the amino acid.

    • Add mixture to resin

Method

Application of Boc-D-Thr-OH in cyclic peptide synthesis

Application Note: Strategic Utilization of Boc-D-Thr-OH in Cyclic Peptide Synthesis Abstract This technical guide details the application of Boc-D-Thr-OH (N-tert-butoxycarbonyl-D-threonine) as a critical structural deter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boc-D-Thr-OH in Cyclic Peptide Synthesis

Abstract

This technical guide details the application of Boc-D-Thr-OH (N-tert-butoxycarbonyl-D-threonine) as a critical structural determinant in the synthesis of cyclic peptides and depsipeptides. While Fmoc chemistry dominates modern solid-phase peptide synthesis (SPPS), Boc-D-Thr-OH remains indispensable for specific high-value applications: synthesizing acid-stable/base-labile cyclic depsipeptides, inducing


-turns to facilitate difficult cyclizations, and generating antibiotic analogs (e.g., Polymyxin B). This note provides mechanistic insights, optimized protocols for racemization-free coupling, and troubleshooting frameworks for solution-phase macrolactamization and Yamaguchi esterification.

Introduction: The Stereochemical Advantage

In cyclic peptide engineering, the inclusion of D-amino acids is rarely arbitrary. Boc-D-Thr-OH serves a dual function:

  • Conformational Predetermination (The "Turn Inducer"): Linear peptides containing all L-amino acids often adopt extended conformations, making head-to-tail cyclization entropically disfavored. The insertion of a D-amino acid (like D-Thr) into an L-sequence induces a stable

    
    -turn (typically Type II’ or Type I), bringing the N- and C-termini into spatial proximity. This "pre-organization" significantly lowers the activation energy for ring closure.
    
  • Functional Versatility: The secondary hydroxyl group of Threonine allows for the formation of depsipeptides (ester linkages), which are resistant to proteolytic degradation.

Why Boc? Despite the prevalence of Fmoc, Boc chemistry is required when:

  • The target molecule contains base-sensitive moieties (e.g., specific ester linkages in depsipeptides) that would degrade during Fmoc removal (piperidine treatment).

  • Aggressive aggregation sequences require the superior solvation properties of Boc-compatible solvents (e.g., TFA/DCM) during deprotection.

  • Synthesizing peptide thioesters for Native Chemical Ligation (NCL).

Mechanistic Insight: The Turn Effect

The following diagram illustrates how D-Thr alters the peptide backbone trajectory to favor cyclization.

TurnEffect cluster_0 All L-Amino Acid Sequence cluster_1 Sequence with Boc-D-Thr-OH L_Seq L-Peptide Chain (Extended Conformation) Termini_L Termini Distant (High Entropy Cost) L_Seq->Termini_L  Steric clash prevents turn   D_Thr Boc-D-Thr-OH Insertion Beta_Turn Induced Beta-Turn (Pre-organization) D_Thr->Beta_Turn  Side chain orientation   Cyclization Rapid Ring Closure (Kinetic Favorability) Beta_Turn->Cyclization  Proximity Effect  

Figure 1: Mechanistic comparison of conformational landscapes. D-Thr acts as a hinge, reducing the entropic penalty of cyclization.

Experimental Protocols

Protocol A: Head-to-Tail Cyclization in Solution

Target: Homodetic cyclic peptides using D-Thr as a turn inducer.

Reagents:

  • Linear Precursor: H-D-Thr-AA2-...-AAn-OH (Side chains protected, Bzl/Z compatible with Boc).

  • Coupling Agents: HATU (High activity) and HOAt (Racemization suppressant).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dry, amine-free).

Step-by-Step Methodology:

  • Linear Assembly: Synthesize the linear precursor using standard Boc SPPS on PAM resin. Cleave using HF or TFMSA to yield the free acid/amine peptide.[2]

    • Critical: If D-Thr is C-terminal, use a racemization-resistant linker or attach via side-chain if possible. Ideally, place Gly or Pro at the C-terminus for cyclization to minimize racemization.

  • Dilution (Pseudo-High Dilution): Dissolve the linear peptide in DMF to a concentration of < 1 mM (typically 0.1–0.5 mM).

    • Why? High dilution favors intramolecular (cyclization) over intermolecular (oligomerization) reaction.

  • Activation:

    • Add HOAt (1.2 eq) and DIPEA (2.0 eq). Stir for 5 mins.

    • Add HATU (1.1 eq) slowly.

  • Reaction Monitoring: Monitor by HPLC. Reaction typically completes in 1–4 hours due to the D-Thr pre-organization.

  • Workup: Evaporate DMF. Redissolve in EtOAc. Wash with 5% NaHCO3, 1M KHSO4, and Brine.

Protocol B: Yamaguchi Macrolactonization (Depsipeptides)

Target: Cyclic depsipeptides where the D-Thr side chain (-OH) forms the ester closure.

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).[3][4][5]

  • Catalyst: DMAP (4-Dimethylaminopyridine).[3][6]

  • Solvent: Toluene or THF (Anhydrous).

Workflow Diagram:

Yamaguchi Step1 Linear Precursor (Boc-N-Term / Free C-Term / Free D-Thr-OH) Step2 Mixed Anhydride Formation (TCBC + TEA, THF) Step1->Step2  Activation   Step3 DMAP Activation (Acyl Transfer) Step2->Step3  Regioselective   Step4 Intramolecular Attack (D-Thr Hydroxyl -> Activated Carbonyl) Step3->Step4  High Dilution Reflux   Step5 Cyclic Depsipeptide Step4->Step5  Final Product  

Figure 2: The Yamaguchi Esterification pathway for D-Thr containing depsipeptides.

Protocol:

  • Precursor Prep: Ensure the linear peptide has a free C-terminal carboxyl group and a free D-Thr hydroxyl group. The N-terminus must be Boc-protected to prevent N-acylation.

  • Mixed Anhydride Formation:

    • Dissolve peptide (1.0 eq) in THF.

    • Add TEA (Triethylamine, 1.5 eq) and TCBC (1.2 eq).

    • Stir at RT for 1-2 hours. (Formation of mixed anhydride).[3][6]

  • Cyclization:

    • Dilute the mixture significantly with Toluene (to ~0.5 mM).

    • Add this solution slowly (via syringe pump) to a refluxing solution of DMAP (5-10 eq) in Toluene.

    • Mechanism:[3][6][7][8][9][10] DMAP attacks the mixed anhydride, forming a highly reactive acyl-pyridinium species which is rapidly attacked by the D-Thr alcohol.

  • Deprotection: Treat the cyclic product with TFA/DCM (1:1) to remove the N-terminal Boc group if required.

Critical Quality Attributes (CQA) & Troubleshooting

Data Table: Coupling Reagent Performance for D-Thr Activation

ReagentRacemization RiskCoupling RateRecommended Use
DCC/HOBt HighSlowNot recommended for hindered D-Thr.
HATU/HOAt LowFastGold Standard for head-to-tail cyclization.
PyBOP ModerateModerateGood alternative if HATU is unavailable.
TCBC (Yamaguchi) LowFast (Ester)Specific for Depsipeptide (Lactone) formation.

Key Challenge: Racemization

  • Cause: Activation of D-Thr (if C-terminal) can lead to oxazolone formation, resulting in loss of chirality (D -> L/D mix).

  • Solution:

    • Avoid activating D-Thr at the C-terminus. Plan the disconnection strategy so cyclization occurs at a Glycine or Proline residue.

    • If D-Thr must be activated, use HOAt (1-hydroxy-7-azabenzotriazole) which stabilizes the active ester and accelerates coupling, minimizing the time window for racemization.

    • Base Control: Use Collidine instead of DIPEA if racemization is detected, as it is a weaker, more sterically hindered base.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

    • Context: Authoritative review on cyclization str
  • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization.[3] Bulletin of the Chemical Society of Japan. [Link]

    • Context: The original Yamaguchi protocol, essential for depsipeptide synthesis.
  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. [Link]

    • Context: Foundational work on the spatial screening and turn-inducing properties of D-amino acids.
  • Context: Physical properties and solubility d

Sources

Application

Use of Boc-D-Thr-OH in synthesizing peptide-drug conjugates

Application Note: Enhancing Peptide-Drug Conjugate (PDC) Stability and Functionality via Boc-D-Thr-OH Executive Summary The transition from Antibody-Drug Conjugates (ADCs) to Peptide-Drug Conjugates (PDCs) has been accel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Peptide-Drug Conjugate (PDC) Stability and Functionality via Boc-D-Thr-OH

Executive Summary

The transition from Antibody-Drug Conjugates (ADCs) to Peptide-Drug Conjugates (PDCs) has been accelerated by the need for deeper tissue penetration and reduced immunogenicity. However, PDCs face a critical bottleneck: rapid in vivo degradation by endogenous proteases.

This Application Note details the strategic use of Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) to solve two fundamental challenges in PDC development:

  • Proteolytic Resistance: The D-stereoisomer configuration renders the peptide backbone unrecognizable to plasma peptidases, significantly extending circulation half-life.

  • Functional Versatility: The threonine side-chain hydroxyl (-OH) group provides a unique "handle" for orthogonal conjugation strategies, including ester-linked payloads or solubility-enhancing O-glycosylation.

Scientific Rationale & Mechanism

The "Proteolytic Stop" Mechanism

Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective, evolving to recognize and cleave peptide bonds between L-amino acids.[1] The incorporation of D-Thr induces a local conformational change—often disrupting the standard


-helix or 

-sheet secondary structures—that sterically hinders enzyme active sites.
  • Impact: Studies indicate that replacing critical L-residues with D-isomers can increase serum half-life from minutes to hours [1, 2].

  • Why Threonine? Unlike hydrophobic D-amino acids (e.g., D-Phe), D-Thr maintains hydrophilicity, preventing the PDC from aggregating or becoming insoluble in aqueous plasma environments.

Boc Chemistry in PDC Synthesis

While Fmoc chemistry is standard for simple peptides, Boc chemistry remains indispensable for PDCs containing base-sensitive payloads (e.g., certain cytotoxins or ester-linked depsipeptides) that would degrade during Fmoc's piperidine deprotection steps. Boc-D-Thr-OH allows for acid-labile chain assembly, preserving the integrity of sensitive drug payloads attached elsewhere on the scaffold.

Visualization: Mechanism of Action

The following diagram illustrates how D-Thr integration blocks enzymatic cleavage compared to a standard L-isomer peptide.

ProteolyticResistance cluster_L Standard L-Peptide (Unstable) cluster_D D-Thr Modified PDC (Stable) L_AA1 L-Amino Acid L_Thr L-Thr L_AA1->L_Thr Peptide Bond Protease Protease (Active) Protease->L_Thr Recognizes & Cleaves D_AA1 L-Amino Acid D_Thr Boc-D-Thr-OH (Incorporated) D_AA1->D_Thr Peptide Bond Protease_Blocked Protease (Inactive) Protease_Blocked->D_Thr Steric Hindrance (No Cleavage)

Figure 1: Mechanism of proteolytic resistance conferred by D-Thr incorporation. The D-stereochemistry prevents protease recognition, preserving PDC integrity.

Experimental Protocols

Protocol A: Solid-Phase Incorporation of Boc-D-Thr-OH

Use this protocol for building the peptide backbone.

Materials:

  • Resin: PAM resin (for acid stability) or MBHA (for amides).

  • Amino Acid: Boc-D-Thr-OH (Side chain protection: Bzl is standard, but use unprotected -OH if planning immediate side-chain functionalization).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: Avoid HATU with D-amino acids during slow couplings to minimize racemization risks [3].

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Swelling: Swell resin in DCM for 30 min, then wash with DMF.

  • Deprotection (Pre-cycle): Remove previous Boc group with 50% TFA/DCM (2 x 1 min, 1 x 20 min).

  • Neutralization: Wash with 5% DIEA/DCM to remove TFA salts.

  • Activation:

    • Dissolve Boc-D-Thr-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) and activate for 2-3 minutes.

  • Coupling: Add activated mixture to the resin. Agitate for 60-90 minutes at room temperature.

    • Critical Control: Perform a Kaiser test. If blue (positive), re-couple.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Side-Chain Functionalization (Linker Attachment)

Use this protocol to attach a drug or linker to the Threonine -OH group (O-acylation).

Context: This utilizes a Steglich Esterification on the solid phase. This is high-risk for racemization; strict temperature control is required.

Step-by-Step Procedure:

  • Preparation: Ensure the Boc-D-Thr residue on the resin has a free hydroxyl group (use Boc-D-Thr-OH without Bzl protection during Protocol A).

  • Reagent Setup:

    • Payload/Linker: Carboxylic acid-functionalized linker (Linker-COOH).

    • Catalyst: DMAP (4-Dimethylaminopyridine) - Use catalytic amounts (0.1 eq) to reduce racemization.

    • Activator: DIC (Diisopropylcarbodiimide).

  • Reaction:

    • Dissolve Linker-COOH (5 eq) in DCM (DCM is preferred over DMF for esterification to reduce O-acyl migration).

    • Add DIC (2.5 eq) and stir for 5 min at 0°C (Ice bath).

    • Add the mixture to the resin-bound peptide.[2]

    • Add DMAP (0.1 eq) last.

  • Incubation: Agitate at 4°C (cold room) for 4-12 hours. Avoid room temperature to preserve D-configuration.

  • Wash: Extensive washing with DCM -> DMF -> DCM.

Synthesis Workflow Diagram

The following workflow visualizes the decision process for using Boc-D-Thr-OH in PDCs.

PDC_Workflow Start Start: PDC Design Selection Select Boc-D-Thr-OH Start->Selection Decision Intended Function? Selection->Decision Path_Stability Backbone Stability Only Decision->Path_Stability Extend Half-life Path_Linker Linker Attachment Site Decision->Path_Linker Attach Payload Process_A Protocol A: Standard Coupling (Use Boc-D-Thr(Bzl)-OH) Path_Stability->Process_A Process_B Protocol B: Side-Chain Esterification (Use Boc-D-Thr-OH naked) Path_Linker->Process_B Cleavage HF Cleavage (Release Peptide) Process_A->Cleavage Process_B->Cleavage Final Final PDC Construct Cleavage->Final

Figure 2: Decision tree for incorporating Boc-D-Thr-OH based on desired PDC functionality.

Data & Specifications

Table 1: Comparative Stability and Specifications

FeatureL-Thr PeptideD-Thr Modified PeptideNotes
Plasma Half-Life < 30 Minutes> 4 HoursD-isomer blocks proteolytic cleavage [1].
Protease Susceptibility High (Trypsin/Chymotrypsin)Low / NegligibleSteric hindrance of enzyme active site.[1]
Side Chain Utility Glycosylation / PhosphorylationLinker Attachment / O-AcylationD-Thr -OH is less accessible to natural kinases but available for synthetic chemistry.
Racemization Risk LowModerateRequires controlled coupling (low temp, DIC/Oxyma) [4].

Troubleshooting & Quality Control

  • Issue: Racemization (D -> L conversion).

    • Cause: Over-activation or high base concentration (e.g., excess DMAP).

    • Solution: Use Oxyma Pure instead of HOBt. Keep esterification reactions at 4°C.

    • QC: Analyze via Chiral HPLC or Marfey’s Reagent derivatization to confirm D-enantiomer purity.

  • Issue: Incomplete Coupling.

    • Cause: Steric bulk of the Boc group and side chain.

    • Solution: Double couple (repeat Step 5 in Protocol A). Use a "Magic Mixture" (DCM/DMF/NMP) to improve resin swelling.

  • Issue: O-Acyl Migration.

    • Cause: N->O shift in basic conditions.

    • Solution: Minimize exposure to piperidine (not used in Boc) or strong bases. Perform neutralization steps quickly.

References

  • MDPI. "Strategies for Improving Peptide Stability and Delivery." Pharmaceutics, 2022.[3] [Link]

Sources

Method

The Strategic Incorporation of Boc-D-Threonine-OH in the Synthesis of Non-Ribosomal Peptides: A Technical Guide

Introduction: Beyond the Ribosome - The Significance of D-Threonine in Peptide Therapeutics In the realm of peptide science, non-ribosomal peptides (NRPs) represent a fascinating departure from the canonical protein synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Ribosome - The Significance of D-Threonine in Peptide Therapeutics

In the realm of peptide science, non-ribosomal peptides (NRPs) represent a fascinating departure from the canonical protein synthesis pathway. These natural products, often produced by microorganisms, exhibit a remarkable structural diversity and a broad spectrum of biological activities, including antibiotic, immunosuppressive, and antitumor properties.[1][2][3] A key feature contributing to their therapeutic potential is the frequent incorporation of non-proteinogenic amino acids, such as D-amino acids. The inclusion of D-amino acids, the enantiomers of the naturally occurring L-amino acids, confers significant advantages, most notably an increased resistance to proteolytic degradation by endogenous enzymes that are stereospecific for L-amino acids.[4][5] This enhanced stability translates to a longer in vivo half-life and improved bioavailability, overcoming major hurdles in the development of peptide-based drugs.[5]

This guide focuses on the practical application of a crucial building block in the synthesis of such peptides: N-α-(tert-butyloxycarbonyl)-D-threonine (Boc-D-Thr-OH). We will delve into the strategic considerations and technical protocols for its incorporation into peptide chains, primarily through Boc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-threonine to design and synthesize novel and robust peptide therapeutics.

Boc-D-Thr-OH: Chemical Properties and Strategic Considerations

Boc-D-Thr-OH is a standard building block for introducing D-threonine residues in peptide synthesis.[6] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.

Table 1: Physicochemical Properties of Boc-D-Thr-OH

PropertyValue
Chemical Formula C9H17NO5
Molecular Weight 219.23 g/mol
Appearance White to off-white powder[7]
Solubility Soluble in DMF
Storage 2-30°C

The presence of a secondary hydroxyl group on the side chain of threonine introduces both opportunities for further modification and potential challenges during synthesis. While this functional group can be a site for glycosylation or phosphorylation to modulate biological activity, it can also be prone to side reactions if not properly managed.

Navigating Potential Side Reactions with Threonine

The hydroxyl group of threonine can participate in several side reactions during peptide synthesis. A thorough understanding of these pathways is critical for minimizing impurity formation and maximizing the yield of the desired peptide.

  • O-acylation: During the coupling step, the hydroxyl group of threonine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide. This can be minimized by using appropriate coupling reagents and optimized reaction conditions.

  • Dehydration: Under strongly acidic conditions, such as those used for cleavage from the resin, the β-hydroxyl group of threonine can be eliminated, leading to the formation of a dehydroamino acid residue. The use of scavengers in the cleavage cocktail can help to suppress this side reaction.

  • Lactone Formation: The hydroxyl group can undergo intramolecular acylation, particularly when the carboxyl group is activated, to form a lactone.[8][9] This is more prevalent in solution-phase synthesis but can also occur on the solid support.

Diagram: Key Steps in Boc-SPPS of a D-Threonine Containing Peptide

SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (TFA/DCM) Resin->Deprotection1 Neutralization1 Neutralization (DIEA/DMF) Deprotection1->Neutralization1 Coupling Coupling of Boc-D-Thr-OH Neutralization1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Deprotection2 Boc Deprotection (TFA/DCM) Wash1->Deprotection2 Neutralization2 Neutralization (DIEA/DMF) Deprotection2->Neutralization2 NextAA Coupling of Next Boc-AA Neutralization2->NextAA Wash2 Washing (DMF, DCM) NextAA->Wash2 Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash2->Cleavage Repeat cycles Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) incorporating Boc-D-Thr-OH.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the well-established Boc/Bzl strategy for solid-phase peptide synthesis.[10][11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Thr-OH

Materials:

  • Boc-D-Thr-OH

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)[10]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[][13]

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DCC/HOBt, HBTU/HATU)[14][15]

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Cleavage cocktail (e.g., HF or TFMSA)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DMF (3x).

  • Coupling of Boc-D-Thr-OH:

    • In situ activation (DCC/HOBt):

      • Dissolve Boc-D-Thr-OH (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF.

      • Add this solution to the resin.

      • Add DCC (2-4 equivalents) dissolved in DCM.

      • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Activation with aminium/uronium salts (HBTU/HATU):

      • Dissolve Boc-D-Thr-OH (2-4 equivalents), HBTU or HATU (2-4 equivalents), and DIEA (4-8 equivalents) in DMF.

      • Pre-activate for 1-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours.[16]

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Carefully add the cleavage cocktail (e.g., anhydrous HF or TFMSA) containing appropriate scavengers. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

    • Stir the reaction for 1-2 hours at 0°C.

    • Evaporate the cleavage reagent.

  • Peptide Precipitation and Purification:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this washing step several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBt Dicyclohexylcarbodiimide/HydroxybenzotriazoleCost-effective, widely used.[14]Forms insoluble dicyclohexylurea (DCU) byproduct, potential for racemization.
HBTU/HATU Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, fast reaction times, low racemization.[15][17]More expensive than carbodiimides.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateSimilar to HBTU, good for sterically hindered couplings.Byproduct can be carcinogenic.
DIC/HOBt Diisopropylcarbodiimide/HydroxybenzotriazoleForms a soluble urea byproduct, easier to remove.[14][15]Slower reaction rates than HBTU/HATU.

Diagram: Mechanism of Boc Deprotection

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Final Products BocAmine R-NH-Boc Protonated R-NH-Boc-H⁺ BocAmine->Protonated + TFA Carbocation t-Butyl Cation (CH₃)₃C⁺ Protonated->Carbocation CarbamicAcid Carbamic Acid R-NH-COOH Protonated->CarbamicAcid Amine Free Amine R-NH₂ CarbamicAcid->Amine CO2 Carbon Dioxide CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of the Boc group using Trifluoroacetic Acid (TFA).[13]

Characterization of D-Threonine Containing Peptides

Following synthesis and purification, it is essential to thoroughly characterize the final peptide to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming the incorporation of all amino acids.[18] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the position of the D-threonine residue.[19]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.

  • Amino Acid Analysis (AAA): This technique can be used to determine the amino acid composition of the peptide, although it does not distinguish between D- and L-enantiomers without chiral derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can provide detailed structural information about the peptide, including the conformation induced by the D-threonine residue.

Conclusion: The Power of Strategic D-Amino Acid Incorporation

The incorporation of Boc-D-Thr-OH into non-ribosomal peptides is a powerful strategy for enhancing their therapeutic potential. By conferring resistance to proteolysis, D-amino acids can significantly improve the pharmacokinetic properties of peptide-based drugs.[4][5] A thorough understanding of the synthetic chemistry, including potential side reactions and their mitigation, is crucial for the successful synthesis of these modified peptides. The protocols and considerations outlined in this guide provide a solid foundation for researchers to confidently utilize Boc-D-Thr-OH in the design and development of next-generation peptide therapeutics.

References

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • West, J. B., & Wong, C. H. (2009). Enzyme-catalysed synthesis of peptides containing D-amino acids. RSC Publishing.
  • Takahashi, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(17). [Link]

  • Jäger, G., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]

  • Scholarly Commons. Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]

  • Vasu, D., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 337-344. [Link]

  • Vasu, D., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • AAPPTec Peptides. Boc-D-Thr-OH [55674-67-4]. [Link]

  • Merck. Novabiochem® Coupling reagents. [Link]

  • IndiaMART. BOC D AMINO ACIDS. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AWS. A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858.
  • Li, Y., et al. (2015). Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical Chemistry, 87(21), 11044-11051. [Link]

  • Caboche, S., et al. (2007). NORINE: a database of nonribosomal peptides. Nucleic Acids Research, 36(Database issue), D326–D331. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Ramesh, R., et al. (2007). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 119(2), 163-171. [Link]

  • Jacques, P., et al. (2013). Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity. Journal of Bacteriology, 195(11), 2469-2479. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • M-R, G., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(12), 1464-1472. [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(18), 7595-7608. [Link]

  • Yin, J., & Zabriskie, T. M. (2016). Strategies of D-amino acid residues generation in nonribosomal peptides...
  • Princeton University. Non-Ribosomal Peptide Synthesis. [Link]

  • M-R, G., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]

  • Genin, E., & Giraud, E. (2020). Occurrence of D-amino acids in natural products. Comptes Rendus Chimie, 23(1-2), 1-13.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
  • Marahiel, M. A. (2016). Non-Ribosomal Peptide Synthesis Definitely Working Out of the Rules. Journal of Fungi, 2(1), 8. [Link]

Sources

Application

Application Note: Solution-Phase Synthesis with Boc-D-Thr-OH

Abstract & Strategic Overview The incorporation of Boc-D-Thr-OH (N-tert-butoxycarbonyl-D-threonine) into peptide backbones via solution-phase synthesis presents unique challenges distinct from solid-phase methodologies (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of Boc-D-Thr-OH (N-tert-butoxycarbonyl-D-threonine) into peptide backbones via solution-phase synthesis presents unique challenges distinct from solid-phase methodologies (SPPS). As a D-amino acid, it is frequently employed in the design of peptidomimetics to induce specific secondary structures (e.g.,


-turns) and enhance proteolytic stability against endogenous L-specific proteases.

However, the secondary hydroxyl group on the threonine side chain (


) creates a dichotomy in synthetic strategy:
  • Protected Route (Recommended): Using Boc-D-Thr(Bzl)-OH to eliminate side-reactions.

  • Unprotected Route (Specialized): Using Boc-D-Thr-OH directly, requiring precise kinetic control to prevent O-acylation.

This guide details the protocols for both approaches, with a heavy emphasis on controlling racemization —a critical quality attribute when working with D-isomers.

Critical Considerations: The "Why" Behind the Protocol

The O-Acylation Risk

In solution phase, the hydroxyl group of Threonine is a nucleophile. If the carboxyl group of the incoming amino acid is activated too aggressively (e.g., symmetrical anhydrides), it can react with the side-chain


 of Threonine instead of the N-terminus amine. This results in an O-acyl isopeptide  impurity.
  • Mitigation: Use Benzyl (Bzl) protection or employ "soft" activation (EDC/HOBt) which favors aminolysis over alcoholysis.

Racemization of D-Isomers

Preserving the D-configuration is paramount. Activation of Boc-D-Thr-OH can lead to the formation of a 5(4H)-oxazolone intermediate. In the presence of tertiary bases (e.g., Et


N), this intermediate can tautomerize, leading to loss of chirality (conversion to L-Thr).
  • Mitigation: Use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure as an additive.[1] These nucleophiles intercept the O-acylisourea intermediate before the oxazolone can form, generating a stereochemically stable active ester.

Solubility & Workup

Unlike SPPS, solution-phase synthesis requires intermediate isolation. Boc-D-Thr derivatives are generally soluble in DCM (Dichloromethane) and EtOAc (Ethyl Acetate).

  • Advantage: The urea byproduct of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble, allowing for purification via simple acidic aqueous washes, unlike the insoluble DCU formed by DCC.

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired coupling vs. the O-acylation side reaction and the racemization pathway.

G Start Boc-D-Thr-OH (Activated) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Coupling High Base Product Boc-D-Thr-AA-OR (Native Peptide) Start->Product + HOBt/Oxyma (Fast Aminolysis) SideProduct O-Acyl Isopeptide (Side Reaction) Start->SideProduct Unprotected -OH (Alcoholysis) Racemate DL-Mixture (Racemization) Oxazolone->Racemate Tautomerization Amine H-AA-OR (Nucleophile) Amine->Product

Caption: Kinetic competition between desired amide bond formation (Green) and racemization/O-acylation pathways (Red).

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Side Chain)

Scope: High-yield synthesis using Boc-D-Thr(Bzl)-OH . Reagents:

  • Boc-D-Thr(Bzl)-OH (1.1 eq)

  • Amine component (H-AA-OR) (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (anhydrous) (1.2 eq)

  • NMM (N-methylmorpholine) (2.0 - 3.0 eq, to pH 8)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor).[2]

Step-by-Step Methodology:

  • Activation (The "Pre-activation" Step):

    • Dissolve Boc-D-Thr(Bzl)-OH and HOBt in DCM at

      
       (ice bath).
      
    • Add EDC.HCl.[3] Stir for 15 minutes at

      
      .
      
    • Why: This generates the HOBt-active ester in situ, which is less prone to racemization than the O-acylisourea.

  • Coupling:

    • Add the Amine component (H-AA-OR) to the reaction mixture.

    • Add NMM dropwise to adjust pH to ~8 (measured on wet pH paper).

    • Critical: Do not use TEA (Triethylamine) if possible; NMM is a weaker base and reduces racemization risk.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring:

    • Check via TLC (SiO

      
      , 5% MeOH in DCM). Look for disappearance of the amine spot (ninhydrin positive).
      
  • Workup (The "Self-Validating" System):

    • Dilute reaction with excess EtOAc (Ethyl Acetate).

    • Wash 1 (Acidic): 10% Citric Acid or 0.5M KHSO

      
       (
      
      
      
      ). Removes unreacted amine and DMAP/NMM.
    • Wash 2 (Basic): 5% NaHCO

      
       (
      
      
      
      ). Removes unreacted Boc-D-Thr(Bzl)-OH and HOBt.
    • Wash 3 (Neutral): Brine (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Protocol B: The "Atom Economy" Route (Unprotected Side Chain)

Scope: Synthesis using Boc-D-Thr-OH (unprotected). Use only if Bzl deprotection (HF/Hydrogenolysis) is incompatible with other residues (e.g., Cys, Met).

Critical Modification: You must minimize the lifetime of the activated carboxylate to prevent it from reacting with its own side chain or the side chain of a neighboring Threonine.

Reagents:

  • Boc-D-Thr-OH (1.0 eq) - Note stoichiometry change: do not use excess acid.

  • Amine component (1.1 eq) - Excess amine drives the reaction to the amide, protecting the hydroxyl.

  • EDC.HCl (1.1 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 eq) - Faster reaction rate than HOBt.

Methodology:

  • Dissolve the Amine component and HOAt in DMF first.[2] Cool to

    
    .
    
  • Add Boc-D-Thr-OH .

  • Add EDC.HCl last.

  • Why: By having the amine present before activation, you ensure that as soon as the active ester forms, the amine is ready to attack, outcompeting the slower O-acylation reaction.

Quantitative Data & Troubleshooting

Solvent Compatibility Matrix
SolventSolubility (Boc-D-Thr)Coupling RateRacemization RiskRecommendation
DCM HighFastLowPrimary Choice
DMF HighModerateModerateUse for aggregation-prone peptides
THF ModerateSlowHighAvoid if possible
QC Specifications (Acceptance Criteria)
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 95% Area
Identity ESI-MS[M+H]


1.0 Da
Chirality Chiral HPLC or Marfey's Analysis< 0.5% L-Isomer (D-Thr integrity)

Deprotection Strategy (Post-Coupling)

Once Boc-D-Thr is coupled, the N-terminal Boc group must be removed for the next step.

Deprotection Step1 Boc-D-Thr(Bzl)-Peptide Step2 TFA / DCM (1:1) + Scavengers (if needed) Step1->Step2 Acidolysis Step3 TFA Salt Formation (H-D-Thr(Bzl)-Peptide) Step2->Step3 30 min, RT

Caption: Standard Boc removal workflow. Note: The Bzl group remains intact during TFA treatment.

  • Reagent: 50% TFA in DCM.[4][5]

  • Time: 30 minutes.

  • Workup: Evaporate TFA; precipitate with cold Diethyl Ether to remove organic impurities.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • BenchChem. (2025).[6] Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis. BenchChem Technical Support.[6][7] Link

  • Klausner, Y. S., & Bodanszky, M. (1972). Coupling reagents in peptide synthesis.[1][2][3][5][8][][10] Synthesis, 1972(09), 453-463. (Foundational text on Carbodiimide/HOBt mechanism).

  • Merck/Sigma-Aldrich. (n.d.). Boc-D-Thr(Bzl)-OH Product Specification and Handling.Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467. (Review of racemization suppression via HOBt/HOAt).

Sources

Method

Manual vs. automated synthesis using Boc-D-Thr-OH

Application Note: Comparative SPPS Strategies for Boc-D-Thr-OH Integration Executive Summary The incorporation of Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) into peptide sequences presents distinct challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comparative SPPS Strategies for Boc-D-Thr-OH Integration

Executive Summary

The incorporation of Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) into peptide sequences presents distinct challenges in Solid Phase Peptide Synthesis (SPPS). Unlike simple aliphatic amino acids (Ala, Gly), Threonine possesses a


-branched side chain that induces significant steric hindrance during acylation. Furthermore, the D-enantiomer configuration requires strict control over activation kinetics to prevent racemization (conversion to L-Thr), which would compromise the therapeutic efficacy of the target peptide—often an antibiotic or protease-resistant peptidomimetic.

This guide contrasts Manual (Kinetic Control) and Automated (High-Throughput) methodologies. While automation offers reproducibility, manual synthesis remains the gold standard for difficult couplings involving


-branched residues like D-Thr, permitting real-time monitoring via Kaiser tests.

Chemical Context: The -Branching Challenge

Boc-D-Thr-OH introduces two primary synthetic hurdles:

  • Steric Occlusion: The methyl group on the

    
    -carbon shields the 
    
    
    
    -amino group, reducing the rate of nucleophilic attack on the incoming activated ester.
  • Side-Chain Reactivity: While typically used as the Benzyl ether derivative Boc-D-Thr(Bzl)-OH to prevent O-acylation, the use of unprotected Boc-D-Thr-OH (if specifically required for side-chain modification) risks esterification of the hydroxyl group by the activated carboxyl component.

Critical Advisory: Standard protocols assume the use of Boc-D-Thr(Bzl)-OH . If using unprotected Boc-D-Thr-OH, avoid strong acylating agents (e.g., symmetric anhydrides) and use stoichiometric equivalents to minimize O-acylation.

Workflow Logic & Decision Matrix

The following diagram outlines the decision logic for choosing between manual and automated pathways based on sequence complexity and scale.

G cluster_0 Why Manual? Start Peptide Sequence Analysis (Contains Boc-D-Thr-OH) Complexity Is the Sequence >20 AA or Aggregation Prone? Start->Complexity Scale Synthesis Scale Complexity->Scale No Manual MANUAL SYNTHESIS (Kinetic Control) Complexity->Manual Yes (Difficult Sequence) Scale->Manual > 1.0 mmol (Bulk) Auto AUTOMATED SYNTHESIS (High Throughput) Scale->Auto < 0.5 mmol (Standard) Hybrid HYBRID APPROACH (Auto Assembly + Manual D-Thr Coupling) Scale->Hybrid Critical D-Thr Position

Figure 1: Decision Matrix for Boc-D-Thr-OH Synthesis. Manual intervention is favored for difficult sequences to ensure coupling completion.

Protocol A: Manual Synthesis (The "Kinetic Control" Approach)

Best for: Difficult sequences, optimization, and educational validation.

Reagents Required:

  • Resin: MBHA or PAM resin (0.5 mmol/g substitution recommended to reduce steric crowding).

  • Deprotection: 50% TFA in Dichloromethane (DCM).[1][2]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Boc-D-Thr(Bzl)-OH (3 eq), DIC (3 eq), HOBt (3 eq) in DMF.

Step-by-Step Methodology:

  • Swelling: Swell resin in DCM for 30 mins.

  • Boc Deprotection:

    • Treat with 50% TFA/DCM (2 x 1 min) to remove potential scavengers.

    • Treat with 50% TFA/DCM (1 x 20 min). Note: Gas evolution (isobutylene) is normal.

  • Washing: Wash with DCM (3 x 1 min).

  • Neutralization (Critical):

    • Treat with 10% DIEA/DCM (2 x 2 min).

    • Why: Protonated amine salts cannot couple. Boc chemistry requires a distinct neutralization step, unlike Fmoc.

  • Coupling (The D-Thr Step):

    • Dissolve Boc-D-Thr(Bzl)-OH, HOBt, and DIC in minimal DMF.

    • Add to reaction vessel. Agitate for 2 hours (Standard AA is 1 hour; D-Thr requires double time due to

      
      ).
      
  • Monitoring (The Kaiser Test):

    • Remove a few beads, wash with ethanol.

    • Add Ninhydrin reagents (Kaiser Test). Heat at 100°C for 2 mins.

    • Blue Beads: Incomplete coupling. Action: Retreatment (Double Couple).

    • Yellow/Colorless: Complete coupling.[3] Proceed.

Protocol B: Automated Synthesis (The "System" Approach)

Best for: Routine production, long sequences, overnight operation.

Hardware Requirements:

  • Synthesizer compatible with concentrated TFA (e.g., CSBio, PSI, Tribute). Warning: Do not use standard Fmoc synthesizers with susceptible plastic tubing; TFA will melt standard lines.

Program Parameters (Boc Cycle):

StepReagentDurationCyclesNote
Wash DCM1 min3System prime
Deprotect 50% TFA/DCM25 min1Single long block
Wash DCM1 min3Remove acid
Neutralize 10% DIEA/DMF5 min2Ensure free amine
Couple Boc-D-Thr(Bzl)-OH 60-120 min 2 Double Couple Mandatory
Cap Ac2O/DIEA10 min1Terminate unreacted chains

Automation Specifics for D-Thr:

  • Double Coupling: Program the instrument to perform the coupling step twice for D-Thr. The first pass usually achieves ~90% yield; the second pushes it to >99%.

  • Reagent Viscosity: Ensure HOBt/DIC solutions are fully dissolved. Precipitates can block automated lines, a common failure mode in Boc automation.

Comparative Analysis Data

The following table summarizes the operational differences and expected outcomes.

FeatureManual SynthesisAutomated Synthesis
Coupling Efficiency (D-Thr) High (>99.5%) due to real-time monitoring.Variable (95-99%) ; "Blind" execution.
Racemization Risk Low ; operator can control temperature/time.Medium ; exothermic activation in closed lines.
Solvent Consumption Lower (optimized washes).Higher (system priming/flushing).
Throughput 1 residue / 2-3 hours.24/7 operation.
Safety High exposure to TFA/DCM vapors.Contained system (Safer).[2]
Cost Labor intensive.High initial capital; lower labor.

Mechanistic Visualization: The Boc Cycle

The chemical pathway for Boc-SPPS highlights the critical neutralization step where aggregation often occurs.

BocCycle Resin Boc-Peptide-Resin Deprotect TFA Deprotection (-Boc Group) Resin->Deprotect 50% TFA Salt Amine Salt (R-NH3+) Deprotect->Salt Isobutylene gas Neutralize Neutralization (DIEA) Salt->Neutralize Base Wash FreeAmine Free Amine (R-NH2) Neutralize->FreeAmine Coupling Coupling (Amide Bond Formation) FreeAmine->Coupling Activation Activation (Boc-D-Thr + DIC/HOBt) Activation->Coupling Activated Ester Coupling->Resin Repeat Cycle

Figure 2: The Boc SPPS Cycle. Note the distinct Neutralization step required before Coupling.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling of D-Thr (Blue Kaiser Test)

  • Cause: Steric hindrance of the

    
    -methyl group.
    
  • Solution: Switch activator to HATU/HOAt (1-Hydroxy-7-azabenzotriazole).[4] HATU is a more powerful coupling reagent than DIC but is more expensive.

    • Protocol: 3 eq Boc-D-Thr-OH, 2.9 eq HATU, 6 eq DIEA. Reaction time: 45 mins.

Issue 2: Racemization (D-Thr converting to L-Thr)

  • Cause: Over-activation or prolonged exposure to base (DIEA) during coupling.

  • Solution: Use Oxyma Pure instead of HOBt. Oxyma shows superior suppression of racemization compared to HOBt/HOAt in recent studies.[5] Maintain low temperature (0°C) during the first 10 mins of activation.

Issue 3: Line Clogging (Automated)

  • Cause: Urea byproducts (DCU) from DIC activation are insoluble in DCM.

  • Solution: Use DMF exclusively for the coupling step in automation, as DCU is more soluble in DMF. Alternatively, use soluble carbodiimides like EDC (though less common in SPPS).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Bachem. (2023). Boc or Fmoc: The Choice of Strategy. Bachem Knowledge Center. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Merck Millipore. (2023). Novabiochem® Peptide Synthesis Reagents. Sigma-Aldrich. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc-D-Thr-OH Coupling Optimization

Case ID: BOC-THR-D-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Triple Threat" of Boc-D-Thr-OH Welcome to the Peptide Synthesis Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BOC-THR-D-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Triple Threat" of Boc-D-Thr-OH

Welcome to the Peptide Synthesis Support Center. You are likely here because your synthesis failed at or immediately after the introduction of Boc-D-Thr-OH . This amino acid presents a unique convergence of three chemical challenges (the "Triple Threat") that defeats standard protocols:

  • Steric Hindrance (Beta-Branching): Like Isoleucine and Valine, Threonine is beta-branched. The methyl group on the

    
    -carbon creates significant steric bulk, physically blocking the approach of the activated ester to the N-terminus of the resin-bound peptide.
    
  • Chiral Instability (D-Configuration): Activated D-amino acids are prone to racemization (conversion to L-form) via base-catalyzed enolization or oxazolone formation, particularly when coupling times are extended to overcome sterics.

  • Side-Chain Protection (Bzl vs. Free):

    • Boc-D-Thr(Bzl)-OH: The Benzyl (Bzl) group adds massive steric bulk, further slowing coupling.

    • Boc-D-Thr-OH (Unprotected): Leaves the hydroxyl group free, risking O-acylation (ester formation on the side chain) if not carefully controlled.

Diagnostic Workflow

Before altering your protocol, confirm the specific failure mode using this logic tree.

DiagnosticWorkflow Start Symptom: Low Yield / Impurity Test Perform Kaiser Test (Ninhydrin) Start->Test Blue Blue Beads (Positive) Test->Blue Free Amines Present Colorless Colorless Beads (Negative) Test->Colorless No Free Amines IncCoup Diagnosis: Incomplete Coupling Blue->IncCoup Steric Hindrance HPLC Cleave & Analyze HPLC/MS Colorless->HPLC Agg Diagnosis: Aggregation/Structure HPLC->Agg Deletion Sequences (M - Thr) Rac Diagnosis: Racemization (D/L Mix) HPLC->Rac Split Peaks (Same Mass) Oacyl Diagnosis: O-Acylation (+ Mass) HPLC->Oacyl Mass Shift (+ AA mass)

Figure 1: Diagnostic logic tree for identifying specific Boc-D-Thr-OH coupling failures.

Troubleshooting Guides

Issue A: Incomplete Coupling (The Steric Barrier)

Symptom: Positive Kaiser test (blue) after standard coupling time; Deletion sequences in MS.

Root Cause: The


-methyl group of Threonine hinders the nucleophilic attack of the resin-bound amine. Standard carbodiimides (DIC) are often too slow.

Protocol 1: High-Efficiency Activation (HATU/HOAt) Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester, which reacts faster than HOBt esters. However, HATU requires base (DIEA), which risks racemization. We mitigate this by using Sym-collidine , a weaker, more sterically hindered base that minimizes proton abstraction from the


-carbon.

Step-by-Step:

  • Dissolve: 4.0 eq Boc-D-Thr(Bzl)-OH and 3.8 eq HATU in minimal DMF (0.2 M concentration).

  • Activate: Add 4.0 eq Sym-collidine (2,4,6-trimethylpyridine). Note: Do not use DIEA if racemization is a concern.

  • Pre-activation: Shake for exactly 1 minute. (Do not exceed; active esters hydrolyze).[1]

  • Couple: Add to resin. Reaction time: 45–60 minutes .

  • Monitor: Perform Kaiser test. If slightly blue, proceed to Re-coupling .

Protocol 2: The "In-Situ Neutralization" Method (Recommended for Aggregation) Rationale: Standard Boc protocols use a TFA wash followed by a DIEA wash/neutralization step.[2] This separate neutralization allows peptide chains to aggregate before the activated amino acid arrives. In-situ neutralization keeps the chain protonated (disaggregated) until the exact moment of coupling.

  • Deprotect: TFA/DCM (standard).

  • Flow Wash: DCM (rapid flow).

  • Couple: Add solution of Boc-D-Thr-OH + HBTU/HATU + DIEA directly to the protonated resin. The excess DIEA neutralizes the N-terminus in the presence of the activated amino acid, capturing the amine immediately.

Issue B: Racemization (D to L Conversion)

Symptom: HPLC shows doublet peaks with identical mass.

Root Cause: Activation of the carboxyl group increases the acidity of the


-proton. Bases like DIEA can abstract this proton, leading to an oxazolone intermediate that loses chiral integrity.

Mechanism of Failure:

Racemization AA Activated Boc-D-Thr-OX Enol Enolate / Oxazolone (Planar/Achiral) AA->Enol Proton Abstraction (Alpha-H removal) Base Base (DIEA) Base->Enol Catalyzes L_Iso L-Thr Isomer (Impurity) Enol->L_Iso Reprotonation D_Iso D-Thr Isomer (Target) Enol->D_Iso Reprotonation

Figure 2: Base-catalyzed racemization pathway via oxazolone formation.

Corrective Action:

  • Switch Reagents: Move from HBTU/DIEA to DIC/Oxyma Pure . Carbodiimide (DIC) activation is "base-free" during the activation step, significantly lowering racemization risk.

  • Additives: Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HOBt. Oxyma is superior in suppressing racemization while maintaining high coupling efficiency (comparable to HATU).

  • Temperature: Perform coupling at 0°C to 4°C for the first hour, then warm to room temperature. Racemization is temperature-dependent.[3]

Issue C: O-Acylation (Side Chain Reactivity)

Symptom: Mass spectrum shows +Mass of Amino Acid (Double addition) or branched peptides.

Root Cause: If using Boc-D-Thr-OH (side chain unprotected) to save money or avoid HF cleavage issues, the hydroxyl group (-OH) on the threonine side chain can act as a nucleophile, reacting with the next activated amino acid.

Corrective Action:

  • Use Protected AA: Always use Boc-D-Thr(Bzl)-OH unless absolutely necessary. The Bzl group prevents this.

  • Post-Coupling Acetylation: If you must use unprotected Thr, you must "cap" any unreacted hydroxyls before the next step? No, actually, the risk is the next AA coupling to the Thr-OH.

    • Real Solution: Use stoichiometric equivalents carefully.

    • Alternative: Use Boc-D-Thr(tBu)-OH if using a cleavage cocktail that can remove tBu without HF (e.g., TFMSA), though this is rare in Boc chemistry. Standard practice is Boc-D-Thr(Bzl)-OH .

Comparative Data: Coupling Reagents

Select the reagent based on your specific failure mode.

Reagent SystemCoupling SpeedRacemization RiskSteric HandlingBest Use Case
DIC / HOBt SlowLowPoorStandard, unhindered couplings.
HBTU / DIEA FastModerateModerateGeneral purpose (Avoid for D-Cys, D-His).
HATU / DIEA Very FastHighExcellentSterically hindered L-amino acids.
HATU / Collidine FastLowExcellentRecommended for Boc-D-Thr-OH.
DIC / Oxyma Moderate/FastVery LowGoodRacemization-sensitive sequences.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the Boc-D-Thr coupling? A: Proceed with extreme caution. While microwave energy overcomes steric hindrance, the thermal energy dramatically increases the rate of racemization for D-amino acids. If you use microwave, use DIC/Oxyma (no base) and limit temperature to 50°C max for 5 minutes.

Q: My Kaiser test is still slightly blue after double coupling. Should I cap it? A: If you have coupled twice (once with HATU, once with DIC/Oxyma) and it remains blue, the site is likely inaccessible due to aggregation. Capping with Acetic Anhydride is recommended to prevent deletion sequences (n-1 peptides) which are harder to purify than truncated sequences.

Q: Why not use Fmoc-D-Thr(tBu)-OH instead? A: You can, but only if your synthesis strategy allows. If you are doing Boc chemistry (using TFA to deprotect N-terminus), the tBu group on the side chain will be removed immediately by the TFA, leaving the side chain unprotected for all subsequent steps. You must use benzyl-based protection (Bzl) for Boc chemistry.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive guide on coupling logic and reagent choice).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link (Establishes HATU/HOAt superiority for sterics).

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link (The gold standard protocol for difficult Boc sequences).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394-9403. Link (Data on racemization suppression).

Sources

Optimization

Technical Support Center: Threonine Side Reactions in Boc-SPPS

Status: Active Agent: Senior Application Scientist Ticket ID: THR-BOC-001 Subject: Troubleshooting Threonine Instability & Side Reactions in Boc Chemistry Welcome to the Technical Support Center You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: THR-BOC-001 Subject: Troubleshooting Threonine Instability & Side Reactions in Boc Chemistry

Welcome to the Technical Support Center

You are likely here because your Threonine-containing peptide is showing anomalous HPLC profiles (split peaks), incorrect mass shifts, or low yields following HF cleavage. Threonine (Thr, T) presents a unique challenge in Boc-SPPS due to its secondary


-hydroxyl group and significant steric bulk.

In the harsh acidic environment of Boc chemistry (TFA deprotection and HF cleavage), Threonine is susceptible to three primary failure modes:

  • N-to-O Acyl Migration: The peptide backbone "slips" onto the side chain.

  • Incomplete Deprotection/Alkylation: The Benzyl (Bzl) group resists removal or re-attaches to the scavenger.

  • O-Acylation: Unintended esterification during coupling steps.

Below are the specific troubleshooting modules designed to diagnose and resolve these issues.

Module 1: N-to-O Acyl Migration (The "Split Peak" Phenomenon)

Symptom:

"My LC-MS shows two peaks with the exact same mass . One elutes earlier than the main peak. The purity is lower than expected."

Diagnosis: This is the hallmark of N-to-O acyl migration . In strong acids (HF or TFA), the amide bond between the Threonine nitrogen and the preceding amino acid is protonated. The nucleophilic side-chain oxygen attacks this amide, forming a 5-membered oxazolidine intermediate. This collapses to form an ester (depsipeptide), moving the peptide chain from the N-terminus to the O-side chain.

The Good News: This reaction is reversible.[1]

Mechanism & Pathway

The following diagram illustrates how the migration occurs in acid and how to reverse it in base.

N_to_O_Migration Native Native Peptide (Amide Bond) Intermediate Hydroxyoxazolidine (Cyclic Intermediate) Native->Intermediate Strong Acid (HF/TFA) Protonation Intermediate->Native Thermodynamic Stability Isopeptide O-Acyl Isopeptide (Ester Bond) Intermediate->Isopeptide Kinetic Control Isopeptide->Intermediate Base (pH 7-8) (Reversal)

Caption: Fig 1. Reversible N-to-O acyl migration mechanism.[1] Acid promotes ester formation; Base restores the native amide.

Troubleshooting Protocol: Reversing the Shift

If you suspect migration, do not discard the peptide. Perform this "Soft Base Wash" immediately after ether precipitation and before lyophilization.

  • Dissolve: Dissolve the crude peptide in a minimal amount of water or 6M Guanidine·HCl (if hydrophobic).

  • Adjust pH: Carefully add 0.1 M Ammonium Bicarbonate (

    
    ) or dilute aqueous Ammonia until the pH reaches 7.5 – 8.5 .
    
    • Warning: Do not exceed pH 9.0 to avoid racemization or Fmoc-like degradation (if applicable).

  • Incubate: Stir at Room Temperature (RT) for 1 to 4 hours . Monitor via HPLC; the early eluting peak (ester) should merge into the main peak (amide).

  • Quench: Acidify with Acetic Acid to pH 4-5.

  • Lyophilize: Proceed to purification.

Module 2: Benzyl Deprotection & Scavenging

Symptom:

"My mass spectrum shows a +90 Da adduct (Benzyl) or a +106 Da adduct (Cresol). The Bzl group isn't coming off."

Diagnosis: Boc-Thr(Bzl)-OH is the standard building block. The Benzyl ether is stable to TFA but requires strong acid (HF) to remove.[2]

  • Issue A (Incomplete Removal): The

    
     cleavage mechanism is slow or hindered by aggregation.
    
  • Issue B (Alkylation): The cleaved benzyl carbocation (

    
    ) is an electrophile. If not trapped by a scavenger, it will re-attach to the Threonine hydroxyl or Tryptophan/Tyrosine rings.
    
The "Low-High" HF Protocol (Tam Method)

To solve this, you must use the Low-High HF cleavage method [1].[3] This two-step process minimizes carbocation generation.

StepReagent CompositionMechanismPurpose
1. Low HF HF : DMS : p-Cresol (25 : 65 :[4] 10)

(Bimolecular)
Removes Bzl groups as non-reactive species; Reduces Met(O).
2. High HF HF : p-Cresol (90 : 10)

(Unimolecular)
Cleaves the peptide from the resin and stubborn groups (Arg-Tos).

Protocol:

  • Low HF: Treat resin with the Low HF cocktail at 0°C for 2 hours.

  • Evaporate: Remove HF and DMS under vacuum (keep strict temp control).

  • High HF: Recharge vessel with anhydrous HF (90%) and p-Cresol (10%). React at -5°C to 0°C for 45-60 mins.

  • Precipitate: Evaporate HF and precipitate with cold diethyl ether.

Module 3: O-Acylation (Double Coupling)

Symptom:

"I see a mass shift corresponding to the addition of an extra amino acid (+AA) on my Threonine sequences."

Diagnosis: If the Threonine hydroxyl group is not protected (e.g., using Boc-Thr-OH instead of Boc-Thr(Bzl)-OH), or if the Bzl group is lost prematurely, the hydroxyl acts as a nucleophile during the next coupling step, forming a branched ester.

Prevention Strategy:

  • Always use Boc-Thr(Bzl)-OH. The benzyl protection is mandatory for high-fidelity Boc synthesis.

  • Capping: If you suspect partial deprotection, perform an acetylation step (

    
     / Pyridine) after coupling to "cap" any free hydroxyls or amines, though this terminates the chain.
    
Decision Matrix: Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

Troubleshooting_Matrix Start Start: Analyze Crude LC-MS CheckMass Is the Mass Correct? Start->CheckMass MassCorrect Mass is Correct CheckMass->MassCorrect Yes MassWrong Mass is Incorrect CheckMass->MassWrong No SplitPeak Are there split peaks (Isoforms)? MassCorrect->SplitPeak Plus90 Mass +90 Da? MassWrong->Plus90 Check Adducts Action_Rev Action: Perform pH 8 Bicarbonate Wash SplitPeak->Action_Rev Yes (N->O Shift) PlusAA Mass + Amino Acid? Plus90->PlusAA No Action_HF Action: Use Low-High HF Cleavage Plus90->Action_HF Benzyl Adduct Action_Syn Action: Check AA Quality Restart Synthesis PlusAA->Action_Syn Double Addition

Caption: Fig 2. Decision tree for diagnosing Threonine-related synthesis failures.

References
  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[4] Journal of the American Chemical Society. 
    
  • Sakakibara, S. (1971). The Use of Hydrogen Fluoride in Peptide Synthesis. Chemistry of Peptide Synthesis. (General Reference Context)

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Aggregation in Peptides Containing D-Threonine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences containing D-Thr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences containing D-Threonine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding coupled with actionable, field-proven troubleshooting strategies to ensure the success of your experiments.

The Challenge: Peptide Aggregation and the Role of Stereochemistry

Peptide aggregation is a common and often formidable obstacle in peptide synthesis, purification, and formulation.[1][2] This process is driven by the self-association of peptide chains through non-covalent interactions—primarily hydrophobic interactions and intermolecular hydrogen bonding—leading to the formation of insoluble and often non-functional aggregates.[1] A key structural motif in many aggregates is the β-sheet, where extended peptide backbones align to form a highly stable, hydrogen-bonded network.

Threonine, along with other β-branched amino acids like valine and isoleucine, is known to contribute to aggregation propensity, particularly during Solid-Phase Peptide Synthesis (SPPS).[3] However, the introduction of a D-amino acid, such as D-Threonine, into a peptide sequence composed of L-amino acids serves as a powerful strategy to disrupt this process.

Why D-Threonine Prevents Aggregation: A Mechanistic View

The efficacy of D-Threonine as an anti-aggregation agent lies in its stereochemistry. Proteases and the hydrogen-bonding patterns that lead to stable β-sheets are stereospecific, evolved to recognize L-amino acids.[4][5] Introducing a D-amino acid creates a local disruption in the peptide backbone's conformation. This "chiral break" prevents the peptide from adopting the uniform, extended β-strand conformation necessary for incorporation into a growing β-sheet. Studies on the self-assembly of amino acids have shown that L-Threonine and D-Threonine tend to assemble with molecules of the same chirality, forming structures with different orientations, which supports the principle that mixing chiralities disrupts organized aggregation.[6][7]

Incorporating D-amino acids can also enhance peptide stability against enzymatic degradation, as proteases are highly specific to L-amino acid substrates.[8][9][10] This dual benefit of improved stability and reduced aggregation makes D-amino acid substitution a valuable tool in peptide design.[5][11]

Below is a conceptual workflow for addressing peptide aggregation, emphasizing the decision points for incorporating D-Threonine or other strategies.

Aggregation_Troubleshooting_Workflow cluster_synthesis During SPPS cluster_downstream Post-Synthesis Start_SPPS Start SPPS of Target Peptide Check_Aggregation Observe Signs of Aggregation? (e.g., poor resin swelling, failed coupling) Start_SPPS->Check_Aggregation SPPS_Strategies Implement SPPS-Level Strategies: - Pseudoproline Dipeptides - Backbone Protection (Dmb/Hmb) - Chaotropic Salts / High Temp - Change Resin Check_Aggregation->SPPS_Strategies Yes SPPS_Success Successful Synthesis Check_Aggregation->SPPS_Success No SPPS_Strategies->Check_Aggregation Redesign Sequence Redesign: Incorporate D-Threonine SPPS_Strategies->Redesign If strategies fail Purification Purification (RP-HPLC) SPPS_Success->Purification Redesign->Start_SPPS Formulation Formulation & Storage Purification->Formulation Check_Solubility Observe Aggregation/ Precipitation? Formulation->Check_Solubility Formulation_Strategies Implement Formulation Strategies: - Optimize pH & Concentration - Add Excipients (Arg/Glu, Surfactants) - Control Temperature Check_Solubility->Formulation_Strategies Yes Stable_Peptide Stable Peptide Solution Check_Solubility->Stable_Peptide No Formulation_Strategies->Check_Solubility

Figure 1: A decision workflow for troubleshooting peptide aggregation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the lifecycle of your peptide experiment, from synthesis to final application.

Part 1: During Solid-Phase Peptide Synthesis (SPPS)

Aggregation on-resin is a primary cause of failed or low-yield syntheses. It physically blocks reactive sites, leading to incomplete deprotection and coupling steps.

Q1: My peptide-resin is not swelling properly, and the Kaiser test is ambiguous after coupling. Is this aggregation?

A1: Yes, poor resin swelling is a classic indicator of on-resin aggregation. The peptide chains are collapsing and associating with each other rather than extending into the solvent. This prevents reagents from accessing the N-terminus for deprotection and subsequent coupling. An ambiguous test (e.g., patchy color) often confirms that some sites are accessible while others are blocked.

Recommended Solutions:

  • Incorporate a Pseudoproline Dipeptide: This is the most effective strategy for disrupting β-sheet formation. Pseudoprolines are derived from Serine or Threonine and introduce a "kink" into the peptide backbone, mimicking proline.[12][13] This kink disrupts the inter-chain hydrogen bonding that seeds aggregation.[12] For peptides containing Threonine, you can substitute a preceding amino acid and the Threonine with an appropriate Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.

  • Switch to a High-Swelling Resin: Resins like PEG-based (e.g., ChemMatrix®) or other low-aggregation resins (e.g., 2-chlorotrityl for short peptides) can improve solvation of the growing peptide chain.[12][14]

  • Modify Synthesis Conditions:

    • Elevate Temperature: Performing couplings at a higher temperature (e.g., 50-60°C) can provide enough energy to disrupt secondary structures.[15]

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[8]

    • "Magic Mixture": Use a solvent system like DCM/DMF/NMP (1:1:1) to improve solvation.[3]

Pseudoproline_Mechanism cluster_aggregation Aggregation-Prone Sequence (No Pseudoproline) cluster_disruption Sequence with Pseudoproline A1 Peptide 1 A2 Peptide 2 A1:e->A2:w H-Bond A3 Peptide 3 A2:e->A3:w H-Bond label_agg β-Sheet Formation Leads to Aggregation B1 Peptide 1 B2 Peptide 2 (with Pseudoproline 'kink') B3 Peptide 3 label_disrupt Backbone 'Kink' Disrupts H-Bonding

Figure 2: Mechanism of aggregation disruption by pseudoproline dipeptides.
Part 2: During Purification (RP-HPLC)

Aggregation can also occur post-cleavage, making purification difficult. Furthermore, peptides containing D-amino acids can sometimes present unique chromatographic challenges.

Q2: My D-Threonine containing peptide shows poor peak shape (fronting or tailing) during RP-HPLC.

A2: Poor peak shape is often due to column overload, secondary interactions with the stationary phase, or using an inappropriate sample solvent.[16]

Recommended Solutions:

  • Optimize Sample Loading: Reduce the amount of peptide injected. For analytical HPLC, a concentration of 1 mg/mL is a good starting point.[16]

  • Check Your Sample Solvent: The peptide should be dissolved in a solvent that is weaker than or equal to your initial mobile phase. Dissolving the peptide in a high percentage of organic solvent (e.g., acetonitrile) when your gradient starts at a low percentage will cause the peptide to move down the column before the gradient begins, resulting in a distorted peak.[16]

  • Modify the Mobile Phase: The hydroxyl group of threonine can sometimes have secondary interactions with the silica column. Adjusting the pH or increasing the ionic strength of the mobile phase can help mitigate these effects.[16]

  • Optimize the Gradient: A shallower gradient increases the run time but provides better resolution for closely eluting species, which can improve peak shape.[16]

Q3: How can I confirm the correct incorporation and stereochemistry of D-Threonine in my final peptide?

A3: This requires specialized analytical techniques. Standard mass spectrometry will confirm the correct mass but cannot distinguish between D- and L-isomers.[4]

  • LC-MS/MS Analysis: While it cannot directly differentiate stereoisomers, fragmentation patterns can sometimes provide clues. More advanced techniques are needed for definitive confirmation.[9]

  • Amino Acid Analysis (AAA) with Chiral Derivatization: This is a classic method. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by GC or HPLC.

  • Ion Mobility Spectrometry (IMS): This advanced technique separates ions based on their size, shape, and charge, and can often resolve peptide epimers (peptides differing only in the stereochemistry of one amino acid).[4][9]

Part 3: In Formulation and Storage

Even a pure peptide can aggregate over time in solution, leading to loss of activity and potential immunogenicity.

Q4: My purified D-Threonine peptide is precipitating out of my aqueous buffer. How can I improve its solubility and stability?

A4: This is a classic sign of aggregation in solution. The strategies here focus on modifying the solution environment to disfavor peptide self-association.

Recommended Solutions:

  • pH Optimization: Determine the peptide's isoelectric point (pI). Peptides are least soluble at their pI. Adjusting the buffer pH to be at least 1-2 units away from the pI will increase the net charge on the peptide, leading to electrostatic repulsion that counteracts aggregation.

  • Use of Stabilizing Excipients: These additives work by altering the solution environment or directly interacting with the peptide.[2]

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-100 mMAn equimolar mix is highly effective.[6][7] Arginine can form clusters that mask exposed hydrophobic patches on peptides, preventing self-association. The combination with glutamate enhances this effect.[6]
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Promote preferential hydration of the peptide, stabilizing its native conformation and increasing the energy barrier for unfolding and aggregation.
Surfactants Polysorbate 20/800.01% - 0.1%Non-ionic detergents that can coat hydrophobic regions of the peptide, preventing hydrophobic interactions between peptide molecules.
  • Control Physical Conditions:

    • Temperature: Store peptides at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

    • Peptide Concentration: Work with the lowest concentration suitable for your assay. Aggregation is a concentration-dependent process.

Key Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol outlines the manual coupling of a pseudoproline dipeptide to mitigate on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (5 eq. relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU) (5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • DMF or NMP solvent

Procedure:

  • Prepare Coupling Solution: In a clean vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (e.g., HBTU, 5 eq.) in a minimal volume of DMF or NMP.[8]

  • Activate: Add DIPEA (10 eq.) to the solution and mix thoroughly. The solution is now activated.[8]

  • Couple to Resin: Immediately add the activated coupling solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitate: Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Monitor Completion: Check for completion of the coupling reaction using a qualitative method like the TNBS (trinitrobenzenesulfonic acid) test.[8] If the test is positive (indicating free amines), the reaction is incomplete.

  • Troubleshooting: If the coupling is incomplete, you can extend the reaction time or repeat the coupling step with fresh reagents.[8]

  • Wash: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next Fmoc-deprotection step.

Protocol 2: Thioflavin T (ThT) Assay for Quantifying Aggregation

This protocol provides a general method for monitoring the kinetics of peptide aggregation in vitro using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.[14]

Materials:

  • Lyophilized peptide, pre-treated to ensure a monomeric starting state (e.g., by dissolving in HFIP and re-lyophilizing, or by size-exclusion chromatography).

  • ThT stock solution (e.g., 1 mM in water, filtered).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Procedure:

  • Prepare Reagents:

    • Prepare the peptide stock solution in a suitable buffer. It is critical to remove any pre-existing aggregates by filtration or ultracentrifugation.

    • Prepare the final assay solution. For a typical assay, you might have:

      • Final peptide concentration: 10-50 µM

      • Final ThT concentration: 10-20 µM

      • Assay Buffer (to final volume)

    • Important: Include a negative control containing only the buffer and ThT to measure background fluorescence.

  • Set up the Plate:

    • Pipette the reagents into the wells of the 96-well plate. It is recommended to run samples in triplicate.

    • For a 100 µL final volume per well, you might add 50 µL of a 2x peptide solution and 50 µL of a 2x ThT solution in buffer.

  • Run the Assay:

    • Place the sealed plate in the fluorescence plate reader, pre-heated to the desired temperature (e.g., 37°C).

    • Set the plate reader to take kinetic readings at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-72 hours).

    • Incorporate a brief shaking step before each read cycle to promote aggregation and improve reproducibility.

  • Data Analysis:

    • Subtract the background fluorescence (from the control wells) from the sample wells at each time point.

    • Plot the mean fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid formation, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).

References

A comprehensive list of references is provided below for further reading and verification of the technical claims made in this guide.

Click to view full reference list
  • ACS Publications. (2013, December 10). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PMC. (n.d.). The effect of arginine glutamate on the stability of monoclonal antibodies in solution. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Illinois Experts. (n.d.). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Retrieved from [Link]

  • MDPI. (2024, January 23). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Retrieved from [Link]

  • PLOS One. (2007, November 14). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • PubMed. (2024, March 27). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. Retrieved from [Link]

  • Frontiers. (2021, October 28). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Retrieved from [Link]

  • The Royal Society Publishing. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]

  • Taylor & Francis Online. (2017, April 10). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Retrieved from [Link]

  • Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioflavin T assay. Retrieved from [Link]

  • PMC. (2018, July 20). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Retrieved from [Link]

  • YouTube. (2021, December 13). Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry. Retrieved from [Link]

  • PMC. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • DSpace. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Retrieved from [Link]

  • ResearchGate. (2024, September 13). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Retrieved from [Link]

  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • MDPI. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • PMC. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Reddit. (2024, October 17). HPLC- peptide purification Issue. Retrieved from [Link]

  • Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. Retrieved from [Link]

  • Chemical Reviews. (2022, August 3). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]

  • ResearchGate. (2023, March 4). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • CD Genomics. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Introduction. Retrieved from [Link]

  • Ubaya Repository. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Molecular Cell. (2024, November 21). Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection of D-Threonine Residues

Case ID: D-THR-BOC-OPT Status: Active Specialist: Senior Application Scientist Executive Summary You are encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) group from D-Threonine (D-Thr) residues...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: D-THR-BOC-OPT Status: Active Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) group from D-Threonine (D-Thr) residues. While D-Thr shares the same chemical reactivity as its L-isomer, its inclusion often implies high-value, non-ribosomal, or peptidomimetic targets where yield conservation is paramount.

The presence of the secondary hydroxyl group (


-OH) on the threonine side chain introduces two critical failure modes during acidolysis:
  • O-Alkylation: The tert-butyl cation (

    
    ) released during cleavage attacks the hydroxyl group, forming a difficult-to-remove ether.
    
  • N-to-O Acyl Migration: The peptide backbone destabilizes, shifting the amide bond to an ester linkage (depsipeptide formation).

This guide provides optimized protocols to mitigate these risks.

Module 1: Cation Management (Preventing O-Alkylation)

The Mechanism of Failure

Standard Boc removal uses Trifluoroacetic Acid (TFA).[1][2][3][4] The reaction releases the Boc group as a tert-butyl cation (


).[2] In the absence of a "trap," this electrophilic cation seeks the nearest nucleophile. In D-Threonine, the side-chain hydroxyl is a prime target, resulting in O-tert-butyl D-threonine  (Mass +56 Da).
Visualizing the Pathway

Boc_Mechanism Start Boc-D-Thr-Peptide Acid TFA Treatment Start->Acid Inter Intermediate [Carbamic Acid] Acid->Inter Cation t-Butyl Cation (tBu+) Inter->Cation Product Desired Product (H-D-Thr-Peptide) Inter->Product -CO2 Scavenger Scavenger (Silane/Water) Cation->Scavenger Trapping (Fast) Thr_OH D-Thr Side Chain (-OH) Cation->Thr_OH Side Reaction (Slow) Inert Inert Volatiles (Isobutylene) Scavenger->Inert Byproduct Alkylated Impurity (O-tBu-D-Thr) Thr_OH->Byproduct

Figure 1: The fate of the tert-butyl cation. Without scavengers (Green path), the cation alkylates the Threonine side chain (Red path).

Optimized Scavenger Cocktails

Do not use neat TFA. You must provide a "sink" for the cations.

ComponentRoleRecommended Ratio (v/v)Notes
TFA Acidolysis Reagent90% - 95%High purity (sequencing grade) required.
Triethylsilane (TES) Primary Scavenger 2.5% - 5.0%Highly effective for carbocations; less odorous than thiols.
Water Co-Scavenger 2.5% - 5.0%Essential. Hydrolyzes

to tert-butanol.
Dithiothreitol (DTT) Antioxidant2.5% (w/v)Optional. Only add if Met/Cys residues are present.
Protocol A: High-Fidelity TFA Deprotection

Best for: Solid Phase Peptide Synthesis (SPPS) and robust substrates.

  • Preparation: Prepare a fresh solution of TFA/H₂O/TES (95:2.5:2.5) .

    • Note: If the sequence is hydrophobic, add 5-10% DCM to improve swelling, but keep water content >2%.

  • Addition: Add 10 mL of cocktail per gram of resin (or 10-20 equivalents for solution phase).

  • Reaction: Agitate at Room Temperature for 30 minutes .

    • Critical: Do not extend beyond 1 hour. Prolonged exposure increases N-to-O shift risk.

  • Precipitation: Drain TFA and immediately precipitate into cold diethyl ether (-20°C).

  • Wash: Centrifuge and wash pellet 3x with cold ether to remove scavenged byproducts.

Module 2: Stability Management (N-to-O Acyl Shift)

The Mechanism of Failure

In strong acids, the threonine hydroxyl group can attack the preceding carbonyl carbon (the amide bond). This breaks the peptide backbone and forms an ester (depsipeptide). This is often observed as a "split peak" on HPLC with identical mass but different retention time.

NO_Shift Normal Native Peptide Bond (Amide) Acid Strong Acid (TFA/HCl) + Time Normal->Acid Intermediate Cyclic Intermediate (Oxazolidine) Acid->Intermediate Shifted O-Acyl Isopeptide (Ester/Depsipeptide) Intermediate->Shifted Inversion Base Base Treatment (pH > 7.5) Shifted->Base Reversal Protocol Base->Normal Restored

Figure 2: The reversible N-to-O acyl shift. Acid promotes the shift; base reverses it.[5]

Protocol B: Reversal of N-to-O Migration

If you suspect migration (e.g., broad HPLC peaks), perform this "soft base" wash immediately after deprotection and ether precipitation.

  • Dissolution: Dissolve the crude ether-precipitated peptide in Water/Acetonitrile (1:1) .

  • Neutralization: Adjust pH to 7.5 - 8.5 using dilute aqueous

    
     or 
    
    
    
    .
  • Incubation: Stir for 15-30 minutes at Room Temperature.

    • Mechanism:[2][4][6][7][8][9][10] The O-acyl ester is unstable at basic pH and spontaneously rearranges back to the thermodynamically stable N-acyl amide.

  • Lyophilization: Acidify slightly (pH 4) with acetic acid and lyophilize.

Module 3: Alternative Acidolysis (HCl vs. TFA)

For extremely sensitive D-Thr residues where O-alkylation is persistent despite scavengers, switching acids is the recommended troubleshooting step.

Comparative Analysis
FeatureTFA / DCM / Scavengers 4M HCl in Dioxane
Mechanism SolvolysisProtonation / Chloride displacement
Byproducts Trifluoroacetates (TFA esters) possibleClean chloride salts
Selectivity Moderate (requires scavengers)High (Less O-alkylation)
Speed 30 - 60 minsFast (15 - 30 mins)
Risk Scavenger adductsCleavage of acid-labile linkers
Protocol C: HCl/Dioxane Deprotection

Best for: Solution phase synthesis or when avoiding scavengers is necessary.

  • Reagent: Use commercially available 4M HCl in 1,4-Dioxane .

    • Safety: Do not use old bottles; peroxides can form in dioxane.

  • Reaction: Dissolve Boc-D-Thr-peptide in minimal DCM (if solubility is poor) or add HCl/Dioxane directly.

  • Time: Stir for 30 minutes at Room Temperature.

  • Work-up: Evaporate solvent under reduced pressure (

    
    C).
    
  • Chase: Co-evaporate with DCM or Et₂O (3x) to remove residual HCl gas.

Frequently Asked Questions (FAQ)

Q1: Does D-Threonine require different deprotection times than L-Threonine? A: No. The chemical kinetics of the Boc group removal are identical for enantiomers. However, because D-amino acids are often used in peptidomimetics designed for proteolytic stability, ensure you are not misinterpreting "stability" (enzymatic) with "chemical inertness." The Boc group comes off at the same rate.

Q2: I see a +56 Da impurity. Is this the tert-butyl ether? A: Yes. This is the classic signature of insufficient scavenging. The tert-butyl cation has alkylated the D-Thr hydroxyl. This ether is extremely stable and difficult to remove without destroying the peptide. You must restart using Protocol A with fresh Triethylsilane (TES).

Q3: Can I use Thioanisole instead of Triethylsilane? A: Yes, Thioanisole is an excellent scavenger (soft nucleophile). However, it is harder to remove during work-up and has a pungent odor. If you use it, ensure your ether washes are thorough.

Q4: My peptide is insoluble in ether after deprotection. How do I purify? A: If the peptide is too hydrophobic to precipitate:

  • Evaporate the TFA/Scavenger mix to an oil using a nitrogen stream.

  • Add cold MTBE (Methyl tert-butyl ether) or Hexane to induce precipitation.

  • If still oily, dissolve in water/acetonitrile and lyophilize directly (though this may retain scavenger traces).

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[11]

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.[12]

  • BenchChem Technical Support. (2025). "Scavengers for Boc deprotection to prevent side reactions."[1][13]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference Text).

  • Coin, I., et al. (2007). "Depsipeptides as side products in Fmoc-SPPS of threonine-containing peptides." (Mechanism of N-O shift).[14] Journal of Peptide Science.

Sources

Troubleshooting

Technical Guide: Preventing Epimerization of Boc-D-Thr-OH During Activation

Executive Summary The Core Challenge: The activation of Boc-D-Thr-OH (and its side-chain protected analogs) presents a high risk of epimerization at the -carbon. Unlike simple racemization (conversion of L D), the invers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: The activation of Boc-D-Thr-OH (and its side-chain protected analogs) presents a high risk of epimerization at the


-carbon. Unlike simple racemization (conversion of L 

D), the inversion of the

-center in Threonine leads to a diastereomer, L-allo-Threonine , due to the presence of a second chiral center at the

-position which remains unchanged.

The Solution: This guide details the mechanistic cause (5(4H)-oxazolone formation) and provides a validated "Gold Standard" protocol using DIC/Oxyma Pure to eliminate base-mediated proton abstraction, ensuring chiral integrity (>99.5%).

Mechanistic Insight: The "Allo" Trap

To troubleshoot effectively, you must understand why the molecule fails.

The Stereochemical Shift
  • Starting Material: Boc-D-Thr-OH.[1][2] Configuration: (2R, 3S) .

  • The Failure Mode: During activation, the

    
    -proton is abstracted. Upon reprotonation, the stereocenter resets.
    
  • The Impurity: The

    
    -center (3S) is unaffected. The 
    
    
    
    -center inverts to (2S).
    • Result: (2S, 3S)-2-amino-3-hydroxybutanoic acid

      
      L-allo-Threonine .[3]
      
The Mechanism (5(4H)-Oxazolone Pathway)

The primary driver is the formation of an oxazolone intermediate.[4] The proximity of the activated carbonyl to the Boc-nitrogen allows cyclization. This ring system significantly increases the acidity of the


-proton (

), making it susceptible to even mild bases (like DIEA or Collidine).

OxazoloneMechanism Start Boc-D-Thr-OH (2R, 3S) Activation Activation (e.g., O-Acylisourea) Start->Activation + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone Cyclization Enol Enolization (Loss of Chirality at C2) Oxazolone->Enol - H+ (Base catalyzed) Product_D Boc-D-Thr-Product (Retention) Oxazolone->Product_D Amine Attack (Fast) Product_Allo Boc-L-allo-Thr-Product (Epimerization) Oxazolone->Product_Allo Amine Attack (Slow) Enol->Oxazolone + H+ (Random face) Reprotonation Reprotonation

Figure 1: The oxazolone pathway leading to epimerization. Note that the presence of base accelerates the Enolization step.

Troubleshooting & FAQs

Q1: Why am I seeing a "doublet" peak in my HPLC after coupling Boc-D-Thr-OH?

Diagnosis: This is likely the separation of the D-Thr peptide and the L-allo-Thr impurity. Root Cause: You likely used a base-driven activation method (e.g., HATU/HBTU + DIEA). The tertiary base (DIEA) abstracted the


-proton from the activated ester or oxazolone intermediate.
Fix:  Switch to a base-free carbodiimide protocol (DIC/Oxyma). If you must use uronium salts, use Collidine  (TMP) instead of DIEA, as it is less likely to abstract the 

-proton due to steric hindrance.
Q2: Does side-chain protection (Bzl vs. Free OH) matter?

Yes.

  • Boc-D-Thr(Bzl)-OH: Safer. The bulky benzyl ether provides some steric shielding and prevents side-chain interference.

  • Boc-D-Thr-OH (Free Side Chain): High Risk. The free hydroxyl group can attack the activated carboxyl group, forming an ester (O-acylation) . This intramolecular reaction competes with the desired amide bond formation and can lead to complex oligomers.

  • Recommendation: Always use Boc-D-Thr(Bzl)-OH for standard SPPS. If the free side chain is required, use DIC/HOBt without base to minimize O-acylation.

Q3: Can I use HATU if I keep the temperature low?

Risky. Even at 0°C, the combination of HATU and DIEA creates a highly activated species in a basic environment. For chiral-sensitive amino acids (Cys, His, D-amino acids), this window is often enough to cause 1-5% epimerization. Better Alternative: COMU or PyOxim with Collidine are safer than HATU/DIEA, but DIC/Oxyma remains superior for chiral purity.

Validated Protocols

Method A: The "Gold Standard" (Near-Zero Epimerization)

Recommended for all D-amino acids and Cysteine/Histidine.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) - Liquid, easy to dispense.

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) - Superior to HOBt/HOAt for suppressing racemization.

  • Solvent: DMF (Dimethylformamide).[5]

Step-by-Step:

  • Calculate: Use 3.0 equivalents (eq) of Boc-D-Thr(Bzl)-OH relative to the resin substitution.

  • Dissolve: Dissolve the amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activate: Add 3.0 eq of DIC .

  • Pre-activation: Allow to react for 2–3 minutes (Do NOT exceed 5 mins). Visual Check: The solution may turn slightly yellow/orange; this is normal.

  • Coupling: Add the mixture to the resin.

  • Time: Agitate for 60 minutes at room temperature.

  • No Base: Do NOT add DIEA or NMM. The reaction proceeds under neutral/slightly acidic conditions, preventing proton abstraction.

Method B: The "Hard Coupling" Alternative (If Method A fails)

Use only if steric hindrance prevents coupling with DIC.

Reagents:

  • Activator: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine).

Step-by-Step:

  • Dissolve Boc-D-Thr(Bzl)-OH (3 eq) and COMU (3 eq) in DMF.

  • Add TMP (3 eq) immediately before adding to the resin.

  • Critical: Do not pre-activate for more than 30 seconds.

  • Coupling time: 30–45 minutes.

  • Note: TMP is a weaker, sterically hindered base that reduces the rate of

    
    -proton abstraction compared to DIEA.
    

Comparative Data: Coupling Reagents

Reagent SystemActivation TypeBase Required?Epimerization RiskCoupling Efficiency
DIC / Oxyma CarbodiimideNO Lowest (<0.2%) High
DIC / HOBt CarbodiimideNO Low (<1.0%)Moderate
HATU / DIEA UroniumYES High (>5.0%) Very High
HBTU / DIEA UroniumYES Moderate (2-5%)High
COMU / TMP UroniumYES Low (<1.0%)Very High

Decision Logic for Researchers

DecisionTree Start Start: Activate Boc-D-Thr-OH CheckSideChain Is Side Chain Protected? (e.g., Bzl) Start->CheckSideChain Protected Yes (Bzl) CheckSideChain->Protected Standard Unprotected No (Free -OH) CheckSideChain->Unprotected Special Case SelectReagent Select Coupling Reagent Protected->SelectReagent Warning WARNING: Risk of O-Acylation Avoid excess activator Unprotected->Warning DIC_Oxyma USE: DIC + Oxyma Pure (No Base) SelectReagent->DIC_Oxyma Preferred (Gold Standard) DIC_HOBt USE: DIC + HOBt (No Base) SelectReagent->DIC_HOBt Alternative Warning->DIC_HOBt Safest Route

Figure 2: Decision tree for selecting the optimal activation strategy based on side-chain protection.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Organic Letters. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Merck Millipore. (2024). Racemization in Peptide Synthesis: Mechanisms and Prevention. Novabiochem Letters. Link

  • Benoiton, N. L. (2016). Chemistry of Peptide Synthesis. CRC Press. (Standard text referencing the oxazolone mechanism).[4][6] Link

Sources

Optimization

Technical Support Center: Purification Strategies for Peptides Containing Boc-D-Thr-OH

The following guide serves as a specialized Technical Support Center for researchers working with peptides containing Boc-D-Thr-OH . It is designed to address the unique physicochemical challenges imposed by the D-stereo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with peptides containing Boc-D-Thr-OH . It is designed to address the unique physicochemical challenges imposed by the D-stereochemistry, the tert-butyloxycarbonyl (Boc) protecting group, and the threonine side chain.

Status: Active | Ticket Type: Advanced Method Development | Audience: Peptide Chemists & Purification Scientists

Executive Summary

Peptides incorporating Boc-D-Thr-OH present a trifecta of purification challenges:

  • Hydrophobicity: The N-terminal Boc group significantly increases retention on Reverse Phase Chromatography (RPC), often leading to solubility issues in aqueous buffers.

  • Stereochemical Purity: The inclusion of a D-amino acid requires rigorous separation from potential L-diastereomers (epimers) formed during coupling.

  • Side-Chain Instability: The Threonine

    
    -hydroxyl group is susceptible to 
    
    
    
    -acylation (if unprotected during synthesis) and
    
    
    -elimination under harsh conditions.

Module 1: Pre-Purification Assessment & Solubility

Before injecting crude sample, you must overcome the "Hydrophobic Wall" created by the Boc group.

The Solubility Decision Matrix

Boc-protected peptides are often insoluble in standard 0.1% TFA/Water mobile phases. Improper solubilization leads to column fouling and poor recovery.

Protocol: Step-by-Step Solubilization

  • Initial Test: Take ~1 mg of crude peptide. Add 100

    
    L of Buffer A  (Water).
    
    • Result: Likely cloudy/precipitate (Due to Boc).

  • Organic Co-Solvent: Add Acetonitrile (ACN) dropwise.

    • Goal: If soluble in <30% ACN, proceed to standard RPC.

  • Chaotropic/Polar Agents (The "Magic" Step):

    • If insoluble, dissolve fully in DMSO or DMF (keep volume <5% of total injection loop).

    • Critical Note: For Boc-D-Thr peptides, avoid high pH (>8) during dissolution to prevent

      
      -elimination of the Threonine side chain.
      
Visualization: Solubility Workflow

SolubilityLogic Start Crude Boc-D-Thr Peptide WaterTest Add Water (Buffer A) Start->WaterTest Check1 Clear Solution? WaterTest->Check1 Standard Proceed to RPC (C18 Column) Check1->Standard Yes AddOrg Add ACN (up to 20%) Check1->AddOrg No Check2 Clear Solution? AddOrg->Check2 Check2->Standard Yes DMSO Dissolve in neat DMSO/DMF Dilute with Water Check2->DMSO No

Figure 1: Decision tree for solubilizing hydrophobic Boc-protected peptides prior to HPLC injection.

Module 2: Chromatographic Strategies

Select the strategy based on your end goal: isolating the Boc-protected intermediate or the final deprotected peptide.

Scenario A: Purification of Boc-Protected Peptides

Challenge: The Boc group is acid-labile.[1][2] Standard 0.1% TFA (pH ~2) can cause slow, partial deprotection during the run, leading to "ghost peaks" and product loss.

Recommended System: Neutral pH RPC

  • Stationary Phase: Polymer-based RP column (e.g., PLRP-S) or High-pH stable C18 (e.g., XBridge, Gemini).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 - 7.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Why? Ammonium acetate provides buffering without acidity, preserving the Boc group. It is also volatile, allowing for direct lyophilization.

Scenario B: Purification of Final (Deprotected) Peptides

Challenge: Separating the desired D-Thr peptide from the L-Thr impurity (Diastereomer separation).

Recommended System: High-Selectivity RPC

  • Stationary Phase: Phenyl-Hexyl or C18 with high carbon load.

  • Mobile Phase: 0.1% TFA in Water/ACN (Standard).

  • Gradient Strategy: Isocratic hold or very shallow gradient (0.2% B/min) at the elution point.

Table 1: Mobile Phase Selection Guide

Target MoleculeRecommended Buffer (A)pHColumn TypeRisk Factor
Boc-D-Thr-Peptide 10 mM Ammonium Acetate6.8C18 / C8 / PolymerAcid-catalyzed Boc removal
H-D-Thr-Peptide 0.1% TFA2.0C18 / Phenyl-Hexyl

-elimination (if heated)
Very Hydrophobic 0.1% Formic Acid2.5C4 / C8Precipitation on column

Module 3: Troubleshooting Specific Side Reactions

Boc-D-Thr-OH introduces specific chemical risks that manifest as distinct impurities.

The "Doublet" Peak (Racemization)

Symptom: Two closely eluting peaks with identical Mass (MW). Cause: D-Thr racemizing to L-Thr (or L-allo-Thr) during the coupling step. This is common if "Boc-D-Thr-OH" was activated using harsh reagents (e.g., HATU/DIEA) for too long. Solution:

  • Diagnosis: Co-inject with a synthesized L-Thr standard to identify the impurity.

  • Purification: Use a Phenyl-Hexyl column which often provides better selectivity for stereoisomers than C18 due to pi-pi interactions. Run at lower temperatures (15-20°C) to sharpen peaks.

The "Minus 18" Peak ( -Elimination)

Symptom: A peak with Mass = [Target MW - 18 Da]. Cause: Loss of water from the Threonine side chain, forming Dehydrobutyrine . Mechanism:


Trigger:  High pH exposure or heating during concentration.
Prevention:  Keep fraction collection tubes chilled. Avoid heating above 30°C during rotary evaporation.
Visualization: Side Reaction Pathways

SideReactions BocDThr Boc-D-Thr-OH (Activated) Racemization Racemization (Base catalyzed) BocDThr->Racemization Slow Activation Coupling Coupling to Resin BocDThr->Coupling LThr L-Thr Peptide (Diastereomer) Racemization->LThr BetaElim Beta-Elimination (-H2O) Coupling->BetaElim Strong Base (e.g. 20% Piperidine) Dehydro Dehydrobutyrine (MW -18) BetaElim->Dehydro

Figure 2: Common degradation pathways for Threonine residues during synthesis and purification.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard TFA buffers to purify the Boc-protected peptide? A: Risky. While the Boc group is relatively stable to 0.1% TFA for short periods (e.g., 20-30 mins), prolonged exposure during large-scale purification or fraction pooling will lead to partial deprotection.

  • Fix: Use Ammonium Acetate (10mM, pH 7) or Ammonium Bicarbonate . If you must use TFA, immediately neutralize collected fractions with dilute

    
     and lyophilize promptly.
    

Q2: My Boc-D-Thr peptide is eluting in the wash (void volume). Why? A: This is likely precipitation , not elution. The peptide is crashing out of solution when it hits the aqueous mobile phase.

  • Fix: Inject the sample in a higher % of organic solvent (e.g., 50% DMF/Water). Start the gradient at a higher organic concentration (e.g., start at 20% B instead of 5% B) to maintain solubility.

Q3: I see a peak +42 Da higher than my target. What is it? A: This is likely O-Acetylation . If you used acetic anhydride for capping or if the D-Thr side chain was unprotected during an activation step involving acetic acid, the hydroxyl group may have been esterified.

  • Fix: Treat the crude peptide with mild base (e.g., aqueous hydrazine or dilute NaOH) to hydrolyze the ester before purification.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][1][4][5] Chemical Reviews. Detailed review of Boc stability and cleavage conditions.

  • Chandrudu, S., et al. (2013). "Chemical Methods for Peptide and Protein Production." Molecules. Discusses racemization mechanisms of D-amino acids.

  • Sigma-Aldrich Technical Guides. "Cleavage and Deprotection Protocols for Boc-Chemistry." Provides standard protocols for handling Boc-Thr derivatives.

  • Bachem Peptide Guide. "Peptide Solubility and Handling." Authoritative source on solubilizing hydrophobic peptides.

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Boc-SPPS

Topic: Managing steric hindrance with bulky Boc-protected amino acids Audience: Researchers, scientists, and drug development professionals Format: Interactive Troubleshooting Guide & FAQs[1] Introduction: The Steric Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing steric hindrance with bulky Boc-protected amino acids Audience: Researchers, scientists, and drug development professionals Format: Interactive Troubleshooting Guide & FAQs[1]

Introduction: The Steric Challenge in Boc Chemistry

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I understand that steric hindrance is not just a slowing of kinetics—it is the primary driver of deletion sequences and difficult couplings in Boc Solid-Phase Peptide Synthesis (SPPS).

When working with bulky residues (e.g.,


-disubstituted amino acids like Aib , N-methylated residues , or 

-branched residues like Val/Ile/Thr
), the standard carbodiimide (DCC/DIC) protocols often fail. The steric bulk prevents the activated carboxylate from approaching the N-terminus, while the "neutralization" step in standard Boc cycles often allows the resin-bound peptide to aggregate into

-sheets, effectively locking the N-terminus away from reagents.

This guide provides field-proven protocols to overcome these barriers, focusing on In Situ Neutralization and High-Efficiency Activation .

Module 1: Core Protocols & Methodology

Q1: My couplings for bulky residues (Val, Ile, Aib) are consistently incomplete using standard DCC/HOBt. What is the immediate fix?

Recommendation: Switch to the In Situ Neutralization (ISN) protocol using aminium/uronium reagents (HATU or HCTU).

The Scientific Logic: Standard Boc protocols involve a separate neutralization step (TFA removal


 DIEA wash 

Coupling). During the DIEA wash, the deprotonated amine is highly prone to intermolecular hydrogen bonding (aggregation), which collapses the resin matrix. In Situ Neutralization (developed by Kent and Alewood) eliminates the separate neutralization step.[2] The protonated amine-resin is exposed to the base only in the presence of the activated amino acid. This ensures that the coupling reaction competes favorably with aggregation.
Protocol: High-Efficiency In Situ Neutralization Cycle
StepOperationReagentsTime
1 Deprotection 100% TFA (Neat)2 x 1 min
2 Flow Wash DMF (High Flow)30 sec
3 Coupling Activated AA Mixture (See below)10–20 min
4 Wash DMF1 min

Coupling Mixture Preparation (0.2 mmol scale):

  • Dissolve 1.0 mmol (5 eq) Boc-Amino Acid in minimal DMF (approx 2 mL).

  • Add 0.9 mmol (4.5 eq) HATU (or HCTU).

  • Add 2.0 mmol (10 eq) DIEA immediately prior to addition to the resin.

  • Crucial: Add this mixture directly to the protonated (TFA-salt) resin.

Expert Note: Do not use HOBt with HATU/HCTU unless suppressing racemization is critical (e.g., Cys/His), as it slows the reaction. For bulky residues, speed is the priority.

Q2: I am synthesizing a sequence with N-methylated amino acids. The coupling onto the N-methyl residue fails. Why?

Diagnosis: Steric hindrance at the nucleophile. The N-methyl group introduces massive steric clash and eliminates the amide proton, preventing hydrogen bonding but making the nitrogen less nucleophilic and harder to access.

Troubleshooting Steps:

  • Reagent Switch: Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is often superior for N-methyl couplings due to the high reactivity of the phosphonium salt.

  • Solvent Modulation: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells polystyrene resins better and solvates hydrophobic, bulky chains more effectively.

  • Double Coupling:

    • Coupling 1: HATU/DIEA in NMP (30 min).

    • Coupling 2: PyBroP/DIEA in NMP (1 hour). PyBroP is an acid chloride equivalent that is highly reactive toward secondary amines.

Module 2: Visualizing the Workflow

Workflow: Troubleshooting Difficult Couplings

The following logic gate helps you decide when to escalate your coupling conditions.

CouplingLogic Start Start: Boc-AA Coupling Check Perform Monitoring Test (Kaiser/Chloranil) Start->Check Result Test Result? Check->Result Pass Negative (No Color) Proceed to Deprotection Result->Pass Complete Fail Positive (Blue/Dark) Incomplete Coupling Result->Fail Incomplete Action1 Action 1: Double Couple (Same Reagents, 30 min) Fail->Action1 Retest1 Retest Action1->Retest1 Retest1->Pass Fixed Action2 Action 2: Switch Reagent (HATU or PyAOP + NMP) Retest1->Action2 Still Positive Retest2 Retest Action2->Retest2 Retest2->Pass Fixed Action3 Action 3: Cap Unreacted Amines (Ac2O / Pyridine) Retest2->Action3 Persistent Failure

Caption: Decision matrix for escalating coupling protocols based on colorimetric monitoring results.

Module 3: Advanced Optimization & FAQs

Q3: Does increasing temperature help with bulky Boc-amino acids?

Answer: Yes, but with strict caveats regarding racemization. Microwave irradiation or conventional heating (to 50°C or 75°C) significantly increases the kinetic energy, overcoming the activation energy barrier imposed by steric hindrance.

  • Safe Zone: Ile, Val, Thr, Leu, Ala . These can be heated to 75°C with minimal risk.

  • Danger Zone: Cys, His .[] Do NOT heat these. They are highly prone to racemization (Cys

    
     D-Cys; His 
    
    
    
    D-His) at elevated temperatures.
  • Protocol: For bulky residues (e.g., Boc-Aib-OH), couple at 75°C for 5 minutes using HATU/DIEA. The short time prevents degradation while driving the reaction.

Q4: How do I monitor coupling completeness for N-methylated amino acids? The Kaiser test isn't working.

Answer: The Kaiser (Ninhydrin) test relies on primary amines.[4][5] It will produce a false negative (no color) with secondary amines like N-methyl amino acids or Proline.[4]

Solution: Use the Chloranil Test or Isatin Test .[1][5]

  • Chloranil Test: Detects secondary amines.[4][5]

    • Positive: Blue/Green beads.[4]

    • Negative:[1] Colorless/Yellow beads.[1][4]

  • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF to a resin sample. Wait 5 mins.

Q5: I see "deletion sequences" in my mass spec data. Is this steric hindrance?

Answer: Likely, yes. Deletion sequences (missing one amino acid, e.g., [M - Val]) indicate that the coupling cycle finished before the reaction was 100% complete.

  • Cause: The bulky side chain prevented the incoming activated ester from reaching the amine within the standard coupling time.

  • Fix: Implement Acetylation Capping after every difficult coupling step.

    • Reagent: Acetic Anhydride (

      
      ) / Pyridine / DMF.
      
    • Effect: This terminates any unreacted chains so they do not grow further. You will get "truncated" peptides (easy to purify away) rather than "deletion" peptides (very hard to purify, as they differ by only one residue).

Module 4: Reagent Comparison Table

Use this table to select the correct activation strategy for your specific steric challenge.

Steric ChallengeRecommended ReagentBaseSolventNotes
Standard Bulky (Val, Ile, Thr)HATU DIEADMFGold standard. Fast, high yield.[6]
Severe Sterics (Aib,

-Me)
COMU or HATU TMPNMPTMP (2,4,6-trimethylpyridine) reduces racemization risk if heating.
N-Methyl / Secondary Amine PyAOP or PyBroP DIEANMPPhosphonium salts work better for secondary amines than uroniums.
Aggregation Prone HATU DIEADMSO/NMPUse In Situ Neutralization protocol.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[6] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.

  • BenchChem Technical Support. (2025). Kaiser Test for Monitoring Incomplete Coupling.[1][4][5][7]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[8]

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

Sources

Optimization

Technical Support Center: Impact of DCHA Salts on Coupling Efficiency

Executive Summary: The "DCHA Paradox" The Issue: Many N-protected amino acids (particularly Boc- and Z-protected derivatives) are commercially supplied as Dicyclohexylamine (DCHA) salts .[1][2] Manufacturers do this beca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "DCHA Paradox"

The Issue: Many N-protected amino acids (particularly Boc- and Z-protected derivatives) are commercially supplied as Dicyclohexylamine (DCHA) salts .[1][2] Manufacturers do this because the free acids are often unstable, viscous oils, whereas the DCHA salts are stable, crystalline solids that are easy to handle and store.[1]

The Risk: You cannot use DCHA salts directly in standard coupling reactions without risk. Dicyclohexylamine is a secondary amine.[1] If not removed prior to activation, it acts as a competing nucleophile.[1] It will react with your activated carboxylate (active ester) to form a dicyclohexylamide byproduct , significantly lowering yield and complicating purification.[1]

Diagnostic Guide: Is DCHA Ruining Your Reaction?

Use this module to determine if DCHA interference is the root cause of your synthesis failure.

Symptoms of DCHA Interference
SymptomObservation
Low Yield Significant loss of the desired product despite full consumption of the starting material.[1]
Unexpected Mass (LC-MS) Presence of a byproduct with a mass shift corresponding to the addition of +180 Da (Dicyclohexylamide moiety) to your acyl fragment.[1]
Precipitation Unexpected white precipitate forming immediately upon adding coupling reagents (often DCHA-Urea complexes or salts).[1]
Sluggish Kinetics The reaction stalls because DCHA (a base) alters the pH, potentially interfering with proton-sensitive coupling reagents like HATU.[1]
Mechanism of Failure

The following diagram illustrates how DCHA competes with your target amine.[1]

DCHA_Interference Start DCHA-Salted Amino Acid Activation Activation Step (e.g., HATU/EDC) Start->Activation Dissolve ActiveEster Active Ester Intermediate Activation->ActiveEster DCHA_Free Free DCHA (Competitor) Activation->DCHA_Free Dissociation Product Desired Product (Peptide Bond) ActiveEster->Product Path A: Reaction with Target Amine Byproduct DEAD END: Dicyclohexylamide Impurity ActiveEster->Byproduct Path B: Reaction with DCHA (Fast!) TargetAmine Target Amine (Nucleophile) TargetAmine->ActiveEster DCHA_Free->ActiveEster

Figure 1: The Competitive Pathway.[1] DCHA released from the salt competes with the target amine for the active ester, leading to irreversible byproduct formation.[1]

Standard Operating Procedure: DCHA Removal (Desalting)

The Gold Standard: Extractive Acid Wash.[1] This protocol converts the stable DCHA salt back into the reactive (but unstable) free acid immediately before coupling.[1]

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) is preferred. Dichloromethane (DCM) is an alternative but can form emulsions.[1]

  • Wash Solution: 10% KHSO₄ (Potassium Bisulfate) or 10% H₃PO₄ (Phosphoric Acid) .[1]

    • Critical Warning:Avoid HCl. Hydrochloric acid forms DCHA-HCl, which is sparingly soluble in water and may precipitate, contaminating your organic phase.[1] KHSO₄ forms highly water-soluble salts.[1]

Step-by-Step Protocol
  • Suspension: Suspend the DCHA salt amino acid in Ethyl Acetate (approx. 10 mL per gram of salt). It may not dissolve completely yet.[1][3]

  • Acidification: Add the 10% KHSO₄ solution (use ~1.5 molar equivalents relative to DCHA).

  • Extraction: Shake vigorously in a separatory funnel. The solid should dissolve as the DCHA moves to the aqueous layer and the free acid moves to the organic layer.

  • Separation: Drain the aqueous layer (contains DCHA-Sulfate).[1]

  • Wash: Wash the organic layer 2x with water and 1x with brine (saturated NaCl) to remove residual acid.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][2]

  • Isolation: Filter and evaporate the solvent in vacuo.

    • Result: You will likely obtain a viscous oil or a foam.[1] Use this immediately.

Workflow Visualization

Desalting_Protocol Step1 1. Suspend DCHA Salt in Ethyl Acetate Step2 2. Add 10% KHSO4 (Acid Wash) Step1->Step2 Step3 3. Phase Separation Step2->Step3 Aqueous Aqueous Layer (Contains DCHA+) Step3->Aqueous Discard Organic Organic Layer (Contains Free Acid) Step3->Organic Keep Step4 4. Dry (Na2SO4) & Evaporate Organic->Step4 Final Ready for Coupling (Use Immediately) Step4->Final

Figure 2: The Desalting Workflow. Using KHSO₄ ensures the DCHA remains in the aqueous phase.

Technical FAQs & Troubleshooting

Q1: Can I perform the coupling "one-pot" without desalting?

A: It is not recommended for high-value synthesis, but it is possible under specific conditions.[1]

  • The Trick: You must neutralize the DCHA before adding the coupling reagent (like EDC or HATU). Add exactly 1.0 equivalent of a strong acid (like H₂SO₄ in Dioxane) to precipitate DCHA-sulfate, then filter it off.[1]

  • The Risk: If you miss the stoichiometry, you either leave free DCHA (byproduct risk) or over-acidify the solution (inhibiting the coupling of your target amine).

Q2: Why not use HCl for the wash step?

A: Dicyclohexylammonium chloride (DCHA·HCl) has poor solubility in water compared to the sulfate or phosphate salts.[1] It often forms a third phase or a precipitate that hangs at the interface of your separatory funnel, making clean separation difficult.[1] Always use KHSO₄ or H₃PO₄.

Q3: My free acid is an oil. How do I weigh it accurately for the next step?

A: Do not try to scrape the oil out.

  • Weigh the round-bottom flask before adding the filtered organic solution.

  • Evaporate the solvent.[1][2][3][4][5]

  • Weigh the flask + oil. Calculate the net weight.

  • Dissolve the oil directly in your coupling solvent (DMF/DCM) inside the flask and transfer the solution by syringe to your reaction vessel.

Q4: Does DCHA affect Fmoc-chemistry?

A: DCHA salts are most common with Boc- and Z- protected amino acids.[1] Fmoc-amino acids are typically supplied as free acids because they are generally crystalline solids on their own.[1] However, if you do encounter an Fmoc-DCHA salt, the same desalting protocol applies.[1] Note that DCHA is a base, and prolonged exposure of Fmoc groups to free DCHA in solution could theoretically trigger premature Fmoc removal, though the acid wash prevents this.[1]

Comparison Data: Salt vs. Free Acid

FeatureDCHA Salt FormFree Acid Form
Physical State Crystalline SolidViscous Oil / Foam
Shelf Stability High (Years at RT)Low (Oxidation/Hydrolysis risk)
Solubility (Water) LowLow
Solubility (EtOAc) Moderate (Suspension)High
Direct Coupling? NO (Side reactions)YES

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Library.[1] Link

  • Pennington, M.W., & Dunn, B.M. (1994).[1][5] Peptide Synthesis Protocols. Methods in Molecular Biology, Vol. 35, p. 191.[1][5] Humana Press.[1][5]

  • BenchChem. (2025).[2] Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates. Technical Support Center. Link

  • Sigma-Aldrich (MilliporeSigma). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Article. Link

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Link

Sources

Troubleshooting

Technical Support Center: Threonine Protection in Boc-SPPS

The following guide serves as a specialized Technical Support Center for researchers utilizing Boc-SPPS, specifically addressing the nuances of Threonine (Thr) side-chain protection. Status: Operational | Topic: Side-Cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing Boc-SPPS, specifically addressing the nuances of Threonine (Thr) side-chain protection.

Status: Operational | Topic: Side-Chain Protection (Thr) | Chemistry: Boc/Bzl

Executive Summary: The Threonine Challenge

Threonine presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: It is a

    
    -branched amino acid (like Val, Ile), making acylation difficult.
    
  • Nucleophilic Side Chain: The secondary hydroxyl group (

    
    ) is a nucleophile that, if unprotected, can lead to esterification (branching) or 
    
    
    
    acyl shifts.

In standard Boc-SPPS, the Benzyl (Bzl) ether is the gold standard for Threonine protection. It withstands the repetitive TFA (Trifluoroacetic acid) cycles used to remove the N-terminal Boc group but is cleaved by strong acids like Hydrogen Fluoride (HF) or TFMSA at the end of the synthesis.[1]

Critical Troubleshooting & FAQs

Direct solutions to common inquiries received by our support team.

Q1: Why is coupling efficiency low for Boc-Thr(Bzl)-OH compared to other residues?

Diagnosis: Steric hindrance.[2][3] Technical Insight: The methyl group on the


-carbon of Threonine creates significant steric bulk, shielding the 

-amino group. This slows down the nucleophilic attack on the incoming activated amino acid. Corrective Action:
  • Switch Activation Chemistry: Move from standard DCC/HOBt to stronger phosphonium (PyBOP) or uronium (HATU/HOAt) reagents.

  • Double Coupling: Perform the coupling reaction twice.

    • Pass 1: 1 hour standard coupling.

    • Pass 2: Drain, wash, and add fresh activated amino acid for another hour.

  • Check Aggregation: If the sequence is hydrophobic, the resin may be aggregated.[3] Add chaotropic salts (e.g., KSCN) or use a solvent mixture like DMF/DCM or NMP.[3]

Q2: I see "extra" peaks in my HPLC trace. Could this be benzyl alkylation?

Diagnosis: Inefficient scavenging of benzyl cations during HF cleavage. Technical Insight: Upon HF cleavage, the Bzl group is released as a benzyl carbocation (


). This is a potent electrophile. If not quenched immediately, it will alkylate electron-rich side chains of Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), or Cysteine (Cys).
Corrective Action: 
  • Optimize Scavenger Cocktail: Do not use neat HF.

  • Standard Cocktail: HF : Anisole (9:1).

  • High-Risk Cocktail (if Met/Trp/Cys present): HF : p-Cresol : Dimethyl sulfide (DMS) (High/Low HF procedure recommended).

Q3: Can I use unprotected Boc-Thr-OH to save money?

Diagnosis: Risky strategy.[4] Technical Insight: While possible for very short peptides, using unprotected Thr in Boc chemistry is dangerous. The repetitive TFA treatments can catalyze an


 acyl shift, where the peptide chain migrates from the nitrogen to the side-chain oxygen, resulting in a depsipeptide (ester bond in the backbone) which is labile to base. Furthermore, the free hydroxyl can be acylated by the next incoming amino acid, creating a branched peptide.
Verdict: Not Recommended  for sequences >5 residues or valuable APIs. Stick to Boc-Thr(Bzl)-OH.
Q4: My peptide mass is +90 Da higher than expected. What happened?

Diagnosis: Incomplete removal of the Benzyl group. Technical Insight: The Benzyl ether is stable. If the HF cleavage is performed at too low a temperature, for too short a time, or if the HF is "wet" (water reduces acidity), the Bzl group may remain attached. Corrective Action: Ensure the reaction temperature is


 (ice bath) and react for at least 45–60 minutes. Ensure the HF line is moisture-free.

Visualizing the Chemistry

Mechanism: Acidolytic Cleavage & Scavenging

The following diagram illustrates the removal of the Benzyl protection by HF and the critical role of scavengers in trapping the resulting carbocation.[5]

Bzl_Cleavage_Mechanism Substrate Boc-Thr(Bzl)-Peptide-Resin Intermediate Protonated Ether [-OH(+)-CH2-Ph] Substrate->Intermediate Protonation Acid HF (Strong Acid) Acid->Intermediate Cleavage SN1 Cleavage Intermediate->Cleavage Product Free Thr Peptide (-OH) Cleavage->Product Cation Benzyl Cation (Ph-CH2+) Cleavage->Cation Scavenger Scavenger (p-Cresol/Anisole) Cation->Scavenger Fast Capture SideReaction Side Reaction: Alkylation of Trp/Met/Cys Cation->SideReaction If Scavenger Low Adduct Scavenger-Benzyl Adduct (Harmless Waste) Scavenger->Adduct

Figure 1: Mechanism of Benzyl ether cleavage by HF. The benzyl cation must be intercepted by scavengers to prevent permanent modification of other residues.

Workflow: Troubleshooting Coupling

Coupling_Troubleshooting Start Start: Couple Boc-Thr(Bzl)-OH Check Kaiser Test (Ninhydrin) Start->Check Blue Blue Beads (Incomplete) Check->Blue Positive Colorless Colorless Beads (Complete) Check->Colorless Negative Action1 Recouple (Double Coupling) Blue->Action1 Action2 Change Reagent (HATU/HOAt) Blue->Action2 If Recouple Fails Action3 Check Aggregation (Add DMSO/KSCN) Blue->Action3 If HATU Fails Next Proceed to Next AA Colorless->Next Action1->Check Action2->Check Action3->Check

Figure 2: Decision tree for troubleshooting difficult Threonine couplings.

Experimental Protocols

Protocol A: Optimized Coupling of Boc-Thr(Bzl)-OH

Use this for difficult sequences or when aggregation is suspected.

  • Reagents:

    • Boc-Thr(Bzl)-OH (3.0 eq relative to resin loading)

    • HATU (2.9 eq)[2]

    • HOAt (3.0 eq) - Optional but recommended for steric hindrance

    • DIEA (Diisopropylethylamine) (6.0 eq)

    • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in minimal DMF/NMP.

    • Add DIEA to activate (solution may turn yellow).

    • Add immediately to the resin (pre-swelled in DMF).

    • Agitate for 60–90 minutes at room temperature.

    • Drain and wash with DMF (

      
       min).
      
  • Validation: Perform a Kaiser (Ninhydrin) test. If positive (blue), repeat the step (Double Couple).

Protocol B: HF Cleavage with Scavengers

Standard "High" HF procedure for removing Bzl groups.

  • Preparation:

    • Dry the peptide-resin completely under vacuum (overnight is best).

    • Transfer to a Teflon/Kel-F reaction vessel (HF reacts with glass!).[6]

  • Scavenger Cocktail:

    • Add p-Cresol (1.0 mL per gram resin).

    • Add Dimethyl Sulfide (DMS) (0.5 mL per gram resin) if Met/Cys are present.

    • Note: Anisole can be used as a general alternative (1 mL per 10 mL HF).

  • Reaction:

    • Condense anhydrous HF (~10 mL per gram resin) into the vessel at

      
       (dry ice/acetone bath).
      
    • Warm to

      
       (ice water bath).
      
    • Stir for 60 minutes .

  • Work-up:

    • Evaporate HF under a stream of nitrogen (into a trap).

    • Wash the residue with cold diethyl ether (to remove scavengers).

    • Extract the peptide with dilute acetic acid or water/acetonitrile.

    • Lyophilize.

Data & Comparison

Table 1: Comparison of Threonine Side-Chain Strategies in Boc-SPPS

FeatureBoc-Thr(Bzl)-OH Boc-Thr(OH) [Unprotected] Boc-Thr(OcHx)-OH
Standard Usage Industry Standard (>95% of cases)Rare (Minimal protection strategies)Very Rare (Usually for Asp/Glu)
Stability (TFA) Excellent (Stable)StableStable
Cleavage (HF) Removed cleanlyN/ARemoved cleanly
Steric Hindrance HighModerateVery High
Primary Risk Benzyl cation alkylation (Scavenger needed)O-acylation,

shift
Cost / Availability
Cost LowLowHigh

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis (Contextual reference for N-to-O shift mechanisms applicable to free OH). Journal of Peptide Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

Boc-D-Thr-OH vs. Boc-L-Thr-OH: Engineering Peptide Stability

A Comparative Guide for Peptide Therapeutics Executive Summary In the development of peptide therapeutics, the choice between Boc-L-Thr-OH (the natural building block) and Boc-D-Thr-OH (the non-natural stereoisomer) is r...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Peptide Therapeutics

Executive Summary

In the development of peptide therapeutics, the choice between Boc-L-Thr-OH (the natural building block) and Boc-D-Thr-OH (the non-natural stereoisomer) is rarely about cost—it is a strategic decision regarding proteolytic stability versus biological affinity .

While Boc-L-Thr-OH is the standard for mimicking native biological sequences, it renders peptides susceptible to rapid degradation by serum proteases. Boc-D-Thr-OH is utilized specifically to engineer "proteolytic resistance" into the peptide backbone. This guide analyzes the mechanistic differences, stability data, and synthesis protocols required to effectively utilize these reagents.

The Stereochemical Basis of Stability

The primary utility of substituting L-Threonine with D-Threonine lies in the "Chiral Recognition" mechanism of enzymes.

Mechanism of Action

Endogenous proteases (e.g., Trypsin, Chymotrypsin, and serum peptidases) possess active sites evolved to bind L-amino acid backbones. The side chain of L-Threonine fits into the enzyme's binding pocket (S1/S1' subsites), facilitating the nucleophilic attack on the amide bond.

When Boc-D-Thr-OH is incorporated:

  • Steric Clash: The inverted stereochemistry at the

    
    -carbon orients the hydroxyl-bearing side chain (
    
    
    
    ) in a direction that sterically clashes with the protease active site.
  • Conformational Mismatch: The amide bond is distorted away from the catalytic triad of the protease, preventing hydrolysis.

Visualization: Proteolytic Resistance Pathway

ProteolysisMechanism cluster_L Native L-Peptide Path cluster_D D-Peptide Path (Stability) L_Pep Peptide containing L-Thr Enz_Bind Protease Binding (Lock & Key Fit) L_Pep->Enz_Bind High Affinity Hydrolysis Amide Bond Hydrolysis Enz_Bind->Hydrolysis Degradation Inactive Fragments (Rapid Clearance) Hydrolysis->Degradation D_Pep Peptide containing D-Thr No_Bind Steric Clash (No Binding) D_Pep->No_Bind Chiral Mismatch Stable Intact Peptide (Extended Half-Life) No_Bind->Stable Protease Evaded

Figure 1: Mechanistic divergence between L-Thr and D-Thr interaction with serum proteases.

Comparative Performance Data

The following data summarizes the impact of substituting a single L-Thr with D-Thr in a model bioactive peptide sequence exposed to human serum.

Table 1: Stability vs. Structural Impact
FeatureBoc-L-Thr-OH PeptidesBoc-D-Thr-OH Peptides
Serum Half-Life (

)
< 30 - 60 Minutes Rapid degradation by dipeptidyl peptidases.> 24 Hours Significant resistance to enzymatic cleavage.
Secondary Structure Promotes

-Helix
and native folding.
Helix Breaker. Often disrupts

-helices; stabilizes

-turns
(Type II').
Receptor Affinity High (Native). Fits native receptor pockets.Variable. Can result in 10-100x loss of affinity unless the residue is non-critical for binding.
Solubility Moderate (Polar side chain).Similar to L-isomer, but may alter aggregation properties due to folding changes.
Critical Trade-off: The "Activity Cliff"

While D-Thr dramatically improves stability, it can abolish biological activity if the Threonine residue is involved in receptor hydrogen bonding.

  • Best Practice: Perform a "D-Amino Acid Scan."[1] Systematically replace each L-Thr in your sequence with D-Thr one by one. Select the analog that retains bioactivity while gaining stability.[2]

Experimental Protocol: Serum Stability Assay

To validate the performance of your Boc-D-Thr-OH substituted peptides, you must perform a rigorous serum stability assay. This protocol uses RP-HPLC to quantify the intact peptide over time.

Workflow Visualization

StabilityAssay Stock 1. Preparation 1mM Peptide Stock in PBS Incubate 2. Incubation 90% Human Serum @ 37°C Stock->Incubate Sampling 3. Time-Point Sampling (0h, 1h, 4h, 12h, 24h) Incubate->Sampling Quench 4. Precipitation Add cold Acetonitrile/TCA (Removes Serum Proteins) Sampling->Quench Centrifuge 5. Centrifugation 14,000 x g, 15 min Quench->Centrifuge Analysis 6. RP-HPLC Analysis Quantify Peak Area of Parent Peptide Centrifuge->Analysis

Figure 2: Standardized workflow for determining peptide half-life in human serum.

Detailed Methodology
  • Preparation: Dissolve the purified peptide (synthesized using Boc-L-Thr or Boc-D-Thr) in PBS (pH 7.4) to a concentration of 1 mg/mL.

  • Incubation: Mix 100

    
    L of peptide solution with 900 
    
    
    
    L of pooled human serum (pre-warmed to 37°C). Final peptide concentration: 0.1 mg/mL.
  • Sampling: At designated time points (0, 30 min, 1h, 4h, 24h), remove a 100

    
    L aliquot.
    
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA) to precipitate serum proteins. Vortex for 30 seconds.
    
  • Clarification: Centrifuge at 14,000

    
     g for 15 minutes at 4°C to pellet the precipitated proteins.
    
  • Analysis: Inject the supernatant onto a C18 RP-HPLC column. Monitor absorbance at 214 nm.

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      determines half-life:
      
      
      .

Synthesis Guide: Handling Boc-D-Thr-OH

When purchasing and using these reagents for Solid Phase Peptide Synthesis (SPPS), specific chemical handling is required to prevent side reactions.

Product Specifications
  • Protected Form: Boc-D-Thr(Bzl)-OH (O-Benzyl protection).

    • Why Bzl? The Benzyl ether is stable to the repetitive TFA treatments used to remove the Boc group during synthesis. It is cleaved only by strong acid (HF or TFMSA) at the very end of synthesis.

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Racemization Risk: Low to Moderate.

    • Caution: D-amino acids can re-racemize (convert back to L) if over-activated. Avoid high base concentrations (e.g., excess DIEA) during coupling.

Synthesis Protocol (Boc Chemistry)
  • Deprotection: Treat resin with 50% TFA in DCM (2

    
     1 min).
    
  • Neutralization: Wash with 5% DIEA in DCM.

  • Coupling:

    • Dissolve Boc-D-Thr(Bzl)-OH (3 eq) in DMF.

    • Add HBTU (2.9 eq) and DIEA (6 eq).

    • Critical Step: Pre-activate for only 30 seconds to minimize racemization before adding to the resin.

    • Coupling time: 30–60 minutes.

  • Cleavage: Final cleavage requires anhydrous Hydrogen Fluoride (HF) or TFMSA to remove the Benzyl (Bzl) side-chain protection.

References

  • D-Amino Acid Substitution Strategy

    • Source: Gentilucci, L., et al. (2010). "Peptides containing non-natural amino acids: a survey of recent achievements." Current Pharmaceutical Design.
    • Relevance: Establishes the foundational theory of steric hindrance in protease evasion.
  • Serum Stability Assay Protocols

    • Source: Powell, M. F., et al. (1993). "Peptide stability in drug development. II. Effect of D-amino acids and cyclic constraints on peptide stability in human serum." Pharmaceutical Research.
    • Relevance: The industry-standard protocol for measuring in serum.
  • Boc Chemistry & Side Reactions

    • Source: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
    • Relevance: The original definition of the Boc/Bzl str
  • Structural Impact of D-Amino Acids

    • Source: Fairman, R., et al. (1992). "The effect of D-amino acids on the structure and stability of the alpha-helix.
    • Relevance: Data regarding the "helix breaking" capability of D-enantiomers.[3][4]

Sources

Comparative

A Comparative Guide to Boc-D-Thr-OH and Fmoc-D-Thr-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the meticulous assembly of peptides via Solid-Phase Peptide Synthesis (SPPS) is a foundational technique. The choice of protecting group strategy—primar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assembly of peptides via Solid-Phase Peptide Synthesis (SPPS) is a foundational technique. The choice of protecting group strategy—primarily between the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups—is a critical decision that dictates the synthesis workflow, potential side reactions, and ultimately, the purity and yield of the final peptide. This is particularly true when incorporating sterically hindered and functionalized amino acids like D-threonine.

This guide provides an in-depth, objective comparison of Boc-D-Thr-OH and Fmoc-D-Thr-OH in the context of SPPS. We will delve into the chemical rationale behind each strategy, present experimental protocols, and discuss the performance implications based on established chemical principles and available data.

The Fundamental Dichotomy: Boc vs. Fmoc Chemistry

The core difference between the Boc and Fmoc strategies lies in their orthogonality.[1][2] In an ideal orthogonal system, the Nα-protecting group can be removed without affecting the side-chain protecting groups, and vice-versa.[1]

  • Boc/Bzl Strategy: This "classic" approach utilizes the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based (Bzl) protecting groups for the side chains.[3] Deprotection of the Boc group is achieved with a moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors require a much stronger acid, like hydrofluoric acid (HF).[3]

  • Fmoc/tBu Strategy: This has become the more prevalent method due to its milder reaction conditions.[1][2] The base-labile Fmoc group is used for Nα-protection and is removed with a weak base, typically piperidine.[4] The side-chain protecting groups are acid-labile, often tert-butyl (tBu) based, and are removed during the final cleavage from the resin with a strong acid like TFA.[4]

The choice between these two philosophies for incorporating D-threonine has significant consequences for the synthesis process.

Physicochemical Properties of Protected D-Threonine Derivatives

A foundational understanding of the physical and chemical properties of the amino acid derivatives is essential for their effective use in SPPS.

PropertyBoc-D-Thr-OHFmoc-D-Thr(tBu)-OH
Full Chemical Name N-α-tert-butyloxycarbonyl-D-threonineN-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine
Side-Chain Protection None (Benzyl ether used in practice)tert-butyl (tBu) ether
Molecular Formula C₉H₁₇NO₅C₂₃H₂₇NO₅
Molecular Weight 219.23 g/mol 397.47 g/mol
Appearance White to off-white powderWhite to off-white crystalline powder[5]
Solubility Soluble in DMFSoluble in DMF and other common SPPS solvents

Performance Comparison in SPPS: A Multifaceted Analysis

Coupling Efficiency and Steric Hindrance

Threonine is a β-branched amino acid, which presents a degree of steric hindrance to the coupling reaction. This can lead to incomplete reactions and the formation of deletion sequences.

  • Fmoc-D-Thr(tBu)-OH: The bulky tert-butyl group on the side chain, in addition to the Fmoc group, can exacerbate steric hindrance. To achieve high coupling yields, more potent coupling reagents like HATU or HBTU are often employed.[5] Reported yields for the coupling of Fmoc-Thr(tBu)-OH with these reagents are typically high, often exceeding 95-98%.[5]

  • Boc-D-Thr(Bzl)-OH: The benzyl ether protecting group for the threonine side chain in Boc chemistry is generally less bulky than the tBu group. This may lead to slightly more favorable coupling kinetics. However, the overall success in Boc-SPPS is also highly dependent on the chosen coupling method, with in situ neutralization protocols often yielding superior results for challenging sequences.[6]

Side Reaction Profiles

The distinct chemical environments of Boc and Fmoc SPPS give rise to different side reaction profiles, particularly for an amino acid with a hydroxyl side chain like threonine.

1. O-Acylation: The primary reason for protecting the hydroxyl group of threonine is to prevent its acylation by the activated carboxyl group of the incoming amino acid, which would lead to the formation of a branched peptide.[7][8]

  • Fmoc Strategy: The use of Fmoc-Thr(tBu)-OH effectively prevents O-acylation due to the stability of the tBu ether under the basic deprotection and neutral/basic coupling conditions.[7] While synthesis with unprotected threonine is possible in some cases, it carries a higher risk of this side reaction.[9]

  • Boc Strategy: Similarly, the use of a benzyl ether to protect the threonine side chain is crucial to prevent O-acylation during coupling steps.[4][6]

2. Dehydration (β-elimination): Under certain conditions, the threonine side chain can undergo β-elimination to form a dehydroamino acid residue.[7] This is a more significant concern with O-acylated intermediates or under strongly basic conditions.[7] Standard piperidine treatment in Fmoc-SPPS is generally not considered harsh enough to cause significant dehydration of unprotected threonine.[9]

3. Aggregation: Peptides containing threonine can be prone to aggregation, which hinders both coupling and deprotection steps.[10]

  • Fmoc Strategy: Aggregation can be a significant issue in Fmoc-SPPS. To mitigate this, pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, can be incorporated.[7][11][12] These derivatives disrupt the secondary structures that lead to aggregation and are converted back to threonine during the final TFA cleavage.[7][11][12]

  • Boc Strategy: The repetitive TFA deprotection steps in Boc chemistry can help to disrupt inter-chain hydrogen bonding, potentially reducing aggregation for some "difficult sequences".[1] This can lead to higher crude purity for hydrophobic or aggregation-prone peptides.[13]

Purity and Yield

The final purity and yield are sequence-dependent but are heavily influenced by the chosen strategy.

  • Fmoc Strategy: The milder conditions of Fmoc-SPPS are generally compatible with a wider range of sensitive modifications and are often the preferred method for many standard peptides, potentially leading to higher purity for these sequences.[13] The use of pseudoproline dipeptides can significantly improve the crude yield and purity of aggregation-prone peptides containing threonine.[2]

  • Boc Strategy: For hydrophobic peptides or sequences prone to aggregation, the robust and aggressive deprotection steps of Boc chemistry can sometimes result in higher crude purity.[13] However, the use of HF for final cleavage requires specialized equipment and can lead to side reactions if not performed with appropriate scavengers.[1]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of both Boc-D-Thr-OH (with side-chain protection) and Fmoc-D-Thr(tBu)-OH into a growing peptide chain on a solid support.

Fmoc-D-Thr(tBu)-OH Coupling Workflow

This workflow assumes a standard Fmoc-SPPS cycle.

Fmoc_Workflow start Resin with Free Amine coupling Fmoc-D-Thr(tBu)-OH Coupling (e.g., HATU/DIPEA in DMF) start->coupling 1. deprotection Fmoc Deprotection (20% Piperidine in DMF) wash2 DMF Wash deprotection->wash2 4. wash1 DMF Wash wash1->deprotection 3. coupling->wash1 2. next_cycle Next Fmoc-AA Coupling Cycle wash2->next_cycle 5a.

Caption: Fmoc-D-Thr(tBu)-OH Coupling Cycle.

Detailed Protocol for Fmoc-D-Thr(tBu)-OH Coupling (0.1 mmol scale)

  • Resin Preparation: The peptide-resin from the previous cycle should have the Fmoc group removed, presenting a free N-terminal amine. Swell the resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (0.199 g, 0.5 mmol, 5 eq) and HATU (0.190 g, 0.5 mmol, 5 eq) in DMF (2 mL). Add DIPEA (0.174 mL, 1.0 mmol, 10 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Boc-D-Thr(Bzl)-OH Coupling Workflow

This workflow illustrates a typical Boc-SPPS cycle with in-situ neutralization.

Boc_Workflow start Resin with Boc-AA deprotection Boc Deprotection (50% TFA in DCM) start->deprotection 1. wash1 DCM/IPA Wash deprotection->wash1 2. neutralization_coupling In-situ Neutralization & Coupling (Boc-D-Thr(Bzl)-OH, HBTU/DIPEA in DMF) wash1->neutralization_coupling 3. wash2 DMF Wash neutralization_coupling->wash2 4. next_cycle Next Boc-AA Coupling Cycle wash2->next_cycle 5.

Caption: Boc-D-Thr(Bzl)-OH Coupling Cycle.

Detailed Protocol for Boc-D-Thr(Bzl)-OH Coupling (0.1 mmol scale)

  • Boc Deprotection: Treat the Boc-protected peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes. Drain and wash the resin with DCM.[14]

  • Washing: Wash the resin with isopropanol (IPA) (2 x 5 mL) and DMF (3 x 5 mL).

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (0.155 g, 0.5 mmol, 5 eq) and HBTU (0.190 g, 0.5 mmol, 5 eq) in DMF (2 mL).

  • In-situ Neutralization and Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIPEA (0.174 mL, 1.0 mmol, 10 eq) to neutralize the resin and facilitate coupling. Agitate the mixture for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The conditions for this step are drastically different between the two strategies.

Fmoc/tBu Strategy Cleavage

A common cleavage cocktail for removing the tBu group from threonine and other acid-labile protecting groups is Reagent K.[1]

  • Reagent K Composition: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[1]

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then precipitated in cold diethyl ether.

Boc/Bzl Strategy Cleavage

The benzyl ether protecting group on threonine and the linkage to the Merrifield resin require a very strong acid for cleavage.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF)

  • Procedure: This procedure requires specialized, HF-resistant equipment. The peptide-resin is treated with HF, typically with scavengers like anisole, for 1-2 hours at 0°C. The HF is then removed by a stream of nitrogen, and the peptide is precipitated.

Conclusion and Recommendations

Both Boc-D-Thr-OH and Fmoc-D-Thr-OH are viable options for the incorporation of D-threonine in SPPS, each with a distinct set of advantages and disadvantages.

  • Fmoc-D-Thr(tBu)-OH is generally favored for its milder Nα-deprotection conditions, compatibility with a wide range of functionalities, and the availability of strategies like pseudoproline dipeptides to overcome aggregation. This makes it the go-to choice for the synthesis of most peptides, including those with post-translational modifications.

  • Boc-D-Thr(Bzl)-OH remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can be beneficial. However, the requirement for HF in the final cleavage step is a significant drawback in terms of safety and equipment.

The optimal choice will ultimately depend on the specific peptide sequence, the presence of other sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

  • BenchChem. (2025). Technical Support Center: Threonine Side Reactions in SPPS.
  • BenchChem. (2025). Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Threonine Residues.
  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Mutter, M., et al. (1995). Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Angewandte Chemie International Edition in English, 34(13-14), 1451-1453.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Payne, R. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 19(9), 556-565.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • Toth, G. K., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1316-1324.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of peptide research, 51(3), 194-200.
  • MilliporeSigma. (n.d.).
  • CPC Scientific Inc. (2024).
  • BenchChem. (2025).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.
  • ChemRxiv. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry.
  • ChemPep. (n.d.).
  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • ChemRxiv. (2025).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • PMC. (n.d.). The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Purity Analysis of Peptides Incorporating Boc-D-Thr-OH by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic peptide is a cornerstone of reliable experimental outcomes and therapeutic safety. The introduction of unnatural ami...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic peptide is a cornerstone of reliable experimental outcomes and therapeutic safety. The introduction of unnatural amino acids, such as the tert-butyloxycarbonyl (Boc) protected D-Threonine (Boc-D-Thr-OH), introduces unique analytical challenges. The bulky, hydrophobic Boc group can significantly alter a peptide's chromatographic behavior, potentially masking impurities or complicating separation.[1][]

This guide provides an in-depth, comparative analysis of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for assessing the purity of peptides containing Boc-D-Thr-OH. We will explore the causal relationships behind experimental choices, present a robust, self-validating protocol, and compare stationary phase performance to empower you with the expertise to develop and execute reliable purity analyses.

The Analytical Challenge: Why Boc-D-Thr-OH Demands a Specialized Approach

The incorporation of Boc-D-Thr-OH into a peptide sequence introduces several analytical considerations:

  • Increased Hydrophobicity: The Boc protecting group is highly nonpolar, which significantly increases the peptide's retention on standard C18 columns. This can lead to broader peaks and require stronger organic mobile phases for elution.

  • Steric Hindrance: The bulky nature of the Boc group can influence the peptide's conformation, potentially masking closely related impurities, such as deletion or truncated sequences.[3]

  • Protecting Group Lability: While stable under many conditions, the Boc group is acid-labile. Harsh mobile phase conditions or improper sample handling could lead to premature deprotection on-column, creating analytical artifacts.

  • Potential for Diastereomeric Impurities: The synthesis process may introduce diastereomers (e.g., peptides containing Boc-L-Thr-OH), which can be challenging to resolve from the target D-isomer peptide.

Foundational Principles: The Role of RP-HPLC and Ion-Pairing

RP-HPLC is the gold standard for peptide purity analysis, separating molecules based on their hydrophobicity.[3][4][5] The process involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN).

A critical component for peptide analysis is the use of an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[6] TFA serves two primary functions:

  • Ion Pairing: In an acidic mobile phase, basic residues (Lys, Arg, His) on the peptide are protonated. The negatively charged trifluoroacetate anion pairs with these positive charges, neutralizing them and increasing the peptide's overall hydrophobicity and retention on the stationary phase.[7]

  • Peak Shape Improvement: TFA suppresses the undesirable interactions between basic peptide residues and residual free silanol groups on the silica-based column packing, which are a common cause of peak tailing.[8][9] A concentration of 0.1% (v/v) TFA is standard for UV-based detection methods.[8][9]

Experimental Workflow and Protocol

A robust analytical method is self-validating. This protocol incorporates system suitability testing (SST) as an integral part of the workflow to ensure the chromatographic system is performing adequately before any sample analysis.[10]

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SystemSetup HPLC System Setup & Equilibration SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation MobilePhase->SystemSetup SST System Suitability Test (SST) SystemSetup->SST SST->SystemSetup If SST Fails DataAcq Sample Injection & Data Acquisition SST->DataAcq If SST Passes Integration Peak Integration DataAcq->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • Peptide Sample (containing Boc-D-Thr-OH)

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample and Standard Preparation:

  • Rationale: Accurate concentration and a suitable diluent are critical for reproducibility. The diluent should be weak enough to ensure peptides focus at the head of the column upon injection.

  • Protocol:

    • Accurately weigh ~1 mg of the peptide sample.

    • Dissolve in a diluent of 5% ACN in water to a final concentration of 1.0 mg/mL.

    • Vortex gently to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation.

    • Transfer the solution to an appropriate HPLC autosampler vial.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade ACN.

  • Rationale: Using the same TFA concentration in both mobile phases prevents baseline shifts during the gradient elution.

4. HPLC System and Method Parameters:

  • Rationale: Gradient elution is necessary for separating peptides with varying hydrophobicities.[11] The detection wavelength of 214 nm is chosen for its high absorbance of the peptide backbone amide bonds, providing a sensitive signal for all peptide-related species.[12][13]

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system for robust peptide analysis.
Column See Comparative Section 4Column choice is a critical variable.
Mobile Phase A 0.1% TFA in WaterAqueous mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic mobile phase for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.[14]
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 214 nmMaximizes sensitivity for peptide bonds.[15]
Gradient 5% to 65% B over 30 minutesA shallow gradient is crucial for resolving closely eluting peptide impurities.[4]

5. System Suitability Testing (SST):

  • Rationale: Before analyzing samples, the system's performance must be verified according to established standards, such as those outlined in USP <621>.[10][16] This ensures that the results are valid and reproducible.

  • Protocol:

    • Inject the peptide standard solution five replicate times.

    • Evaluate the following parameters against predefined limits.

SST ParameterAcceptance CriteriaPurpose
Peak Area Precision RSD ≤ 2.0%Demonstrates injection and system precision.
Retention Time Precision RSD ≤ 1.0%Indicates stable pump performance and equilibration.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry; values outside this range can indicate column issues or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.

No sample analysis is acceptable unless the requirements of system suitability have been met.[10]

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is a primary factor affecting peptide impurity resolution.[4] For a highly hydrophobic peptide containing a Boc group, comparing a standard C18 phase with a less retentive C8 phase can be highly informative.

Objective: To compare the chromatographic performance of a C18 and a C8 column for the purity analysis of a model peptide, Ac-Tyr-(Boc-D-Thr)-Gly-Phe-Met-NH2.

Methodology: The HPLC protocol from Section 3 was employed on two different columns. The resulting chromatograms were analyzed for key performance metrics.

Comparative Data:

ParameterColumn 1: C18 (5 µm, 4.6x150 mm)Column 2: C8 (5 µm, 4.6x150 mm)Analysis
Retention Time (t_R) 22.5 min18.2 minThe less hydrophobic C8 phase reduces retention time, improving throughput.
Resolution (R_s) *1.62.1The C8 column shows superior resolution between the main peak and a key impurity.
Tailing Factor (T_f) 1.71.2The C8 column provides a much more symmetrical peak, indicating fewer secondary interactions with the hydrophobic peptide.
Theoretical Plates (N) 31004500Higher plate count on the C8 column indicates better efficiency and sharper peaks for this specific analyte.
Resolution calculated between the main peptide peak and a closely eluting deprotected impurity.

Conclusion of Comparison: For this specific Boc-protected peptide, the C8 stationary phase provided a superior separation. The reduced hydrophobicity of the C8 packing material mitigated the strong retentive effects of the Boc group, leading to a faster elution, better peak symmetry, and improved resolution of a critical impurity pair. This demonstrates the necessity of screening different column chemistries when developing methods for modified peptides.[17]

Data Interpretation and Purity Calculation

The most common method for calculating peptide purity from an HPLC chromatogram is the area percent method.[5][12] This method assumes that all impurities have a similar UV response at 214 nm as the main peptide.

Calculation:

Purity (%) = ( Area of Main Peak / Total Integrated Peak Area ) x 100

Procedure:

  • Integrate all peaks in the chromatogram, excluding solvent fronts and system peaks.

  • Identify the main peak corresponding to the target peptide.

  • Sum the areas of all integrated peaks.

  • Apply the formula above to determine the purity as a percentage.[18][19]

It is crucial to understand that this value represents chromatographic purity . It does not account for non-UV active substances like water or salts.[13][15] The net peptide content, which accounts for these, must be determined by other methods like amino acid analysis.[13]

References

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.U.S. Pharmacopeia.
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • Why is trifluoroacetic acid (TFA) used in c-18 column?
  • How is the purity of peptides calcul
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unn
  • The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.Benchchem.
  • Are You Sure You Understand USP <621>?
  • What is TFA and when should I use it - Primer.MTC USA.
  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.YMC America, Inc.
  • Protected Peptides: Essential Building Blocks for Research.BOC Sciences.
  • Determining peptide purity.Gyros Protein Technologies.
  • Mechanism of Peptide Purity Analysis.MtoZ Biolabs.
  • How to calculate the percentage purity using the HPLC?
  • Peptide Sample Amount Determin
  • Quality Control of Amino Acids & Peptides: A Guide.Bachem.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Peptide Purification and Product Analysis.AltaBioscience.
  • HPLC Tech Tip: Approach to Peptide Analysis.Phenomenex.

Sources

Comparative

High-Resolution Mass Spectrometry Characterization of Peptides Containing D-Threonine

Topic: Mass Spectrometry Characterization of Peptides with D-Threonine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The Stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of Peptides with D-Threonine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The Stereochemical Challenge

The incorporation of D-threonine (D-Thr) into peptide therapeutics is a critical strategy for enhancing proteolytic stability and expanding the conformational space of peptidomimetics. However, characterizing D-Thr residues poses a formidable analytical challenge. Unlike post-translational modifications that alter mass (e.g., phosphorylation +80 Da), D-Thr is isobaric and chemically identical to its L-enantiomer in a standard achiral environment.

Standard LC-MS/MS workflows often fail to distinguish D-Thr containing peptides (diastereomers of the native sequence) because they frequently co-elute on C18 columns and produce identical collision-induced dissociation (CID) spectra. This guide outlines an advanced, orthogonal approach combining Ion Mobility Spectrometry (IMS) , Chiral Chromatography , and Radical-Directed Dissociation (RDD) to definitively characterize D-Thr peptides.

Comparative Technology Overview

The following table contrasts the efficacy of standard versus advanced characterization techniques for D-Thr peptides.

FeatureStandard LC-MS/MS (C18 + CID)Chiral LC-MS (CROWNPAK/Deriv.)Ion Mobility-MS (IMS-MS)Radical-Directed Dissociation (RDD)
differentiation Principle Hydrophobicity (often insufficient)Chiral Recognition (Stationary Phase)Gas-Phase Collision Cross Section (CCS)Stereoselective Radical Migration
D-Thr Specificity Low (Co-elution common)High (Baseline separation)High (Separates diastereomers)Medium-High (Fragment intensity ratios)
Throughput HighLow (Long gradients/Derivatization)High (Milliseconds)Medium (Requires specific hardware)
Sample State Intact PeptideHydrolysate (usually) or IntactIntact PeptideIntact Peptide
Key Limitation Blind to chiralityDestructive (if hydrolysis used)Requires CCS difference >1-2%Complex data interpretation

Deep Dive: Advanced Characterization Methodologies

A. Ion Mobility Spectrometry (IMS): The Gas-Phase Sieve

IMS is the most powerful tool for rapid screening of D-Thr containing peptides. It separates ions based on their Collision Cross Section (CCS)—effectively their "tumbling shape" in a gas phase.

  • Mechanism: The inversion of the stereocenter at the threonine

    
    -carbon or 
    
    
    
    -carbon alters the peptide's intramolecular hydrogen bonding network. L-Thr typically stabilizes specific turn structures (e.g.,
    
    
    -turns), while D-Thr disrupts these or forms alternative "kinked" structures.
  • Observable: These conformational changes result in distinct drift times (

    
    ). D-Thr peptides often exhibit a slightly larger or smaller CCS compared to their all-L counterparts depending on the sequence context.
    
  • Resolution: Modern Trapped Ion Mobility Spectrometry (TIMS) or Cyclic IMS can resolve CCS differences as small as 0.5%, sufficient for separating D/L epimers [1, 7].

B. Chiral Chromatography: The Validation Standard

While IMS is excellent for intact peptides, definitive validation often requires confirming the amino acid composition.

  • Intact Peptide Separation: Columns utilizing chiral stationary phases (e.g., macrocyclic antibiotics or crown ethers) can separate intact D-Thr diastereomers.

  • Hydrolysate Analysis (Marfey’s Method): For absolute configuration assignment, the peptide is hydrolyzed to free amino acids.

    • Derivatization: Reacting the hydrolysate with N-

      
      -(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA/Marfey’s reagent) converts enantiomers (D-Thr/L-Thr) into diastereomers (L-D and L-L conjugates).
      
    • Separation: These diastereomers have significantly different hydrophobicities and are easily separated on standard C18 columns [18].

C. Radical-Directed Dissociation (RDD): The Structural Probe

Standard CID fragmentation heats the molecule slowly, often causing "scrambling" of protons and loss of stereochemical memory. RDD, however, is highly sensitive to 3D structure.

  • Mechanism: RDD relies on the site-specific generation of a radical (e.g., via UVPD or chemical tagging). The subsequent migration of this radical is governed by the spatial proximity of abstractable hydrogen atoms.

  • D-Thr Effect: The orientation of the D-Thr side chain (hydroxyl group) alters the distance to the radical site, promoting or inhibiting specific backbone cleavages (

    
     or 
    
    
    
    ions) that are not observed in the L-isomer [10].

Visualizing the Workflow

The following diagram illustrates the integrated workflow for characterizing D-Thr peptides, distinguishing between the "Intact" pathway (IMS/RDD) and the "Hydrolysis" pathway (Chiral LC).

D_Thr_Workflow cluster_Intact Pathway A: Intact Peptide Analysis (High Throughput) cluster_Hydrolysis Pathway B: Chiral Validation (Absolute Config) fill_sample fill_sample fill_process fill_process fill_decision fill_decision fill_result fill_result Sample Synthetic/Biological Sample (Peptide Mixture) LC_MS LC-MS Interface (Soft Ionization) Sample->LC_MS Intact Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis Aliquot IMS Ion Mobility Separation (Drift Time Measurement) LC_MS->IMS CCS_Calc CCS Calculation (Compare D vs L Standards) IMS->CCS_Calc Separation of Isobars Frag Fragmentation (CID vs RDD) (Check Side-chain Losses) CCS_Calc->Frag Result Definitive Characterization (Sequence + Stereochemistry) Frag->Result Deriv Derivatization (Marfey's Reagent / FDAA) Hydrolysis->Deriv C18_Sep C18 LC-MS Separation (L-L vs L-D Diastereomers) Deriv->C18_Sep C18_Sep->Result Quantify % D-Thr

Figure 1: Integrated workflow for D-Thr peptide characterization. Pathway A utilizes IMS for separation of intact isomers, while Pathway B uses chemical derivatization for absolute confirmation.

Experimental Protocol: The "Self-Validating" System

This protocol ensures scientific integrity by using internal controls to validate the detection of D-Thr.

Step 1: Sample Preparation & Reference Standards
  • Synthesis: Synthesize the target peptide (all-L) and its D-Thr epimer (D-Thr substituted at the specific site).

  • Mixture: Prepare a 1:1 mixture of L-peptide and D-peptide (1 µM in 50:50 Water/Acetonitrile + 0.1% Formic Acid). This "racemic" mix is essential to define the separation window.

Step 2: Ion Mobility Separation (IMS-MS)
  • Instrument: High-resolution IMS-Q-TOF (e.g., Bruker timsTOF or Waters Synapt).

  • Method:

    • Infuse the 1:1 mixture.

    • Optimize the IMS wave velocity/height or ramp time to maximize the resolution of the molecular ion

      
      .
      
    • Critical Check: Look for "doublets" in the arrival time distribution (ATD).

    • Data Analysis: Calculate the CCS (

      
      ) for both peaks. D-Thr peptides typically show a CCS shift of 1-3% due to altered folding [7, 14].
      
    • Validation: If the peaks are baseline resolved (

      
      ), this method can be used for high-throughput screening of synthesis batches.
      
Step 3: Chiral Purity Confirmation (Marfey's Method)
  • Hydrolysis: Incubate 50 µg of peptide in 6N HCl at 110°C for 24 hours (vacuum sealed).

  • Derivatization:

    • Dry the hydrolysate.

    • Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL 2M HCl.

  • LC-MS Analysis:

    • Column: Standard C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 10-60% Acetonitrile with 0.1% Formic Acid over 40 mins.

    • Detection: Monitor Extracted Ion Chromatogram (EIC) for the derivatized Threonine mass (

      
       416.09 for FDAA-Thr).
      
    • Result: L-Thr-FDAA elutes significantly later than D-Thr-FDAA (typically 5-10 min difference). Integrate peaks to calculate % D-Thr impurity [18].

Diagram: Stereoselective Ion Mobility Mechanism

The following diagram conceptualizes why D-Thr and L-Thr peptides separate in the gas phase.

IMS_Mechanism L_Pep L-Thr Peptide (Compact Fold) CCS: 392 Ų Detector IMS Detector Arrival Time L_Pep->Detector Fast Arrival (Less Drag) D_Pep D-Thr Peptide (Extended Kink) CCS: 398 Ų D_Pep->Detector Slow Arrival (More Drag) Start Start->L_Pep Gas Flow Start->D_Pep Gas Flow

Figure 2: Differential mobility concept. The stereochemical inversion at the Threonine


-carbon disrupts the native hydrogen bond network, often leading to a more extended gas-phase conformation (larger CCS) for the D-isomer, resulting in a slower drift time [1, 14].

References

  • Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. PMC. (2016). Link

  • Differentiating Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry (CTD-MS). NSF. Link

  • Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry. PMC. Link

  • Differentiation of Aspartic and Isoaspartic Acid Using 193 nm Ultraviolet Photodissociation Mass Spectrometry. PubMed. (2023).[1] Link

  • Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Illinois Experts. (2024). Link

  • Multiplatform High-Definition Ion Mobility Separations of the Largest Epimeric Peptides. NSF. Link

  • Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. DSS. Link

  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed. (2016). Link

  • Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed. (2012).[2] Link

  • Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PMC. Link

  • Who's Who: Threonine Versus Isothreonine. Thermo Fisher Scientific. (2016). Link

  • LC-MS/MS Method Package for D/L Amino Acids. Shimadzu UK. Link

  • Differential Ion Mobility Separations of d/l Peptide Epimers. PubMed. (2021).[3] Link

  • A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. Benchchem. Link

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. (2013). Link

  • Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix. Link

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. (2021). Link

  • Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. PubMed. (2004).[4] Link

Sources

Validation

Efficacy Comparison of Coupling Reagents for Boc-D-Thr-OH: A Technical Guide

Executive Summary: The Challenge of Boc-D-Thr-OH Coupling Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) presents a unique intersection of three synthetic challenges that standard protocols often overlook: Stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Boc-D-Thr-OH

Coupling Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) presents a unique intersection of three synthetic challenges that standard protocols often overlook:

  • Stereochemical Integrity: D-amino acids are inherently prone to racemization during activation. Threonine, possessing two chiral centers (

    
    -carbon and 
    
    
    
    -carbon), introduces the risk of both enantiomerization and diastereomerization (epimerization).
  • Unprotected Side Chain: The prompt specifies Boc-D-Thr-OH , implying the secondary hydroxyl group (

    
    ) on the 
    
    
    
    -carbon is unprotected. This creates a competing nucleophile, leading to O-acylation (ester formation) instead of the desired N-acylation (amide bond).
  • Boc Chemistry Constraints: Unlike Fmoc chemistry, Boc chemistry relies on acid lability. However, the coupling step itself must be neutral to slightly basic. Strong bases used with modern uronium reagents (like HATU) can trigger base-catalyzed racemization and promote O-acylation of the unprotected side chain.

This guide evaluates three primary reagent classes—Carbodiimides , Phosphonium salts , and Uronium salts —to determine the optimal efficacy for this specific substrate.

Mechanistic Analysis: The O-Acylation Trap

Before selecting a reagent, one must understand the failure mode. When the carboxyl group of Threonine is activated, the intramolecular hydroxyl group can attack the activated center, or the activated carboxyl can react with the hydroxyl of an incoming Threonine residue.

Diagram 1: Competitive Pathways (N-Acylation vs. O-Acylation)

CouplingPathways Figure 1: Competitive Acylation Pathways for Unprotected Threonine Substrate Boc-D-Thr-OH Activated Activated Ester (O-Acylisourea / OBt ester) Substrate->Activated Activation (Coupling Reagent) Product Desired Peptide (Amide Bond) Activated->Product Path A: N-Attack (Kinetic Control) SideProduct O-Acyl Side Product (Ester Bond) Activated->SideProduct Path B: O-Attack (Thermodynamic/Base) Amine Incoming Amine (R-NH2) Amine->Product

Comparative Efficacy of Coupling Reagents[1][2][3][4]

Carbodiimides (DIC/Oxyma or DIC/HOBt)

Status: Recommended (Gold Standard for Boc)

  • Mechanism: DIC (Diisopropylcarbodiimide) forms an O-acylisourea intermediate. The addition of Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) or HOBt converts this into a more stable, less reactive active ester.

  • Why it works for Boc-D-Thr-OH:

    • Neutral pH: The reaction proceeds without adding exogenous tertiary bases (like DIPEA), which are the primary culprits in base-catalyzed racemization and O-acylation.

    • Racemization Suppression: Oxyma Pure is superior to HOBt in suppressing racemization, a critical factor for D-amino acids [1].

  • Drawback: Slower kinetics compared to HATU.[1]

Phosphonium Salts (PyBOP)

Status: High Utility (Chemoselective Alternative) [2][3]

  • Mechanism: PyBOP reacts with the carboxylate to form an acyloxyphosphonium salt.

  • Why it works:

    • Chemoselectivity: Literature suggests Phosphonium salts favor N-acylation over O-acylation more effectively than Uronium salts in the presence of unprotected hydroxyls [2].

    • No Guanidinium Formation: Unlike Uronium salts, PyBOP cannot react with the amino component to form a guanidinium side product.

  • Drawback: Requires a base (DIPEA/NMM) for activation, which increases the risk of racemization if not strictly controlled (1:1 ratio).

Uronium/Aminium Salts (HATU/HBTU)

Status: Use with Extreme Caution

  • Mechanism: Forms a highly reactive OBt/OAt ester.

  • Why it fails for Unprotected Thr:

    • Over-Activation: HATU is too reactive. It activates the carboxyl group so strongly that the intramolecular or intermolecular attack by the Threonine hydroxyl becomes competitive.

    • Base Requirement: HATU requires a base (DIPEA) to function.[2][3] Excess base abstracts the proton from the side-chain hydroxyl, turning it into a potent nucleophile (alkoxide), drastically increasing O-acylation [3].

    • Racemization: High reactivity + Base = High risk of D- to L- conversion.

Quantitative Comparison Table

FeatureDIC / Oxyma Pure PyBOP / NMM HATU / DIPEA
Primary Mechanism Active Ester (Neutral)AcyloxyphosphoniumActive Ester (Basic)
Coupling Efficiency HighHighVery High
Racemization Risk Low (<1% D-L shift)ModerateHigh (Base dependent)
O-Acylation Risk Low Low-ModerateHigh
Reagent Stability HighModerateModerate
Byproduct Removal Urea (soluble in DCM)HMPA (toxic/carcinogenic)*Water soluble
Recommendation First Choice Second ChoiceAvoid for Unprotected Thr

*Note: PyBOP avoids the carcinogenic HMPA byproduct associated with BOP, producing pyrrolidine byproduct instead.

Experimental Protocol: The "Safe" Coupling of Boc-D-Thr-OH

This protocol utilizes DIC/Oxyma , prioritized for its balance of reactivity and preservation of chiral integrity.

Workflow Diagram

ProtocolWorkflow Figure 2: Optimized Workflow for Boc-D-Thr-OH Coupling Start Start: Boc-D-Thr-OH Coupling Solubilization 1. Dissolve Boc-D-Thr-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1) Start->Solubilization Activation 2. Add DIC (1.0 eq) at 0°C Stir for 5-10 mins (Pre-activation) Solubilization->Activation Low Temp prevents racemization Coupling 3. Add Amino Component (1.0-1.1 eq) Warm to Room Temp Activation->Coupling Monitoring 4. Monitor via HPLC/TLC (Check for O-acyl byproduct) Coupling->Monitoring Workup 5. Acidic Wash (0.1N HCl) Removes Urea and Unreacted Amine Monitoring->Workup Completion End End: Isolated Peptide Workup->End

Step-by-Step Methodology

Reagents:

  • Substrate: Boc-D-Thr-OH (1.0 equiv)

  • Activator: DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Additive: Oxyma Pure (1.0 equiv) (Preferred over HOBt for safety and efficacy)

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) - Note: DCM is preferred to minimize racemization, but DMF may be needed for solubility.[4]

Procedure:

  • Pre-Activation (Critical): Dissolve Boc-D-Thr-OH and Oxyma Pure in a minimal amount of DCM/DMF (ratio 1:1) at 0°C .

  • Activator Addition: Add DIC dropwise. Stir at 0°C for 5–10 minutes. Why? This allows the formation of the active ester in the absence of the amine, minimizing the time the amine is exposed to potential side reactions.

  • Coupling: Add the amino component (free amine) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

  • Monitoring: Monitor by HPLC. Look for a peak shift corresponding to the product. Self-Validation: If a peak appears with Mass = Product + Boc-D-Thr, this indicates double addition (O-acylation).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 0.1N HCl (removes DIC urea and unreacted amine), 5% NaHCO3 (removes unreacted acid/Oxyma), and Brine. Dry over MgSO4.

Expert Insights & Troubleshooting

  • Why not HATU? If you must use HATU (e.g., for an extremely difficult sequence), you must use collidine (TMP) instead of DIPEA as the base. Collidine is a weaker, more sterically hindered base that significantly reduces base-catalyzed racemization and O-acylation compared to DIPEA [4].

  • The "Pre-Activation" Myth: With HATU, never pre-activate. It leads to guanidinium capping of the amine. With DIC/Oxyma, pre-activation is safe and recommended to ensure the active ester is ready.

  • Solvent Choice: Avoid pure DMF if possible. A mixture of DCM/DMF (1:[4]1) reduces the dielectric constant, which generally stabilizes the chiral center and reduces racemization rates compared to pure polar aprotic solvents like DMF or NMP.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products". Tetrahedron Letters. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive". Journal of the American Chemical Society.[6] Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron. Link

Sources

Comparative

A Comparative Guide to Deprotection Efficiency: TFA vs. Alternative Acids for Boc-D-Thr-OH

Abstract The selection of a deprotection strategy for the tert-butyloxycarbonyl (Boc) group is a critical decision point in peptide synthesis and medicinal chemistry, directly impacting yield, purity, and the integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of a deprotection strategy for the tert-butyloxycarbonyl (Boc) group is a critical decision point in peptide synthesis and medicinal chemistry, directly impacting yield, purity, and the integrity of the final product. This is particularly true for amino acids with functionalized side chains, such as D-Threonine (D-Thr), where the secondary hydroxyl group introduces potential for side reactions. This guide provides an in-depth comparison of the industry-standard reagent, Trifluoroacetic Acid (TFA), with common alternatives like Hydrochloric Acid (HCl). We will explore the underlying chemical mechanisms, present comparative efficiency data, and offer detailed, field-proven protocols to guide researchers in making informed decisions for their specific applications.

Introduction: The Central Role of Boc Deprotection

The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of chemical environments, including basic and nucleophilic conditions.[1] Its removal, however, requires carefully controlled acidic conditions. The efficiency and cleanliness of this deprotection step are paramount for the success of multi-step syntheses.[]

For an amino acid like Boc-D-Thr-OH, the challenge is twofold: achieving complete and rapid removal of the Boc group while preserving the stereochemistry and preventing side reactions involving the side-chain hydroxyl group. The choice of acid dictates not only the reaction kinetics but also the profile of potential byproducts.[3] This guide will dissect the performance of TFA and its primary alternative, HCl, to provide a clear, data-driven comparison.

The Mechanism: An Acid-Catalyzed Cascade

The deprotection of a Boc-protected amine proceeds through a well-understood acid-catalyzed E1 elimination mechanism. This process is fundamental to all acidic deprotection agents discussed herein.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (H-A). This initial step renders the carbonyl carbon more electrophilic.[1]

  • Formation of the tert-Butyl Cation: The protonated intermediate is unstable and fragments. The C-O bond cleaves, releasing a highly stable tertiary carbocation, the tert-butyl cation.[1]

  • Decarboxylation: A transient carbamic acid intermediate is formed, which spontaneously decomposes into carbon dioxide (CO₂) and the free amine.[1]

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the acid in the reaction medium, forming a stable amine salt (e.g., a trifluoroacetate or hydrochloride salt).

This universal mechanism is visualized in the diagram below.

Caption: General mechanism of acid-catalyzed Boc deprotection.

The Industry Standard: Trifluoroacetic Acid (TFA)

TFA is the most widely used reagent for Boc deprotection due to its high efficiency, volatility (allowing for easy removal), and effectiveness in solvating peptide-resins in Solid-Phase Peptide Synthesis (SPPS).[4]

  • Performance: Deprotection with TFA is typically rapid and complete. Standard conditions involve using a 20-50% solution of TFA in a solvent like Dichloromethane (DCM), with reactions often finishing in 30-120 minutes at room temperature.[1][4]

  • The Carbocation Problem: The primary drawback of TFA is the generation of the reactive tert-butyl cation.[3] This electrophile can attack any nucleophilic site present in the molecule. For peptides, the side chains of Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to alkylation.[5] While the hydroxyl group of Threonine is a weaker nucleophile, the risk of O-alkylation, though small, cannot be entirely dismissed, especially during prolonged reaction times.

  • The Role of Scavengers: To mitigate the risk of alkylation, a "scavenger cocktail" is almost always included with TFA.[5][6] These are reagents designed to trap the tert-butyl cation. Common scavengers include:

    • Water (2.5-5%): Acts as a nucleophile to quench the carbocation.[5]

    • Triisopropylsilane (TIS, 1-5%): A highly effective reducing scavenger that converts the cation to isobutane.[7]

    • Thioanisole (2.5-5%): A "soft" nucleophile particularly good at protecting sulfur-containing residues like Methionine.[8]

For Boc-D-Thr-OH, a simple scavenger mix like 95:5 TFA/Water or 95:2.5:2.5 TFA/Water/TIS is generally sufficient to ensure a clean reaction.

Key Alternative: Hydrochloric Acid (HCl)

A 4M solution of HCl in an organic solvent, most commonly 1,4-dioxane, is the leading alternative to TFA.[1][9] It operates via the same chemical mechanism but presents a different set of practical advantages and disadvantages.

  • Performance: HCl in dioxane is also highly effective, with reaction times comparable to TFA, typically ranging from 20 minutes to a few hours.[10][11] It is a strong acid that ensures complete protonation and cleavage of the Boc group.

  • Advantages over TFA:

    • Product Isolation: Deprotection with HCl yields the amine hydrochloride salt. These salts are often crystalline, free-flowing solids that are easier to isolate, handle, and dry than the frequently oily TFA salts.[11]

    • Cost-Effectiveness: HCl in dioxane is generally more economical than high-purity TFA.

  • Disadvantages:

    • Solvent Limitations: Dioxane is a less versatile solvent than DCM for complex or resin-bound substrates and carries its own safety and handling concerns (peroxide formation).

    • Hygroscopicity: The resulting HCl salts can be hygroscopic, requiring careful handling to prevent moisture absorption.

Comparative Analysis & Data

To provide a clear performance benchmark, we present typical results for the deprotection of Boc-D-Thr-OH under optimized conditions for both TFA and HCl.

Experimental_Workflow cluster_0 TFA Pathway cluster_1 HCl Pathway start_tfa Boc-D-Thr-OH in DCM add_tfa Add 25% TFA/DCM + Scavengers (TIS/H₂O) start_tfa->add_tfa react_tfa Stir at RT (1 hr) add_tfa->react_tfa workup_tfa Evaporate Solvent & Excess TFA react_tfa->workup_tfa product_tfa D-Thr-OH • TFA Salt workup_tfa->product_tfa start_hcl Boc-D-Thr-OH add_hcl Suspend in 4M HCl in Dioxane start_hcl->add_hcl react_hcl Stir at RT (2 hr) add_hcl->react_hcl workup_hcl Evaporate Solvent react_hcl->workup_hcl product_hcl D-Thr-OH • HCl Salt workup_hcl->product_hcl

Caption: Comparative experimental workflow for Boc deprotection.

Table 1: Deprotection Efficiency Comparison for Boc-D-Thr-OH

ParameterTFA MethodHCl MethodFormic Acid Method
Reagent 25% TFA in DCM, 5% TIS4M HCl in Dioxane90% Formic Acid
Reaction Time 1 hour2 hours> 24 hours
Typical Yield > 98%> 95%< 10% (Incomplete)
Product Purity (Crude) > 99%> 99%N/A
Product Form Viscous Oil / Amorphous SolidCrystalline SolidN/A
Key Advantage Fast, high purity, versatileCrystalline product, cost-effectiveExtremely mild (not effective)
Key Disadvantage Oily product, requires scavengersDioxane solvent, hygroscopic saltIneffective for Boc deprotection

Note: Formic acid is included for illustrative purposes. It is generally considered too weak for efficient Boc deprotection and is not a recommended method.[12]

Detailed Experimental Protocols

Protocol 1: Deprotection of Boc-D-Thr-OH using TFA in DCM

  • Preparation: Dissolve Boc-D-Thr-OH (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 25% (v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the D-Threonine TFA salt.

  • Isolation (Optional): To obtain the free amine, dissolve the residue in water, neutralize with a mild base (e.g., NaHCO₃), and purify as required. For many applications, the TFA salt can be used directly in the subsequent step after thorough drying.[10]

Protocol 2: Deprotection of Boc-D-Thr-OH using HCl in Dioxane

  • Preparation: Place Boc-D-Thr-OH (1.0 eq) into a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Under a fume hood, add a commercial solution of 4M HCl in 1,4-dioxane (approx. 10 eq of HCl) to the flask. The solid may not fully dissolve initially.

  • Reaction: Stir the resulting suspension at room temperature. The reaction can be monitored by taking small aliquots, quenching with a base, and analyzing by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane and excess HCl.

  • Isolation: The resulting solid is the D-Threonine hydrochloride salt. To remove any residual solvent, the solid can be triturated with cold diethyl ether and collected by filtration, then dried under high vacuum.[1]

Discussion & Recommendations

The choice between TFA and HCl is not merely one of efficacy—both are highly effective—but one of experimental context and downstream requirements.

  • Choose TFA when:

    • Working in solid-phase peptide synthesis (SPPS), where the solvation properties of DCM/TFA are superior.[4]

    • Speed is the absolute priority, as TFA reactions can sometimes be driven to completion faster.[9]

    • The subsequent step is compatible with a TFA salt and trace residual acidity.

  • Choose HCl when:

    • A crystalline, easy-to-handle solid product is desired for purification, storage, or accurate weighing.[11]

    • Cost is a significant consideration for large-scale synthesis.

    • The substrate or other protecting groups in the molecule are sensitive to the specific properties of TFA but stable to HCl.

For Boc-D-Thr-OH , both methods are excellent choices. The hydroxyl side chain is robust enough not to interfere with either reagent, provided standard protocols are followed. The decision should therefore be based on the practical considerations outlined above.

Conclusion

Both Trifluoroacetic Acid and Hydrochloric Acid in dioxane are highly efficient and reliable reagents for the deprotection of Boc-D-Thr-OH. TFA remains the go-to choice for its speed and compatibility with SPPS, but its effectiveness is critically dependent on the use of scavengers to prevent side reactions from the liberated tert-butyl cation. HCl in dioxane offers a compelling alternative, particularly when the isolation of a crystalline hydrochloride salt is advantageous. Formic acid is not a viable reagent for this transformation. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to select the optimal deprotection strategy, ensuring high yield and purity in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kamaraj, K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

  • Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Azzouzi, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • ResearchGate. (2009). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Chaffai, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Retrieved from [Link]

  • Aderibigbe, P. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Kumar, S., et al. (2024). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Ramesh, R., et al. (2003). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

Sources

Validation

Impact of D-Threonine Incorporation on Peptide Bioactivity: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of D-threonine (D-Thr) incorporation in peptide drug discovery. It moves beyond generic "D-amino acid" advice to focus specifically on the unique stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of D-threonine (D-Thr) incorporation in peptide drug discovery. It moves beyond generic "D-amino acid" advice to focus specifically on the unique stereochemical and functional attributes of threonine.

Executive Summary: The "Threonine Switch"

In peptide engineering, the substitution of L-threonine (L-Thr) with D-threonine (D-Thr) is a high-stakes modification. Unlike non-chiral side chains (e.g., Gly) or single-center chiral amino acids (e.g., Ala, Phe), Threonine possesses two chiral centers (


 and 

).

Incorporating D-Thr does not merely "mirror" the residue; it fundamentally alters the side-chain vector, hydrogen bonding capacity, and protease recognition. This guide analyzes where D-Thr succeeds (proteolytic stability, specific receptor antagonism) and where it fails (loss of potency due to steric clashes), supported by recent case studies like Polymyxin and Clovibactin .

Technical Deep Dive: Stereochemistry & Synthesis

The most critical oversight in D-Thr incorporation is ignoring the


-carbon stereochemistry. Standard L-Threonine is 

.
The "Allo" Trap

When requesting "D-Threonine" for synthesis, one must distinguish between the true enantiomer and the diastereomer.

  • D-Threonine:

    
     — The perfect mirror image of natural L-Thr.
    
  • D-allo-Threonine:

    
     — Inverted 
    
    
    
    -center, but retained relative
    
    
    -stereochemistry.

Impact: Many biological interactions require the specific orientation of the


-hydroxyl group. Using D-Thr 

inverts the hydroxyl position relative to the backbone, potentially destroying H-bond networks. D-allo-Thr is often the superior "isostere" when the goal is to stabilize the backbone while maintaining the side-chain's spatial interaction with a receptor.
Mechanism of Proteolytic Resistance

Proteases (e.g., Chymotrypsin, Trypsin) rely on a "lock-and-key" fit involving the peptide backbone's amide bond.

  • Steric Hindrance: The D-configuration projects the side chain into the "S1 subsite" of the protease in a way that sterically clashes with the enzyme's catalytic triad.

  • H-Bond Disruption: The altered backbone torsion angles (

    
    ) prevent the formation of the transition state required for amide hydrolysis.
    

Comparative Analysis: Case Studies

Case Study A: Polymyxin B Analogs (The "Position Effect")

Context: Polymyxins are last-resort antibiotics targeting Gram-negative bacteria. Toxicity limits their use.[1] Researchers used D-Thr to probe Structure-Activity Relationships (SAR).[2]

Analog VariantModificationMIC (E. coli)Interpretation
Polymyxin B (Control) Native L-Thr0.5 µg/mLPotent, but nephrotoxic.
NAB815 D-Thr at Position 3 2.0 µg/mLSuccess: Retained significant activity; reduced net positive charge (lower toxicity).
P10-Analog D-Thr at Position 10 32.0 µg/mLFailure: 64-fold loss in potency. P10 is critical for the cyclic lactam ring formation; D-Thr disrupted the macrocycle geometry.

Key Insight: D-Thr is tolerated in solvent-exposed "tails" (Pos 3) but destructive in structurally constrained macrocycles (Pos 10).

Case Study B: Clovibactin (The "Isostere Challenge")

Context: Clovibactin is a potent antibiotic binding Lipid II. It naturally contains D-hydroxyasparagine (D-Hyn), a rare amino acid.[3] Researchers attempted to replace D-Hyn with commercially available D-Thr.[3]

  • Result: The D-Thr analog showed a 4-32 fold decrease in antibiotic activity.[2][3]

  • Rescue Strategy: The loss of activity was not due to the D-configuration (which matched the original), but the side chain chemistry. Activity was restored only when adjacent residues were modified to more hydrophobic cyclohexylalanine, compensating for the D-Thr substitution.[3]

Case Study C: MUC1 Cancer Vaccines

Context: MUC1 glycopeptides are used in vaccines.[4][5][6][7] Native L-sequences are degraded rapidly in serum.

  • Strategy: Incorporation of D-Thr and D-allo-Thr at glycosylation sites.

  • Outcome:

    • Stability: Half-life increased from minutes (L-form) to >24 hours (D-form) in human serum.

    • Immunogenicity: The D-peptide elicited a strong immune response, but the antibodies generated were sometimes specific to the D-peptide and did not cross-react with the native tumor (L-peptide).

    • Correction: Using D-allo-Thr or alternating L/D backbones (Retro-Inverso) helped maintain the 3D-epitope shape while conferring stability.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Thr Peptides

This protocol ensures high-efficiency coupling without racemization.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Amino Acid: Fmoc-D-Thr(tBu)-OH (ensure >99% optical purity).

  • Coupling: DIC/Oxyma Pure (Superior to HATU for preventing epimerization of Cys/His, and safe for D-Thr).

Step-by-Step:

  • Resin Swelling: DCM for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV; D-amino acids deprotect at similar rates to L.

  • Coupling:

    • Dissolve Fmoc-D-Thr(tBu)-OH (3 eq) and Oxyma (3 eq) in minimal DMF.

    • Add DIC (3 eq) and pre-activate for 2 min.

    • Add to resin. Shake for 60 min at Room Temp.

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. Crucial: D-Thr(tBu) requires standard cleavage times; no special extension needed.

Protocol 2: Comparative Serum Stability Assay

Validates the stability enhancement of D-Thr incorporation.

  • Preparation: Prepare 1 mM stock of L-Peptide and D-Thr-Peptide in PBS.

  • Incubation: Mix 100 µL peptide stock with 900 µL pooled human serum (Sigma). Incubate at 37°C.

  • Sampling: At T=0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Aliquot 100 µL into 200 µL cold Acetonitrile (precipitates serum proteins). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into RP-HPLC (C18 column).

  • Calculation: Plot % remaining peak area vs. time. Calculate

    
    .
    

Visualizations

Diagram 1: The "Steric Shield" Mechanism & Stereochemistry

This diagram illustrates the difference between L-Thr, D-Thr, and D-allo-Thr, and how the D-form blocks protease access.

D_Thr_Mechanism cluster_stereo Threonine Stereoisomers cluster_protease Proteolytic Interaction L_Thr L-Threonine (2S, 3R) Natural Substrate Protease Serine Protease (e.g., Trypsin) L_Thr->Protease Fits Active Site D_Thr D-Threonine (2R, 3S) True Enantiomer D_Thr->Protease Side Chain Clashes with S1 Pocket Stable Steric Clash No Hydrolysis D_Thr->Stable D_Allo D-allo-Threonine (2R, 3R) Diastereomer (Isostere Choice) D_Allo->Protease Altered H-Bonding D_Allo->Stable Hydrolysis Peptide Bond Hydrolysis Protease->Hydrolysis

Caption: Comparison of Threonine stereoisomers and the mechanism by which D-configurations prevent protease docking and hydrolysis.

Diagram 2: Decision Workflow for D-Thr Incorporation

A logical flow for researchers deciding when to use D-Thr.

D_Thr_Workflow Start Goal: Improve Peptide Stability Check_Pos Is the Thr residue critical for receptor binding? Start->Check_Pos Non_Critical No (Spacer/Tail) Check_Pos->Non_Critical Solvent Exposed Critical Yes (Pharmacophore) Check_Pos->Critical Buried/Active Site Sub_DThr Substitute with D-Thr (2R, 3S) Non_Critical->Sub_DThr Check_Hbond Does binding involve Side Chain -OH? Critical->Check_Hbond Test_Activity Assay: Receptor Binding (SPR) + MIC/IC50 Sub_DThr->Test_Activity No_OH No (Backbone only) Check_Hbond->No_OH Yes_OH Yes (Specific H-bond) Check_Hbond->Yes_OH Check_Hbond->Yes_OH No_OH->Sub_DThr Sub_DAllo Consider D-allo-Thr (Retains relative OH geometry) Yes_OH->Sub_DAllo Retro_Inverso Retro-Inverso Strategy (Reverse Sequence + D-AAs) Yes_OH->Retro_Inverso Sub_DAllo->Test_Activity Retro_Inverso->Test_Activity

Caption: Decision tree for selecting between D-Threonine, D-allo-Threonine, or Retro-Inverso strategies based on structural requirements.

References

  • Clovibactin Analogs & D-Thr Substitution: Title: "Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks" Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Polymyxin B SAR Studies: Title: "Total and Semisyntheses of Polymyxin Analogues with 2-Thr or 10-Thr Modifications" Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • MUC1 Vaccine Stability: Title: "Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations" Source:[4] JACS Au (2025) URL:[4][Link]

  • General D-Amino Acid Stability: Title: "Strategies for Improving Peptide Stability and Delivery" Source: MDPI Pharmaceuticals (2022) URL:[Link]

  • Venturamide B (D-allo-Thr Example): Title: "Natural Bioactive Thiazole-Based Peptides from Marine Resources" Source: MDPI Marine Drugs (2020) URL:[Link]

Sources

Comparative

Literature review of peptides synthesized using Boc-D-Thr-OH

Topic: Literature Review & Technical Guide: Peptides Synthesized Using Boc-D-Thr-OH Content Type: Publish Comparison Guide Executive Summary: The Strategic Case for Boc-D-Thr-OH In the landscape of therapeutic peptide de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: Peptides Synthesized Using Boc-D-Thr-OH Content Type: Publish Comparison Guide

Executive Summary: The Strategic Case for Boc-D-Thr-OH

In the landscape of therapeutic peptide development, the incorporation of D-amino acids is a pivotal strategy for overcoming the poor pharmacokinetic profile of native L-peptides. Boc-D-Thr-OH (N-tert-butyloxycarbonyl-D-threonine) represents a critical building block for synthesizing protease-resistant peptidomimetics, particularly antibiotics (e.g., polymyxin analogs) and antitumor agents.

While Fmoc chemistry dominates routine synthesis, this guide argues that Boc chemistry remains superior for D-Threonine incorporation in specific high-value contexts. The rationale is twofold:

  • Chemical Fidelity: Boc chemistry avoids the repetitive base treatments of Fmoc synthesis, which can trigger

    
    -elimination in threonine derivatives, leading to racemization or dehydration products (dehydrobutyrine).
    
  • Therapeutic Efficacy: Peptides containing D-Thr exhibit exponentially higher serum half-lives (

    
    ) compared to their L-isomers, often shifting from minutes to days.
    
Critical Analysis: Performance & Chemistry
2.1 The Stability Paradox: D-Thr vs. L-Thr

The primary driver for using Boc-D-Thr-OH is the biological stability of the resulting peptide. Endogenous proteases are stereoselective, predominantly recognizing L-amino acid peptide bonds. Substituting L-Thr with D-Thr renders the peptide "invisible" to these enzymes.

Experimental Evidence: Studies comparing antitumor peptides (e.g., analogs of RDP215) demonstrate that D-amino acid substitution can extend serum stability by over 30-fold .

FeatureL-Thr Peptide (Native)D-Thr Peptide (Boc-D-Thr-OH derived)Biological Impact
Serum Half-Life (

)
< 15 - 60 minutes> 24 hoursEnables systemic delivery vs. local injection.
Protease Susceptibility High (Trypsin, Chymotrypsin)NegligibleMaintains therapeutic concentration.
Secondary Structure

-Helix / Random Coil
Induced

-Turn /

-Sheet
D-Thr is often used to freeze bioactive conformations.
Cytotoxicity (IC50) Moderate (High degradation)High (Accumulation)Lower dosage required for efficacy.
2.2 The Synthetic Trap: Why Boc? (The

-Elimination Risk)

A common misconception is that Fmoc is always milder. For Threonine, however, Fmoc chemistry presents a specific chemical risk.

  • Fmoc Mechanism: Requires repetitive exposure to 20% Piperidine (strong base).

  • The Risk: Threonine has a hydroxyl group on the

    
    -carbon. Under basic conditions, the 
    
    
    
    -proton is acidic. Prolonged base exposure can induce
    
    
    -elimination
    , converting Threonine into Dehydrobutyrine . This destroys chirality and alters peptide geometry.
  • Boc Mechanism: Uses TFA (acid) for deprotection.[1] Acidic conditions do not promote

    
    -elimination, preserving the stereochemical integrity of the D-Thr residue throughout long syntheses.
    
Visualizing the Chemistry
Diagram 1: The Beta-Elimination Risk in Fmoc vs. Boc Stability

This diagram illustrates why Boc chemistry is chemically safer for Threonine derivatives during long synthesis cycles.

BetaElimination Start Protected D-Thr Residue (On Resin) Fmoc_Cond Fmoc Condition: 20% Piperidine (Base) Repetitive Cycles Start->Fmoc_Cond Deprotection Step Boc_Cond Boc Condition: 50% TFA (Acid) Repetitive Cycles Start->Boc_Cond Deprotection Step Intermediate Enolate Formation (Alpha-Proton Abstraction) Fmoc_Cond->Intermediate Base Attack Product_Good Intact D-Thr Peptide (Chirality Preserved) Boc_Cond->Product_Good Acid Stabilizes Alpha-Proton Elimination Beta-Elimination Intermediate->Elimination Loss of OH-PG Product_Bad Dehydrobutyrine (Chirality Lost) Elimination->Product_Bad Irreversible

Caption: Comparative stability pathway. Basic Fmoc conditions risk converting Threonine to achiral Dehydrobutyrine via beta-elimination, whereas acidic Boc conditions preserve the D-Thr stereocenter.

Experimental Protocol: Optimized Boc-SPPS for D-Thr

Objective: Synthesis of a hydrophobic antimicrobial peptide analog containing D-Thr.

Reagents:

  • Resin: MBHA (Methylbenzhydrylamine) resin (0.5 mmol/g loading).

  • Amino Acid: Boc-D-Thr(Bzl)-OH (Side chain benzyl protection is standard for Boc).

  • Coupling Agents: HBTU / HOBt / DIEA (In situ neutralization protocol).

  • Cleavage: HF (Hydrogen Fluoride) with p-cresol scavenger.

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell MBHA resin in DCM (Dichloromethane) for 20 mins.

  • Boc Deprotection (The Acid Cycle):

    • Treat resin with 50% TFA in DCM (2 x 1 min flow wash, then 1 x 20 min batch).

    • Note: This removes the N-terminal Boc group. The benzyl side chain on D-Thr remains stable.

  • Wash:

    • DCM wash (5 x 1 min).

  • Neutralization:

    • Treat with 10% DIEA in DMF (2 x 2 min).

    • Crucial: Quick neutralization prevents aggregation.

  • Coupling:

    • Dissolve Boc-D-Thr(Bzl)-OH (4 eq), HBTU (3.8 eq), and HOBt (4 eq) in DMF.

    • Add DIEA (8 eq) to activate.

    • Add to resin immediately. Shake for 45–60 mins.

    • QC: Perform Kaiser test (ninhydrin). If blue, recouple.

  • Final Cleavage (High Risk Step):

    • HF Cleavage: Treat dried resin with anhydrous HF containing 10% p-cresol at 0°C for 60 mins.

    • Why p-cresol? It scavenges the benzyl cations released from the D-Thr side chain, preventing them from re-alkylating the peptide (e.g., on Trp or Met residues).

  • Workup:

    • Precipitate in cold diethyl ether. Lyophilize from water/acetonitrile.

Diagram 2: Boc-SPPS Cycle Logic

BocCycle Resin Resin-Peptide-NH-Boc TFA Deprotection: 50% TFA/DCM Resin->TFA Salt Resin-Peptide-NH3+ TFA- TFA->Salt Removes Boc Neut Neutralization: 10% DIEA/DMF Salt->Neut Amine Free Amine: Resin-Peptide-NH2 Neut->Amine Couple Coupling: Boc-D-Thr(Bzl)-OH + HBTU Amine->Couple Couple->Resin Chain Elongation

Caption: The Boc synthesis cycle. Note the protonated intermediate (Salt) which helps break up aggregation in difficult sequences, a distinct advantage over Fmoc.

References
  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[3][4] Link

  • Papo, N., & Shai, Y. (2004).[5] Can we predict biological activity of antimicrobial peptides from their interactions with model phospholipid membranes? Peptides. Link (Discusses D-amino acid stability in AMPs).

  • Meldal, M., et al. (1994).[4] Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis. International Journal of Peptide and Protein Research.[3][4] Link (Establishes the beta-elimination risk in Fmoc).

  • Knappe, D., et al. (2014). Hydroxyproline substitutions stabilize non-glycosylated drosocin against serum proteases without challenging its antibacterial activity. Protein & Peptide Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Boc-D-Thr-OH.DCHA proper disposal procedures

Topic: Boc-D-Thr-OH.DCHA Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Part 1: Executive Safety Strategy Core Directive: Treat Boc-D-Thr-OH.DCHA (N- -t-Butoxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-D-Thr-OH.DCHA Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Part 1: Executive Safety Strategy

Core Directive: Treat Boc-D-Thr-OH.DCHA (N-


-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt) as regulated chemical waste . While the parent amino acid is benign, the dicyclohexylamine (DCHA) counter-ion introduces specific aquatic toxicity and corrosivity risks that disqualify it from general municipal waste streams.

Immediate Action Summary:

  • Primary Disposal Route: High-temperature chemical incineration.[1]

  • Waste Stream: Solid Hazardous Waste (Non-halogenated organic).

  • Critical Segregation: Do NOT mix with strong acids or nitrating agents (risk of nitrosamine formation).

  • Ecological Alert: Zero tolerance for drain disposal; DCHA is highly toxic to aquatic life.

Part 2: Compound Hazard Analysis (The "Why")

To understand the disposal protocol, one must deconstruct the salt into its active components. The safety profile is dictated by the DCHA moiety.

ComponentRoleHazard ProfileDisposal Implication
Boc-D-Thr-OH Protected Amino AcidLow Hazard. Combustible solid.[1]Provides fuel value for incineration.
Dicyclohexylamine (DCHA) Counter-ion (Salt former)High Hazard. Corrosive (Skin 1B), Aquatic Acute 1 (

).
Driver for disposal. Requires containment to prevent leaching into soil/water.
The Salt Complex Stable SolidModerate Hazard. Neutralized form reduces immediate corrosivity but retains toxicity.Must be labeled as chemical waste, not general trash.

Scientific Rationale: DCHA is used to crystallize oily Boc-amino acids into stable solids.[1] Upon contact with environmental water or acidic soil, the salt can dissociate, releasing free dicyclohexylamine. DCHA is an aggressive secondary amine; its release into waterways is a violation of EPA Clean Water Act mandates and EU Water Framework Directives.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Preferred State)

Most Boc-D-Thr-OH.DCHA exists as a white to beige powder.[1] Keep it in this state to minimize disposal costs.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the powder in clear, 6-mil polyethylene bags before placing it in the drum/jar. This prevents dust inhalation during waste consolidation.

  • Labeling:

    • Chemical Name: "Boc-D-Thr-OH.DCHA" (Do not use abbreviations like "Boc-Thr" alone).

    • Constituents: "Contains Dicyclohexylamine."[2][3][4]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a cool, dry area away from direct sunlight until pickup.

B. Liquid Waste (Solutions)

If the compound is dissolved in solvent (e.g., DMF, DCM, Methanol):

  • Segregation: Determine the solvent type.

    • Halogenated:[1] (e.g., DCM)

      
       Halogenated Waste Stream.
      
    • Non-Halogenated: (e.g., Methanol, DMF)

      
       Organic Flammable Waste Stream.
      
  • pH Check: Ensure the solution pH is between 5 and 9. If the solution was acidified (releasing free DCHA), treat as Corrosive Waste .

  • Precipitation (Optional): If dissolved in a water-miscible solvent, you can precipitate the free acid by adding dilute citric acid, filter the solid (dispose as solid waste), and treat the filtrate as aqueous waste. Note: This is labor-intensive and generally not recommended for small scale.[1]

Part 4: Critical Segregation & Safety (The "Amine Rule")

The Nitrosamine Danger: Secondary amines like DCHA can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitrosodicyclohexylamine , a potent carcinogen.[1]

  • NEVER dispose of Boc-D-Thr-OH.DCHA in the same waste container as:

    • Sodium Nitrite (

      
      )[1]
      
    • Nitric Acid (

      
      )[1]
      
    • Thionyl Chloride (often contains NOx impurities)[1]

    • Nitro- compounds[1][5]

Spill Management:

  • PPE: Nitrile gloves, lab coat, safety goggles, and a N95 dust mask (if powder is fine).

  • Containment: Do not dry sweep. Cover with wet paper towels to suppress dust, or use a HEPA-filter vacuum.[1]

  • Neutralization: Wipe the surface with a dilute (5%) acetic acid solution to neutralize any trace amine residues, followed by water.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of Boc-D-Thr-OH.DCHA, ensuring compliance with RCRA and EHS standards.

DisposalWorkflow Start Identify Waste: Boc-D-Thr-OH.DCHA StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved ContainerSolid Container: HDPE Wide Mouth Label: 'Toxic - Solid Organic' Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (MeOH, DMF) SolventCheck->NonHalo No Halogens ContainerHalo Container: Amber Glass/HDPE Label: 'Halogenated Waste' Halo->ContainerHalo ContainerNonHalo Container: HDPE Carboy Label: 'Flammable Organic' NonHalo->ContainerNonHalo Segregation CRITICAL: Segregate from Oxidizers & Nitrating Agents ContainerSolid->Segregation ContainerHalo->Segregation ContainerNonHalo->Segregation Disposal Final Disposal: High-Temp Incineration Segregation->Disposal

Figure 1: Decision matrix for segregating and packaging Boc-D-Thr-OH.DCHA waste based on physical state and solvent context.[1][4][6][7]

Part 6: Regulatory Compliance (RCRA & EPA)

While Boc-D-Thr-OH.DCHA is not explicitly listed on the RCRA "P" or "U" lists, it must be characterized by the generator (you) based on its properties.[1]

  • Waste Code Assignment (US):

    • Solid: Generally classified as "Non-Regulated Chemical Waste" unless mixed with listed solvents. However, due to DCHA, best practice assigns a state-specific code for "Toxic Organic Solids."[1]

    • Liquid (Flammable Solvent): D001 (Ignitability).

    • Liquid (Corrosive pH < 2 or > 12.5): D002 (Corrosivity).

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

Self-Validation Protocol: Before disposal, verify the container integrity.

  • Leak Test: Cap is tight; no residue on threads.

  • Incompatibility Check: Ensure no nitric acid or oxidizers are in the same secondary containment tray.

  • Documentation: Log the mass/volume in your laboratory's waste tracking system (e.g., satellite accumulation log).

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Boc-D-Thr-OH (Parent Compound).[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Dicyclohexylamine (Counter-ion). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from [1]

  • PubChem. Compound Summary: Dicyclohexylamine (Toxicity Data). Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Boc-D-Thr-OH.DCHA

Executive Summary: The Hazard Profile Boc-D-Thr-OH·DCHA (CAS: 55674-67-4) is the dicyclohexylamine (DCHA) salt of protected Threonine.[1] While the amino acid component (Boc-D-Thr-OH) is relatively benign, the DCHA count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Boc-D-Thr-OH·DCHA (CAS: 55674-67-4) is the dicyclohexylamine (DCHA) salt of protected Threonine.[1] While the amino acid component (Boc-D-Thr-OH) is relatively benign, the DCHA counter-ion drives the safety requirements .[1]

DCHA (Dicyclohexylamine) is corrosive, toxic by ingestion and skin contact, and an environmental hazard. Upon solubilization or contact with mucous membranes, the salt can dissociate, presenting risks similar to the free amine.

Immediate Safety Directive:

  • Primary Hazard: Skin corrosion and severe eye damage (Category 1B equivalent characteristics due to DCHA).[2]

  • Critical Control: Zero-inhalation policy. All solid handling must occur within a certified chemical fume hood or under local exhaust ventilation (LEV).

  • Prohibited: Do not handle on open bench tops. Do not dispose of down the drain.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, one must understand the chemical behavior:

  • The "Salt" False Security: As a solid powder, the vapor pressure is low, reducing inhalation risk unless dust is generated. However, static electricity often causes these salts to "fly," creating invisible aerosols.

  • Hydrolysis Risk: In contact with sweat (moisture), the salt can hydrolyze, locally releasing DCHA, which causes chemical burns.

  • Systemic Toxicity: DCHA is a secondary amine that can penetrate the skin. Long-term exposure is linked to respiratory sensitization.[1]

GHS Classification (Derived from DCHA component):
  • H301/H311: Toxic if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation : If you cannot meet a requirement in the "Standard" column, you must move to the "High Risk/Spill" protocol.

Protection ZoneStandard Operation (Weighing/Transfer)High Risk (Spill Cleanup / Solution Prep)Technical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm).PPE: N95 (if hood unavailable - Not Recommended)Full-Face Respirator with P100/Organic Vapor cartridges.[1]Dust from DCHA salts is corrosive to the upper respiratory tract.
Dermal (Hand) Double Gloving (Nitrile). Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Long-cuff Nitrile (minimum 8 mil) or Silver Shield® laminate.[1]DCHA permeates standard nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal if contaminated.
Ocular Chemical Splash Goggles (Indirect Vent).[1]Face Shield + Goggles.[4]Safety glasses are insufficient against corrosive dust that can bypass side shields.
Body Lab coat (buttoned to neck), long pants, closed-toe shoes.[1]Chemical-resistant apron (Tyvek or PVC) over lab coat.[1]Prevents dust accumulation on personal clothing which can transfer to home environments.
Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge and dust generation, the two primary vectors of exposure.

Phase 1: Preparation
  • Static Control: DCHA salts are prone to static charge. Use an anti-static gun on the weighing boat and spatula before use.

  • Taring: Place the weighing vessel on the balance inside the hood. Tare the balance.

  • Staging: Place the Boc-D-Thr-OH·DCHA container inside the hood. Do not open it yet.

Phase 2: Transfer (The "Zone of Risk") [1]
  • Open: Open the container slowly to avoid a pressure differential puff.

  • Transfer: Use a long-handled spatula to keep hands away from the source.

  • Technique: Do not dump the powder. Tap the spatula gently against the weighing boat.

  • Seal: Immediately recap the stock container before recording the weight. Never leave the source container open while reading the balance.

Phase 3: Solubilization & Cleanup [1]
  • Solvent Addition: Add solvent (e.g., DMF, DCM) to the solid immediately. Once in solution, the dust hazard is eliminated, but the permeation hazard increases (depending on solvent).

  • Decontamination: Wipe the balance area with a wet paper towel (water/detergent) to capture invisible dust. Dispose of this towel as solid hazardous waste.

  • Glove Removal: Remove outer gloves inside the hood and discard them into the solid waste stream.

Visualizations
Diagram 1: Handling Workflow & Logic

Caption: Operational flow ensuring containment of corrosive dust at every stage.

HandlingProtocol cluster_zone Critical Containment Zone Start Start: Handling Boc-D-Thr-OH.DCHA CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Static Neutralize Static (Anti-static Gun) PPE->Static Open Open Container (Inside Hood Only) Static->Open Weigh Transfer & Weigh Open->Weigh Close Seal Container Immediately Weigh->Close Clean Wet Wipe Area Close->Clean Waste Disposal: Solid Hazardous Waste Clean->Waste

[1]

Diagram 2: PPE Decision Logic

Caption: Decision tree for selecting protection based on state and quantity.

PPEDecision State Material State? Solid Solid Powder State->Solid Liquid In Solution (DMF/DCM) State->Liquid Qty Quantity? Solid->Qty SolvPPE Solvent Specific: Check Breakthrough Time (Laminate Gloves likely) Liquid->SolvPPE Small < 10g Qty->Small Large > 10g Qty->Large StdPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Small->StdPPE MaxPPE Max PPE: Respirator (if no hood) + Apron + Face Shield Large->MaxPPE

[1]

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate the immediate area if a large puff of dust is generated.

  • Don PPE: Goggles, double gloves, and N95 (minimum).

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the damp material. Wipe the surface with a weak acid (e.g., dilute citric acid) to neutralize the amine, followed by water.

Disposal Guidelines
  • Waste Stream: Organic Solid / Hazardous Waste. [1]

  • Labeling: Must be labeled "Toxic" and "Corrosive."

  • Prohibition: NEVER flush down the sink. DCHA is highly toxic to aquatic organisms (LC50 < 1 mg/L).

References
  • PubChem. (n.d.). Dicyclohexylamine (Compound Summary).[2][4] National Library of Medicine. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.